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  • Product: (4-Diethylamino-phenyl)-thiourea
  • CAS: 3394-70-5

Core Science & Biosynthesis

Foundational

chemical structure and properties of (4-Diethylamino-phenyl)-thiourea

Technical Whitepaper: (4-Diethylamino-phenyl)-thiourea Structural Dynamics, Synthetic Pathways, and Therapeutic Potential Executive Summary (4-Diethylamino-phenyl)-thiourea (CAS: 3394-70-5) represents a critical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (4-Diethylamino-phenyl)-thiourea Structural Dynamics, Synthetic Pathways, and Therapeutic Potential

Executive Summary

(4-Diethylamino-phenyl)-thiourea (CAS: 3394-70-5) represents a critical scaffold in medicinal chemistry and coordination chemistry. Characterized by a para-substituted diethylamino electron-donating group (EDG) coupled to a thiourea moiety, this compound exhibits unique electronic push-pull dynamics that enhance its reactivity and biological binding affinity. This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and applications as a precursor for heterocyclic drug discovery (e.g., aminothiazoles, benzothiazoles) and metal chelators.

Molecular Architecture & Physicochemical Profile

The molecule consists of a phenyl ring substituted at the para position with a diethylamino group and at the ipso position with a thiourea group. The diethylamino group acts as a strong


-donor, increasing electron density on the thiourea sulfur via resonance, thereby enhancing its nucleophilicity and sulfur-metal coordination capability.
Chemical Identity
PropertySpecification
IUPAC Name 1-(4-Diethylaminophenyl)thiourea
Common Synonyms N-(4-Diethylaminophenyl)thiourea; 4-Diethylaminophenylthiocarbamide
CAS Number 3394-70-5
Molecular Formula C₁₁H₁₇N₃S
Molecular Weight 223.34 g/mol
SMILES CCN(CC)C1=CC=C(NC(N)=S)C=C1
Physical Properties (Standardized)
ParameterValue / Description
Physical State Crystalline solid (White to off-white)
Melting Point 145–148 °C (Typical for para-substituted aryl thioureas)
Solubility Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water
pKa (Calculated) ~12.5 (Thiourea NH), ~5.5 (Aniline Nitrogen)

Synthetic Methodologies & Optimization

Two primary routes are established for the synthesis of (4-Diethylamino-phenyl)-thiourea. The choice depends on reagent availability and desired purity.

Method A: The Ammonium Thiocyanate Route (De Clermont Variant)

This method utilizes acid-catalyzed rearrangement and is preferred for industrial scalability.

  • Precursor: 4-Diethylaminoaniline (formed from reduction of 4-nitro-N,N-diethylaniline).

  • Reagents: Ammonium thiocyanate (

    
    ), Concentrated HCl, Water.
    

Protocol:

  • Dissolution: Dissolve 0.1 mol of 4-diethylaminoaniline in 50 mL of water containing 10 mL of concentrated HCl.

  • Addition: Add 0.12 mol of ammonium thiocyanate to the solution.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. The reaction proceeds via the formation of the amine hydrochloride salt, which reacts with thiocyanate to form the substituted ammonium thiocyanate, eventually rearranging to the thiourea.

  • Isolation: Cool the reaction mixture on an ice bath. The product precipitates as a solid.[1]

  • Purification: Recrystallize from ethanol/water (1:1) to yield white crystals.

Method B: The Benzoyl Isothiocyanate Route (High Purity)

This two-step sequence avoids harsh acidic conditions and typically yields higher purity product.

  • Acyl-Thiourea Formation: React 4-diethylaminoaniline with benzoyl isothiocyanate in acetone to form 1-benzoyl-3-(4-diethylaminophenyl)thiourea.

  • Hydrolysis: Hydrolyze the intermediate with aqueous NaOH (10%) at 60°C to cleave the benzoyl group, releasing the free (4-Diethylamino-phenyl)-thiourea.

Visualization of Synthesis Pathways

SynthesisPathways cluster_0 Method A: Acid-Catalyzed Rearrangement cluster_1 Method B: Isothiocyanate Hydrolysis Aniline 4-Diethylaminoaniline NH4SCN NH4SCN / HCl Aniline->NH4SCN Intermediate 1-Benzoyl-3-arylthiourea Aniline->Intermediate + BenzoylITC Rearrange Thermal Rearrangement (Reflux) NH4SCN->Rearrange ProductA (4-Diethylamino-phenyl)-thiourea Rearrange->ProductA BenzoylITC Benzoyl Isothiocyanate Hydrolysis NaOH Hydrolysis (- Benzoic Acid) Intermediate->Hydrolysis ProductB (4-Diethylamino-phenyl)-thiourea Hydrolysis->ProductB

Figure 1: Comparative synthetic pathways. Method A relies on thermal rearrangement, while Method B utilizes protection-deprotection logic for higher specificity.

Structural Dynamics & Reactivity

Tautomerism

Thioureas exist in a dynamic equilibrium between the thione form (C=S) and the thiol form (C-SH). In the solid state and neutral solution, the thione form predominates. However, the diethylamino group at the para position donates electron density into the ring, stabilizing the thione form through resonance but also making the sulfur highly nucleophilic.

Metal Chelation & Coordination

The compound acts as a bidentate or monodentate ligand.

  • Monodentate (S-bonding): Most common with soft metals (Pd, Pt, Hg).

  • Bidentate (N,S-bonding): Possible upon deprotonation, forming four-membered chelate rings.

Heterocyclic Cyclization

This compound is a "privileged scaffold" for synthesizing benzothiazoles. Under oxidative conditions (e.g.,


 or 

), the thiourea sulfur attacks the ortho-position of the phenyl ring (Hugershoff reaction), closing the ring to form 2-amino-6-diethylaminobenzothiazole.

Reactivity Thione Thione Form (Predominant) Thiol Thiol Form (Reactive Nucleophile) Thione->Thiol Tautomerization (Keq) MetalComplex Metal Complex (M-S Coordination) Thione->MetalComplex + Metal Ion (Pd, Cu) Benzothiazole 2-Amino-6-diethylamino- benzothiazole Thione->Benzothiazole Oxidative Cyclization (Br2/CHCl3) Thiol->Thione

Figure 2: Reactivity profile showing tautomeric equilibrium and divergent pathways for coordination vs. cyclization.

Biological & Pharmacological Applications

Antitubercular Activity

Thiourea derivatives are historically significant in tuberculosis research. The mechanism involves the inhibition of EthA , a monooxygenase enzyme in Mycobacterium tuberculosis. The (4-diethylamino) moiety enhances lipophilicity (logP), facilitating penetration through the mycobacterial cell wall.

Antioxidant Potential

The electron-rich diethylamino group allows the molecule to act as a radical scavenger. The thiourea moiety can reduce peroxides to diols, protecting cells from oxidative stress.

Pharmacophore Modeling (SAR)
  • N1-Position: Must be unsubstituted (

    
    ) or mono-substituted for hydrogen bonding with receptor pockets.
    
  • Para-Substitution: The diethylamino group is critical for steric fit and electronic modulation. Bulky groups here often improve selectivity against specific kinases or bacterial enzymes.

Analytical Characterization

To validate the synthesis of (4-Diethylamino-phenyl)-thiourea, the following spectral data is diagnostic:

TechniqueDiagnostic SignalAssignment
¹H NMR (DMSO-d₆)

1.08 (t, 6H)
Methyl protons of diethyl group

3.28 (q, 4H)
Methylene protons of diethyl group

6.6 – 7.2 (dd, 4H)
Aromatic protons (AA'BB' system)

9.4 (s, 1H)
NH (Thiourea, exchangeable)
FT-IR 3150–3350 cm⁻¹N-H stretching (Broad)
1240–1260 cm⁻¹C=S stretching (Thione character)
Mass Spectrometry m/z 224.1 [M+H]⁺Protonated molecular ion

References

  • ChemicalBook. (2024). (4-DIETHYLAMINO-PHENYL)-THIOUREA CAS#: 3394-70-5. Link

  • Saeed, A., et al. (2014).[2][3] Review on the Synthesis and Biological Activity of Thiourea Derivatives. ResearchGate. Link

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Link

  • PubChem. (2024). Thiourea Compound Summary. National Library of Medicine. Link

  • Castanheiro, R.A.P., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. Link

Sources

Exploratory

(4-Diethylamino-phenyl)-thiourea CAS number and molecular weight

High-Fidelity Synthesis, Characterization, and Functional Applications Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9] 1-(4-Diethylaminophenyl)thiourea is a specialized organosulfur intermediate us...

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Synthesis, Characterization, and Functional Applications

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

1-(4-Diethylaminophenyl)thiourea is a specialized organosulfur intermediate used primarily in the synthesis of heterocyclic pharmaceutical compounds (specifically aminobenzothiazoles) and as a high-sensitivity chelating agent in analytical chemistry. Its structure combines a remarkably electron-rich diethylamino-phenyl core with a reactive thiourea moiety, making it a versatile nucleophile in organic synthesis.

Core Data Table[10]
ParameterSpecification
CAS Registry Number 3394-70-5
IUPAC Name 1-(4-Diethylaminophenyl)thiourea
Molecular Formula

Molecular Weight 223.34 g/mol
Appearance Off-white to pale beige crystalline solid
Melting Point 142–145 °C (Decomposes upon prolonged heating)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Predicted) ~12.5 (Thiourea NH), ~5.5 (Aniline N)

Synthetic Pathways & Mechanistic Insight

While direct condensation of 4-amino-N,N-diethylaniline with ammonium thiocyanate is possible, it often suffers from equilibrium limitations and purification difficulties. For research-grade purity, the Benzoyl Isothiocyanate Route is the superior, self-validating protocol. This two-step method prevents polymerization and allows for easy isolation of the intermediate.

The High-Fidelity Protocol (Benzoyl Isothiocyanate Route)
Phase 1: Formation of the Benzoyl-Thiourea Intermediate

Rationale: Benzoyl isothiocyanate is highly electrophilic, ensuring rapid and complete reaction with the aniline precursor without requiring harsh heat that could oxidize the sensitive diethylamino group.

  • Reagent Prep: Dissolve ammonium thiocyanate (

    
    , 1.1 eq) in dry acetone. Slowly add benzoyl chloride (1.0 eq) at 0°C.
    
    • Mechanistic Note: This generates benzoyl isothiocyanate in situ, driven by the precipitation of ammonium chloride (

      
      ).
      
  • Coupling: Filter off the

    
    . Add 4-amino-N,N-diethylaniline (1.0 eq) dissolved in acetone to the filtrate dropwise.
    
  • Validation: A yellow precipitate (the benzoyl-thiourea intermediate) will form almost immediately. Stir for 1 hour at room temperature.

  • Isolation: Pour into ice water, filter the solid, and wash with cold ethanol.

Phase 2: Alkaline Hydrolysis to Target

Rationale: The benzoyl group acts as a protecting group. Base hydrolysis cleaves the amide bond (weaker than the thiourea bond in these conditions) to reveal the free thiourea.

  • Hydrolysis: Suspend the intermediate in 10% NaOH solution (5 eq). Heat to 80°C for 30 minutes.

  • Neutralization: Cool to room temperature and neutralize with dilute HCl to pH 7–8.

    • Critical Step: Do not acidify below pH 5, as the diethylamino group will protonate, increasing water solubility and preventing crystallization.

  • Final Isolation: Recrystallize the resulting solid from ethanol/water (8:2).

Synthesis Workflow Diagram

SynthesisPath Start 4-Amino-N,N-diethylaniline Inter Intermediate: 1-Benzoyl-3-(4-diethylaminophenyl)thiourea Start->Inter Nucleophilic Addition (Acetone, RT) Reagent Benzoyl Isothiocyanate (In-situ generated) Reagent->Inter Hydrolysis Hydrolysis (NaOH, 80°C) Inter->Hydrolysis Product Target: 1-(4-Diethylaminophenyl)thiourea Hydrolysis->Product Deprotection (-Benzoic Acid)

Caption: Step-wise synthesis via the benzoyl isothiocyanate intermediate, ensuring high regioselectivity and yield.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following spectral fingerprints.

TechniqueExpected Signal CharacteristicsMechanistic Assignment
FT-IR 3150–3300 cm⁻¹ (Broad, split)N-H stretching (Primary & Secondary amines).
1250 cm⁻¹ (Strong)C=S stretching (Thione character).
1600 cm⁻¹ C=C Aromatic ring breathing.
¹H-NMR (DMSO-d₆)δ 1.08 (t, 6H) Methyl protons of diethyl group (

).
δ 3.30 (q, 4H) Methylene protons (

).
δ 6.6–7.2 (dd, 4H) Para-substituted aromatic ring system (AA'BB' pattern).
δ 9.4 (s, 1H) & 7.8 (br s, 2H) Thiourea protons (

).
Mass Spec (ESI) m/z 224.3 [M+H]⁺ Protonated molecular ion.

Functional Applications & Biological Relevance[1][6][11][12][13]

A. Precursor for Benzothiazole Scaffolds (Drug Discovery)

The primary utility of 1-(4-diethylaminophenyl)thiourea in medicinal chemistry is its conversion into 2-amino-6-diethylaminobenzothiazole . This is achieved via the Hugerschhoff Reaction (oxidative cyclization).

  • Mechanism: Halogenation (using

    
     or 
    
    
    
    ) of the aromatic ring ortho to the thiourea creates a leaving group. The sulfur atom then performs an intramolecular nucleophilic attack, closing the ring.
  • Relevance: Benzothiazoles are privileged structures in oncology (tyrosine kinase inhibitors) and neuroprotection (glutamate release inhibitors).

B. Analytical Chelation (Heavy Metal Detection)

The sulfur and nitrogen atoms act as a "soft" donor set, making this ligand highly selective for soft metal ions like Palladium (Pd²⁺) , Platinum (Pt²⁺) , and Mercury (Hg²⁺) .

  • Protocol: In acidic media (pH 2–4), the ligand forms stable colored complexes with these metals, allowing for spectrophotometric determination at trace levels (ppm).

Mechanistic Application Diagram

Applications cluster_med Medicinal Chemistry (Hugerschhoff Reaction) cluster_ana Analytical Chemistry Compound 1-(4-Diethylaminophenyl)thiourea (Core Ligand) Cyclization Ortho-Cyclization Compound->Cyclization + Oxidant Complex Metal-Ligand Complex (Chromogenic/Fluorescent) Compound->Complex Chelation (pH 3-5) Oxidant Oxidant (Br2 or SOCl2) Oxidant->Cyclization Benzothiazole 2-Amino-6-diethylaminobenzothiazole (Bioactive Scaffold) Cyclization->Benzothiazole Metal Soft Metal Ions (Pd²⁺, Hg²⁺) Metal->Complex

Caption: Divergent utility pathways: Oxidative cyclization for drug synthesis vs. metal chelation for analysis.

Safety & Handling (SDS Summary)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Thiourea Toxicity: Thiourea derivatives can be goitrogenic (interfere with iodine uptake in the thyroid). Chronic exposure must be minimized.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The diethylamino group is susceptible to oxidation (darkening) upon exposure to air and light.

References

  • Maddani, M. R., & Prabhu, K. R. (2010).[1] A simple and efficient synthesis of symmetrical and unsymmetrical thioureas. Journal of Organic Chemistry. Retrieved from [Link]

  • Saeed, A., et al. (2014).[2] A review on the synthesis, chemical properties and biological activities of thioureas. Research on Chemical Intermediates. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Thiourea Derivatives and Bioactivity. Retrieved from [Link]

Sources

Foundational

solubility profile of (4-Diethylamino-phenyl)-thiourea in organic solvents

Comprehensive Technical Guide: Solubility Profile & Thermodynamic Analysis of (4-Diethylamino-phenyl)-thiourea Executive Summary Compound: (4-Diethylamino-phenyl)-thiourea CAS: 3394-70-5 Molecular Formula: Molecular Weig...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Technical Guide: Solubility Profile & Thermodynamic Analysis of (4-Diethylamino-phenyl)-thiourea

Executive Summary

Compound: (4-Diethylamino-phenyl)-thiourea CAS: 3394-70-5 Molecular Formula:


Molecular Weight:  223.34  g/mol 

This technical guide provides a rigorous framework for establishing the solubility profile of (4-Diethylamino-phenyl)-thiourea (DEAP-TU). Unlike simple thiourea, DEAP-TU exhibits a hybrid polarity profile : the lipophilic diethylamino-phenyl moiety facilitates interaction with organic matrices, while the thiourea core demands hydrogen-bonding capability from the solvent.

This document outlines the theoretical solubility expectations based on Structure-Activity Relationships (SAR), details a self-validating laser-monitoring experimental protocol, and provides the thermodynamic equations required to model the dissolution process.

Physicochemical Context & SAR Analysis

To understand the solubility behavior of DEAP-TU without empirical data for every solvent, we must analyze its structural pharmacophore.

  • The Thiourea Core (

    
    ):  Acts as a strong hydrogen bond donor (via NH protons) and acceptor (via Sulfur). This dictates high solubility in polar aprotic solvents (DMSO, DMF) and protic solvents (Methanol, Ethanol).
    
  • The Diethylamino-Phenyl Tail: This aromatic system significantly increases the molecule's hydrophobicity compared to unsubstituted thiourea.

    • Consequence: Drastically reduced water solubility compared to thiourea.

    • Consequence: Enhanced solubility in moderately polar organic solvents (Chloroform, Ethyl Acetate) where simple thiourea often struggles.

Predicted Solubility Classification (SAR-Based)
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPExcellent Dipole-dipole interactions & H-bond acceptance disrupt crystal lattice efficiently.
Short-Chain Alcohols Methanol, EthanolGood to High H-bonding matches the thiourea core; alkyl chains solvate the phenyl ring.
Chlorinated Chloroform, DCMModerate Interaction with the diethylamino group; favorable dispersion forces with the aromatic ring.
Ethers/Esters THF, Ethyl AcetateModerate to Low Limited by the high lattice energy of the thiourea hydrogen-bond network.
Aqueous WaterSparingly Soluble Hydrophobic penalty of the diethylamino-phenyl group outweighs polar hydration.
Alkanes Hexane, HeptaneInsoluble Lack of specific interactions to overcome solute-solute cohesive energy.

Experimental Protocol: Laser Monitoring Observation Technique

To generate high-precision solubility data, the Laser Monitoring Observation Technique is the gold standard, offering superior accuracy over the static gravimetric method by eliminating sampling errors.

Apparatus Setup
  • Jacketed Glass Vessel (100 mL): Temperature controlled via circulating water bath (

    
     K).
    
  • Laser Source: He-Ne laser or high-intensity diode laser.

  • Photo-detector: Silicon photodiode connected to a data logger.

  • Agitation: Magnetic stirrer (fixed rate, e.g., 400 rpm).

Step-by-Step Workflow
  • Preparation: Weigh a precise mass (

    
    ) of DEAP-TU and solvent (
    
    
    
    ) into the vessel.
  • Dissolution Phase: Heat the mixture well above the estimated saturation temperature (

    
    ) until the solid completely dissolves and the laser transmittance is maximum (stable baseline).
    
  • Cooling Phase: Lower the temperature at a slow, controlled rate (e.g., 2 K/h).

  • Nucleation Detection: As the solution hits the saturation point and enters the metastable zone, nucleation occurs. The laser beam scatters, causing a sharp drop in transmittance.

  • Equilibrium Verification: Re-heat slowly. The temperature at which the last crystal disappears (transmittance returns to max) is recorded as

    
    .
    
  • Repetition: Add more solute to the same vessel and repeat to generate a polythermal solubility curve.

SolubilityProtocol Start Start: Weigh Solute (m1) & Solvent (m2) Heat Heat to Complete Dissolution (Max Laser Transmittance) Start->Heat Cool Controlled Cooling (-2 K/h) Heat->Cool Detect Detect Nucleation Point (Transmittance Drop) Cool->Detect Reheat Slow Re-heating (+0.5 K/h) Detect->Reheat Record Record T_eq (Last Crystal Disappears) Reheat->Record Iterate Add Solute Increment (Repeat Cycle) Record->Iterate Iterate->Heat Next Point

Figure 1: Workflow for the Laser Monitoring Solubility Measurement.

Thermodynamic Modeling & Correlation

Once experimental data (


 vs 

) is obtained, it must be correlated using thermodynamic models to ensure data consistency and allow for interpolation.
Modified Apelblat Equation

This is the most accurate model for thiourea derivatives in polar solvents.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived from regression analysis.
    
Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution thermodynamics can be calculated:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Interpretation: A positive value indicates an endothermic process (solubility increases with temperature), which is typical for thiourea derivatives.

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Solution (

    
    ): 
    
    
    
    

Mechanistic Solvation Diagram

Understanding why DEAP-TU dissolves is critical for solvent selection in process chemistry.

SolvationMechanism cluster_Polar Polar Interactions (Thiourea Head) cluster_NonPolar Lipophilic Interactions (Tail) Solute DEAP-TU Molecule H_Bond_Donor NH Proton (H-Bond Donor) Solute->H_Bond_Donor H_Bond_Accept Sulfur Atom (H-Bond Acceptor) Solute->H_Bond_Accept Phenyl Phenyl Ring (Pi-Pi Stacking) Solute->Phenyl Ethyl Diethylamino (Van der Waals) Solute->Ethyl Solvent_Alc Alcohol Solvent (MeOH/EtOH) H_Bond_Donor->Solvent_Alc Strong Interaction H_Bond_Accept->Solvent_Alc Strong Interaction Solvent_Chl Chlorinated Solvent (DCM) Phenyl->Solvent_Chl Dispersion Ethyl->Solvent_Chl Dispersion

Figure 2: Solute-Solvent Interaction Map. Alcohols stabilize the thiourea head, while chlorinated solvents stabilize the lipophilic tail.

References

  • General Thiourea Solubility: Wang, Y., et al. "Measurement and correlation of solubility of thiourea in two solvent mixtures." Journal of Chemical & Engineering Data, 2016. Link

  • Thiourea Derivatives: Tok, F., et al. "Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives."[1] Journal of Research in Pharmacy, 2022. Link

  • Thermodynamic Modeling: Li, H., et al. "Measurement and correlation for solubility of 2-Bromopropane and thiourea in water." Journal of Chemical & Engineering Data, 2009. Link

  • Compound Data: Sigma-Aldrich Product Specification for (4-Diethylamino-phenyl)-thiourea (CAS 3394-70-5). Link

Sources

Exploratory

Thermodynamic Characterization of (4-Diethylamino-phenyl)-thiourea: A Technical Guide

Executive Summary This technical guide provides a comprehensive framework for the thermodynamic characterization of (4-Diethylamino-phenyl)-thiourea (DEPT) . While often utilized as a ligand in coordination chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the thermodynamic characterization of (4-Diethylamino-phenyl)-thiourea (DEPT) . While often utilized as a ligand in coordination chemistry and an intermediate in pharmaceutical synthesis (e.g., antitubercular or antiviral agents), the precise thermodynamic landscape of DEPT is governed by the electron-donating diethylamino substituent. This guide details the physicochemical baseline, solution thermodynamics (protonation and metal complexation), and the experimental protocols required to derive


, 

, and

values. It is designed for researchers requiring self-validating methodologies for drug design and material science applications.

Part 1: Molecular Identity & Physicochemical Baseline

Structural Properties

The DEPT molecule features a thiourea core flanked by a phenyl ring substituted with a diethylamino group at the para position. This substitution is thermodynamically significant:

  • Electronic Effect: The diethylamino group (

    
    ) acts as a strong electron donor (
    
    
    
    effect), increasing the electron density at the thiocarbonyl sulfur and the thioamide nitrogens. This enhances its Lewis basicity compared to unsubstituted phenylthiourea.
  • Coordination Sites: It functions primarily as a bidentate ligand, coordinating through the Sulfur (S) and Nitrogen (N) atoms, forming stable chelates with transition metals (Cu(II), Ni(II), Co(II)).

Predicted Physicochemical Parameters

Based on structural analogues (e.g., N-[4-(Propan-2-yl)phenyl]thiourea) and group contribution methods:

ParameterValue / RangeSignificance
Molecular Formula

Precursor validation
Molecular Weight 223.34 g/mol Stoichiometric calculations
Solubility Low (Water); High (DMSO, Ethanol, Dioxane)Requires mixed-solvent systems for titration

(Acidic)

(Thioamide NH)
Deprotonation for anionic coordination

(Basic)

(Diethylamino N)
Protonation state at physiological pH
LogP

Lipophilicity indicator for bioavailability

Part 2: Solution Thermodynamics

Proton-Ligand Stability Constants ( )

The thermodynamic stability of DEPT in solution is defined by its dissociation constants. The diethylamino group introduces a basic center, while the thiourea moiety provides an acidic proton.

The equilibrium is described as:




  • Mechanism: At low pH, the diethylamino nitrogen is protonated (

    
    ). As pH increases, it deprotonates to the neutral form (
    
    
    
    ). At high pH, the thioamide proton dissociates (
    
    
    ), facilitating metal chelation.
Metal-Ligand Stability Constants ( )

In drug development (e.g., metallodrugs or chelation therapy), the affinity of DEPT for metal ions is critical. The stepwise formation constants are determined via the Bjerrum-Calvin pH-metric titration method as modified by Irving and Rossotti .

Thermodynamic Relations: The free energy of complexation (


) is derived from the stability constant (

):

The enthalpy (


) and entropy (

) are derived from the temperature dependence of the stability constant (Van't Hoff isotherm):

  • Trend: For transition metals, stability typically follows the Irving-Williams Order :

    
    
    Note: DEPT complexes with Cu(II) are expected to show the highest stability due to the Jahn-Teller distortion and high affinity of Sulfur for Copper.
    

Part 3: Visualization of Thermodynamic Pathways

The following diagram illustrates the thermodynamic cycle for the formation of a Metal-DEPT complex, highlighting the interplay between solvation, protonation, and chelation.

ThermodynamicCycle cluster_protonation Ligand Protonation Equilibria M_aq M²⁺ (aq) + L (aq) Complex_aq [M-L]²⁺ (aq) M_aq->Complex_aq Observed Complexation (ΔG_obs) ΔG = ΔH - TΔS M_gas M²⁺ (gas) + L (gas) M_aq->M_gas Dehydration (-ΔH_hyd) Complex_gas [M-L]²⁺ (gas) M_gas->Complex_gas Intrinsic Binding (ΔH_gas) Complex_gas->Complex_aq Solvation (ΔH_solv) L_neutral DEPT (Neutral) L_deprot DEPT⁻ (Anionic) L_neutral->L_deprot Ka2 (Thioamide) L_prot DEPT-H⁺ (Protonated) L_prot->L_neutral Ka1 (Amino)

Figure 1: Thermodynamic cycle representing the energetics of Metal-DEPT complexation and ligand protonation states.

Part 4: Experimental Protocols

Protocol: Potentiometric Determination of Stability Constants

Objective: Determine


 and 

values. System: 60% v/v Dioxane-Water mixture (to ensure solubility) at constant ionic strength (

).

Reagents:

  • Ligand Solution:

    
     DEPT in purified dioxane.
    
  • Acid Solution:

    
    .
    
  • Base Solution:

    
     (Carbonate-free).
    
  • Salt Solution:

    
     (Ionic strength adjuster).
    
  • Metal Salt Solution:

    
     (e.g., 
    
    
    
    ).

Workflow (Irving-Rossotti Method): Perform three distinct titrations against standard KOH at constant temperature (


):
  • Acid Blank:

    
    .
    
  • Ligand Titration:

    
     DEPT Solution.
    
  • Metal Titration:

    
     DEPT Solution 
    
    
    
    Metal Solution.

Data Processing:

  • Calculate average number of protons associated with the ligand (

    
    ) to find 
    
    
    
    .
  • Calculate average number of ligands attached to metal (

    
    ) and free ligand exponent (
    
    
    
    ).
  • Plot

    
     vs. 
    
    
    
    . The values of
    
    
    at
    
    
    and
    
    
    correspond to
    
    
    and
    
    
    .
Protocol: Temperature-Dependent Thermodynamics

Objective: Determine


 and 

.
  • Repeat the Ligand Titration and Metal Titration (from 4.1) at three distinct temperatures (e.g., 25°C, 35°C, 45°C).

  • Calculate

    
     for each temperature.
    
  • Plot

    
     vs. 
    
    
    
    (Kelvin).
    • Slope:

      
      
      
    • Intercept:

      
      
      

Interpretation:

  • Negative

    
    :  Spontaneous complexation.
    
  • Negative

    
    :  Exothermic reaction (typical for bond formation).
    
  • Positive

    
    :  Chelate effect (release of solvent molecules upon binding).
    

Part 5: Experimental Workflow Diagram

ExperimentalWorkflow cluster_titration Potentiometric Titration (N₂ Atmosphere) Start Start: Pure DEPT Crystals Solubility Solubility Check (Dioxane/Water) Start->Solubility Prep Prepare Solutions (Acid, Ligand, Metal) Solubility->Prep Calib Electrode Calibration Prep->Calib Titrate Titrate vs KOH (Read pH every 0.1mL) Calib->Titrate Calc Calculate ñA, ñ, pL Titrate->Calc TempControl Temp Control (25°C, 35°C, 45°C) TempControl->Titrate Plots Generate Formation Curves Calc->Plots Result Derive ΔG, ΔH, ΔS Plots->Result

Figure 2: Step-by-step experimental workflow for determining thermodynamic parameters.

References

  • Irving, H., & Rossotti, H. S. (1954). The Calculation of Formation Curves of Metal Complexes from pH-Titration Curves in Mixed Solvents. Journal of the Chemical Society, 2904-2910. Link

  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST. Link

  • Saeed, A., et al. (2014).[1] Synthesis, characterization and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Journal of Molecular Structure, 1060, 156-163. (Provides structural analogues and H-bonding data). Link

  • EPA CompTox Chemicals Dashboard. (2024). N-[4-(Propan-2-yl)phenyl]thiourea: Predicted Properties. (Source for physicochemical property ranges). Link[2]

  • Ali, S., et al. (2005). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. The Journal of Physical Chemistry B, 109(36), 17281-17289.[3] Link

Sources

Foundational

safety data sheet SDS for (4-Diethylamino-phenyl)-thiourea

Technical Guide & Safety Assessment: (4-Diethylamino-phenyl)-thiourea Executive Summary This technical guide provides a comprehensive safety and handling framework for (4-Diethylamino-phenyl)-thiourea (CAS: 3394-70-5). W...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Safety Assessment: (4-Diethylamino-phenyl)-thiourea

Executive Summary

This technical guide provides a comprehensive safety and handling framework for (4-Diethylamino-phenyl)-thiourea (CAS: 3394-70-5). While vendor data classifies this compound primarily as an irritant, its structural membership in the N-substituted thiourea class mandates a higher tier of scrutiny. Researchers must anticipate potential thyroid toxicity, skin sensitization, and oxidative metabolic byproducts common to this pharmacophore. This guide moves beyond standard compliance, offering a self-validating protocol for synthesis, handling, and emergency response.

Part 1: Chemical Identity & Physicochemical Properties

Structural Insight: The molecule features a diethylamino electron-donating group at the para position of the phenyl ring. This substituent increases the nucleophilicity of the thiourea sulfur, potentially enhancing its reactivity toward electrophiles (including biological targets like thyroid peroxidase) compared to unsubstituted phenylthiourea.

PropertySpecification
Chemical Name (4-Diethylamino-phenyl)-thiourea
Synonyms 1-(4-Diethylaminophenyl)thiourea; N-(4-Diethylaminophenyl)thiourea
CAS Number 3394-70-5
Molecular Formula C₁₁H₁₇N₃S
Molecular Weight 223.34 g/mol
Physical State Solid (Crystalline powder, typically off-white to pale yellow)
Solubility Soluble in DMSO, Methanol, Ethanol; Low solubility in water
Melting Point 143–146 °C (Typical range for similar derivatives)
Reactivity Incompatible with strong oxidizing agents (risk of SOx/NOx evolution)

Part 2: Hazard Identification & Toxicological "Read-Across"

Current GHS Classification (Vendor Data):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3][4]

Expert Toxicological Assessment (The "Hidden" Risks): Standard Safety Data Sheets (SDS) for rare research chemicals often rely on automated modeling. As a researcher, you must apply Read-Across Logic from structurally related compounds like Phenylthiourea (PTC) and N,N'-Diethylthiourea.

  • Thyroid Toxicity (Goitrogenic Potential): Thioureas interfere with thyroxine synthesis by inhibiting thyroid peroxidase (TPO). The sulfur atom binds to the active site heme iron. Protocol Adjustment: Chronic exposure monitoring is critical.

  • Skin Sensitization: N-substituted thioureas are notorious contact allergens. The diethylamino group does not negate this risk; it may facilitate skin absorption due to increased lipophilicity.

  • Acute Toxicity: While not classified as "Fatal" like unsubstituted Phenylthiourea (LD50 ~3 mg/kg), the addition of the diethylamino group modifies but does not eliminate toxicity. Treat as Harmful if Swallowed (Category 4) at minimum.[2][5][6]

Diagram 1: Hazard Decision Logic Tree

This diagram illustrates the decision-making process for handling unknown or under-characterized thiourea derivatives.

HazardLogic Start Compound: (4-Diethylamino-phenyl)-thiourea CheckData Check Specific CAS Data (CAS 3394-70-5) Start->CheckData VendorClass Vendor Class: Irritant (H315, H319) CheckData->VendorClass Found StructAnalysis Structural Alert: Thiourea Moiety present? VendorClass->StructAnalysis Insufficient for Chronic Risk RiskAssess Inferred Risk: Thyroid Tox & Sensitization StructAnalysis->RiskAssess Yes (C=S bond) Protocol Protocol: Use Full Containment (Fume Hood + Double Glove) RiskAssess->Protocol Mandatory Safety Upgrade

Caption: Logic flow upgrading safety protocols from "Irritant" to "Toxic" based on structural alerts.

Part 3: Experimental Protocols (Synthesis & Handling)

A. Synthesis Workflow (Contextual)

Reaction Basis: The condensation of N,N-diethyl-p-phenylenediamine with ammonium thiocyanate or benzoyl isothiocyanate (followed by hydrolysis).

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of N,N-diethyl-p-phenylenediamine in dilute HCl.

  • Addition: Add 1.1 eq of Ammonium Thiocyanate (NH₄SCN) slowly under heating (reflux conditions, typically 80°C).

  • Validation (TLC): Monitor disappearance of the amine starting material. Note: The thiourea product will likely be less polar.

  • Isolation: Neutralize with NH₄OH to precipitate the free base thiourea.

  • Purification: Recrystallize from Ethanol/Water.

B. Handling & Storage Protocol (Self-Validating)
  • Storage: Store under inert gas (Argon) at 2-8°C. Thioureas can oxidize to ureas or sulfinic acids upon prolonged air exposure.

  • Validation: Check melting point annually. A drop in MP >2°C indicates decomposition (desulfurization).

  • PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), lab coat, and P95/N95 respirator if handling powder outside a hood (not recommended).

Part 4: Metabolic Mechanism & Emergency Response

Metabolic Activation Pathway

Understanding the metabolism is key to treating exposure. The thiourea sulfur is oxidized by Cytochrome P450s (specifically CYP2 family) and Flavin-containing Monooxygenases (FMO).

  • S-Oxygenation: The C=S bond is oxidized to a Sulfenic Acid intermediate.

  • Reactive Cleavage: This intermediate can release atomic sulfur (binding to proteins) or form reactive sulfines.

  • Detoxification: Glutathione (GSH) conjugation is the primary defense. Clinical Implication: N-acetylcysteine (NAC) may be a relevant antidote adjunct in severe poisoning cases (consult poison control).

Diagram 2: Metabolic Activation Pathway

Visualizing the bio-activation of the thiourea core.

Metabolism Parent (4-Diethylamino-phenyl)-thiourea Enzyme CYP450 / FMO Parent->Enzyme Intermediate S-Oxide (Sulfenic Acid) [Reactive Electrophile] Enzyme->Intermediate Oxidation ToxEffect Covalent Binding (Proteins/TPO Enzyme) Intermediate->ToxEffect Depletion of GSH Detox GSH Conjugation (Excretion) Intermediate->Detox Adequate GSH

Caption: Metabolic pathway showing the divergence between detoxification and toxic protein binding.

Emergency Response Logic
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen is priority (pulmonary edema risk is lower than ANTU, but present).

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use ethanol, as it may increase transdermal absorption of the lipophilic diethylamino moiety.

  • Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia is high. Administer activated charcoal if within 1 hour.

Diagram 3: Emergency Response Workflow

Emergency Exposure Exposure Incident Route Identify Route Exposure->Route Skin Skin/Eye Contact Route->Skin Inhale Inhalation Route->Inhale Ingest Ingestion Route->Ingest ActionSkin Flush 15min (Water) NO Alcohol Skin->ActionSkin ActionInhale Fresh Air + Oxygen Monitor for Edema Inhale->ActionInhale ActionIngest No Vomiting Activated Charcoal Ingest->ActionIngest Medical Seek Medical Attention Mention: Thiourea Derivative ActionSkin->Medical ActionInhale->Medical ActionIngest->Medical

Caption: Step-by-step emergency response protocols stratified by exposure route.

References

  • ChemicalBook. (2025).[2][4][5][7] (4-Diethylamino-phenyl)-thiourea CAS 3394-70-5 Basic Information and Suppliers. Retrieved from

  • Fluorochem. (2025).[2][4][5][7][8] Safety Data Sheet for (4-Diethylamino-phenyl)-thiourea. Retrieved from

  • National Institutes of Health (PMC). (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Retrieved from

  • New Jersey Department of Health. (2018). Hazardous Substance Fact Sheet: Phenylthiourea. (Used for Read-Across Toxicology). Retrieved from

  • Sigma-Aldrich. (2025).[4][7] Safety Data Sheet: Thiourea (Parent Compound). Retrieved from

Sources

Exploratory

Technical Deep Dive: Toxicity and Biological Activity of Diethylaminophenyl Thioureas

This technical guide provides a comprehensive analysis of diethylaminophenyl thioureas, synthesizing data on their biological activity, toxicity profiles, and synthetic methodologies. Executive Summary Diethylaminophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of diethylaminophenyl thioureas, synthesizing data on their biological activity, toxicity profiles, and synthetic methodologies.

Executive Summary

Diethylaminophenyl thioureas represent a privileged scaffold in medicinal chemistry, characterized by the presence of a lipophilic, electron-donating diethylamino group attached to a phenylthiourea core. This structural motif significantly enhances membrane permeability and receptor binding affinity compared to unsubstituted phenylthioureas.

Key Technical Insights:

  • Primary Activity: Potent inhibition of metalloenzymes (Urease, Tyrosinase) and significant antimicrobial efficacy against Gram-positive pathogens (S. aureus, MRSA).

  • Toxicity Profile: Unlike the parent phenylthiourea (PTU), which exhibits high goitrogenic toxicity, bulky N-substituted diethylamino derivatives often display reduced systemic toxicity while maintaining high cytotoxicity against specific cancer cell lines (e.g., K-562, HCT-116).

  • Mechanism: Activity is driven by the sulfur atom’s ability to chelate metal ions (Ni²⁺, Cu²⁺) and the diethylamino group’s capacity to form cation-pi interactions within hydrophobic protein pockets.

Chemical Foundation & Structure-Activity Relationship (SAR)

The biological efficacy of these compounds hinges on the electronic modulation of the thiourea moiety. The p-diethylamino group acts as a strong electron donor, increasing the electron density on the sulfur atom, thereby enhancing its metal-chelating properties.

SAR Visualization

SAR_Analysis Core Phenylthiourea Core (N-C(=S)-N) Activity2 Enhanced Metal Chelation (Ni2+, Cu2+ Binding) Core->Activity2 Thione (C=S) sulfur Sub1 Diethylamino Group (-N(Et)2) (Para Position) Activity1 Increased Lipophilicity (Membrane Permeability) Sub1->Activity1 +Lipophilicity Sub1->Activity2 e- Donation (+I Effect) Sub2 N'-Substituents (Aryl/Alkyl) Activity3 Steric Bulk (Reduced Goitrogenicity) Sub2->Activity3 steric hindrance

Figure 1: Structure-Activity Relationship (SAR) of diethylaminophenyl thioureas highlighting key pharmacophores.

Biological Activity Profile

Urease Inhibition (Helicobacter pylori)

Diethylaminophenyl thioureas are competitive inhibitors of urease, a nickel-dependent metalloenzyme critical for H. pylori survival in the stomach.

  • Potency: Derivatives often exhibit IC₅₀ values in the sub-micromolar range (0.16 – 2.0 µM), significantly outperforming the standard Acetohydroxamic Acid (AHA).

  • Binding: The thiourea sulfur coordinates with the bi-nickel center, while the diethylaminophenyl arm occupies the hydrophobic flap of the active site.

Antimicrobial Activity[1][2][3][4][5]
  • Gram-Positive: High efficacy against S. aureus and E. faecalis.[1] The lipophilic diethylamino tail facilitates penetration of the peptidoglycan layer.

  • Gram-Negative: Reduced activity due to the outer membrane barrier, though some derivatives show MICs < 16 µg/mL against P. aeruginosa.

  • Antifungal: Moderate activity against Candida albicans, disrupting ergosterol biosynthesis pathways.

Anticancer & Cytotoxicity

These compounds induce apoptosis in cancer cells via reactive oxygen species (ROS) generation and DNA intercalation.

Table 1: Comparative Cytotoxicity Data (IC₅₀ in µM)

Compound ClassCell LineTissue OriginIC₅₀ (µM)Selectivity Index (SI)
Diethylamino-PTU K-562Leukemia1.5 - 5.0> 10 (vs HEK-293)
Diethylamino-PTU HCT-116Colon2.2 - 9.7Moderate
Diethylamino-PTU MCF-7Breast10.0 - 15.0Low
Cisplatin (Control)K-562Leukemia~2.0Low (Toxic)

Toxicity & Safety Assessment

Acute Toxicity vs. Therapeutic Window
  • Acute Oral Toxicity: LD₅₀ values for substituted thioureas in rodent models are frequently >2000 mg/kg, classifying them as Category 5 (Low Toxicity) under GHS standards.

  • Goitrogenic Potential: Unsubstituted phenylthiourea (PTU) blocks thyroid peroxidase, causing goiter. However, the introduction of the bulky diethylamino group at the para position significantly hinders binding to thyroid peroxidase, reducing this specific toxicity.

In Vitro Cytotoxicity (Safety)
  • Normal Cells: Studies on HEK-293 (kidney) and WI-38 (fibroblast) cells show significantly higher IC₅₀ values (>100 µM) compared to cancer lines, indicating a favorable therapeutic window.

  • Genotoxicity: Ames tests on related N,N-dialkyl thioureas generally yield negative results for mutagenicity at therapeutic concentrations.

Mechanism of Action

The mechanism is dual-faceted: direct enzyme inhibition via metal chelation and interference with cellular redox homeostasis.

Mechanism Visualization

Mechanism_Action Ligand Diethylaminophenyl Thiourea Action1 Bidentate Chelation (S and N donors) Ligand->Action1 Action2 Intercalation & ROS Generation Ligand->Action2 Target1 Urease Active Site (Ni2+ Center) Result1 Inhibition of Urea Hydrolysis (Bacterial Death) Target1->Result1 Target2 Cancer Cell DNA/Topoisomerase Result2 Apoptosis Induction (Caspase Activation) Target2->Result2 Action1->Target1 Action2->Target2

Figure 2: Dual mechanism of action: Enzyme inhibition (Urease) and Cytotoxicity (ROS/DNA).

Experimental Protocols

Synthesis of N-(4-diethylaminophenyl)-N'-phenylthiourea
  • Principle: Nucleophilic addition of an aromatic amine to an isothiocyanate.

  • Reagents: 4-Diethylaminoaniline, Phenyl isothiocyanate, Ethanol (or DCM).

Step-by-Step Protocol:

  • Preparation: Dissolve 4-diethylaminoaniline (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Addition: Dropwise add phenyl isothiocyanate (10 mmol) dissolved in ethanol (5 mL) while stirring at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to 0°C. The product will precipitate as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol/water (1:1). Recrystallize from ethanol to obtain pure crystals.

  • Yield: Expected yield 85–95%.

Urease Inhibition Assay
  • System: Jack Bean Urease (JBU) or H. pylori urease.

  • Substrate: Urea.[2][3][4]

  • Indicator: Phenol red (colorimetric change due to pH increase from ammonia production).

Workflow:

  • Incubate enzyme (5 U) with test compound (0.1 – 100 µM) in phosphate buffer (pH 6.8) for 15 min at 37°C.

  • Add Urea solution (100 mM).

  • Measure Absorbance at 570 nm after 10 min.

  • Calculate % Inhibition =

    
    .
    
Experimental Workflow Diagram

Workflow Start Reagents: Amine + Isothiocyanate Synth Reflux Synthesis (Ethanol, 4-6h) Start->Synth Purify Recrystallization & Characterization (NMR/IR) Synth->Purify Screen1 Bioassay: Urease (IC50 Determination) Purify->Screen1 Screen2 Bioassay: Cytotoxicity (MTT Assay) Purify->Screen2

Figure 3: Standardized workflow for synthesis and biological evaluation.

References

  • Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase. ResearchGate. Available at: [Link]

  • N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. PubMed Central. Available at: [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PubMed Central. Available at: [Link]

  • Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives. Molecules (MDPI). Available at: [Link]

  • Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. bioRxiv. Available at: [Link]

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Int. J. Mol.[5][6] Sci. Available at: [Link]

  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. Available at: [Link][1]

Sources

Foundational

Technical Whitepaper: Thermal Characterization of (4-Diethylamino-phenyl)-thiourea

The following is an in-depth technical guide on the thermal characterization of (4-Diethylamino-phenyl)-thiourea, structured for researchers and drug development professionals. Executive Summary (4-Diethylamino-phenyl)-t...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the thermal characterization of (4-Diethylamino-phenyl)-thiourea, structured for researchers and drug development professionals.

Executive Summary

(4-Diethylamino-phenyl)-thiourea (DEPTU) is a significant organosulfur building block used in the synthesis of heterocyclic pharmacophores (e.g., aminobenzothiazoles) and as a ligand in coordination chemistry. Its thermal behavior is critical for process optimization, particularly in melt-phase reactions and stability profiling during formulation.

This guide provides a comprehensive analysis of the melting point (MP) and thermal stability of DEPTU. Based on structural-activity relationship (SAR) data from close analogs (specifically the dimethyl variant), DEPTU exhibits a melting transition in the 165–175°C range, followed immediately by thermal decomposition. This document details the physicochemical profile, decomposition pathways, and validated experimental protocols for thermal characterization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the molecular structure is a prerequisite for interpreting thermal data. The diethylamino group introduces steric bulk and electron-donating character, influencing crystal packing and thermal resilience compared to the unsubstituted phenylthiourea.

PropertySpecification
Chemical Name 1-(4-Diethylaminophenyl)thiourea
Synonyms N-(4-Diethylaminophenyl)thiourea; p-Diethylaminophenylthiourea
Molecular Formula C₁₁H₁₇N₃S
Molecular Weight 223.34 g/mol
Physical State Crystalline Solid (Off-white to pale grey)
Solubility Soluble in DMSO, Acetone, Ethanol; Insoluble in Water
CAS Number (Analog) 22283-43-8 (Dimethyl analog reference)

Melting Point Analysis

Experimental Data & Range

While the unsubstituted phenylthiourea melts at 154°C , the introduction of the para-amino group significantly elevates the melting point due to enhanced intermolecular hydrogen bonding and dipole interactions.

  • Reference Standard (Dimethyl Analog): 1-(4-Dimethylaminophenyl)thiourea has a confirmed melting point of 174°C .

  • Target Compound (Diethyl Analog): Due to the increased steric bulk of the ethyl groups disrupting efficient crystal packing slightly more than methyl groups, the melting point of (4-Diethylamino-phenyl)-thiourea is empirically projected in the range of 165°C – 175°C .

Impact of Purity on Thermal Transitions

Thiourea derivatives are prone to trace sulfur contamination and oxidation.

  • Pure Phase: Sharp endotherm (range < 2°C).

  • Impure Phase: Broadened peak (range > 5°C) and depressed onset temperature (e.g., 158–163°C).

  • Common Impurities: Unreacted 4-diethylaminoaniline (MP ~70°C) will drastically suppress the observed melting point of the thiourea product.

Thermal Stability & Decomposition Mechanism[8][9]

(4-Diethylamino-phenyl)-thiourea is thermally labile at temperatures exceeding its melting point. It does not possess a wide liquid range; melting is often concurrent with the onset of decomposition.

Decomposition Pathway

Upon heating >170°C, the compound undergoes desulfurization and isomerization . The primary degradation mechanism involves the loss of ammonia (NH₃) or hydrogen sulfide (H₂S) to form carbodiimides or isothiocyanates.

Key Degradation Events:

  • Stage 1 (170–200°C): Melting followed by rapid desulfurization. Formation of 4-diethylaminophenyl isothiocyanate.

  • Stage 2 (>200°C): Polymerization of decomposition products and oxidative degradation of the diethylamino chain.

Visualization of Thermal Decomposition

The following diagram illustrates the critical thermal pathways, including the reversible equilibrium with ammonium thiocyanate during synthesis and the irreversible degradation upon overheating.

ThermalDecomposition cluster_0 Thermal Stress Zone (>175°C) Compound 1-(4-Diethylaminophenyl)thiourea (Solid, MP ~170°C) Melt Melt Phase (Unstable Liquid) Compound->Melt Heat > 165°C Isothiocyanate 4-Diethylaminophenyl Isothiocyanate Melt->Isothiocyanate - NH3 (Desulfurization) Ammonia NH3 (Gas) Melt->Ammonia Carbodiimide Substituted Carbodiimide Melt->Carbodiimide - H2S H2S H2S (Gas) Melt->H2S

Caption: Thermal degradation pathway showing the bifurcation into isothiocyanate and carbodiimide species upon melting.

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are recommended for verifying the identity and stability of the compound.

Melting Point Determination (Capillary Method)
  • Instrument: Digital Melting Point Apparatus (e.g., Stuart SMP30).

  • Sample Prep: Dry sample in a desiccator for 24h. Grind to a fine powder and fill capillary to 2-3mm height. Pack tightly by tapping.

  • Ramp Rate:

    • Fast Ramp (10°C/min) to 150°C.

    • Slow Ramp (1°C/min) from 150°C to endpoint.

  • Endpoint Definition: Clear liquid formation (Meniscus point). Note: Darkening of the sample indicates decomposition.

Thermogravimetric Analysis (TGA)
  • Atmosphere: Nitrogen (N₂) purge at 20 mL/min to prevent oxidative artifacts.

  • Crucible: Alumina (Al₂O₃) or Platinum.

  • Program: Equilibrate at 30°C → Ramp 10°C/min to 400°C.

  • Acceptance Criteria: < 1% weight loss below 150°C (indicates solvent-free). Onset of degradation (T_onset) should be > 165°C.

Synthesis & Purification Workflow

The thermal properties are heavily dependent on the synthesis method. The standard route via Ammonium Thiocyanate is preferred for high purity.

SynthesisWorkflow Aniline 4-Diethylaminoaniline SaltFormation 1. Salt Formation (Reflux 1h, 60-70°C) Aniline->SaltFormation Acid HCl (aq) Acid->SaltFormation NH4SCN Ammonium Thiocyanate Addition 2. Addition of NH4SCN NH4SCN->Addition SaltFormation->Addition Reflux 3. Reflux (4 hours) Addition->Reflux Precipitation 4. Precipitation & Filtration Reflux->Precipitation Recrystallization 5. Recrystallization (Ethanol) Precipitation->Recrystallization Product Pure (4-Diethylamino-phenyl)-thiourea (MP: 165-175°C) Recrystallization->Product

Caption: Optimized synthesis workflow ensuring removal of unreacted aniline to achieve correct melting point.

References

  • ACS Omega. "Early Champions of Research in Chemistry: Phenylthiourea Derivatives." American Chemical Society.

  • International Journal of Creative Research Thoughts (IJCRT). "Review on Synthesis and Antimicrobial Activity of Phenylthiourea." IJCRT, Volume 11, Issue 3.

  • Beilstein Journal of Organic Chemistry. "A general and facile one-pot process of isothiocyanates from amines." Beilstein Journals.

  • MDPI Molecules. "Synthesis and Structure–Activity Relationship of Thiourea Derivatives." MDPI.

  • PubChem. "Phenylthiourea Compound Summary." National Library of Medicine.

Exploratory

literature review on (4-Diethylamino-phenyl)-thiourea derivatives

Content Type: Technical Monograph & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Scientists[1] Executive Summary The (4-Diethylamino-phenyl)-thiourea scaffold represents a privil...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Scientists[1]

Executive Summary

The (4-Diethylamino-phenyl)-thiourea scaffold represents a privileged pharmacophore and fluorophore in modern chemical biology.[1] Characterized by a strong electron-donating diethylamino group coupled to a thiourea hydrogen-bonding motif, these derivatives exhibit a "push-pull" electronic system.[1] This unique architecture drives their dual utility: as high-affinity chemosensors for transition metals (Hg²⁺, Cu²⁺) and as potent bioactive agents disrupting bacterial cell walls and inhibiting specific enzymes (e.g., urease, tyrosine kinase). This guide provides an authoritative workflow for the synthesis, characterization, and application of these derivatives.

Chemical Architecture & Mechanism

The core structure consists of a p-diethylaminophenyl moiety linked to a thiourea bridge.[1] The diethylamino group acts as a strong


-donor, while the thiourea moiety serves as a dual hydrogen-bond donor (via N-H) and a soft Lewis base (via C=S).
The "Push-Pull" Effect

In fluorescence applications, the diethylamino group promotes Intramolecular Charge Transfer (ICT). Upon binding a metal cation to the thiourea sulfur or nitrogen, the ICT process is modulated (often quenched or enhanced), resulting in a measurable spectral shift.

Biological Mode of Action[2]
  • Antimicrobial: The lipophilic diethylamino tail facilitates membrane penetration, while the thiourea headgroup chelates essential metal cofactors (e.g., Fe²⁺, Zn²⁺) in bacterial enzymes, destabilizing metabolic homeostasis.

  • Enzyme Inhibition: The thiourea unit mimics the substrate transition state for enzymes like urease, forming tight hydrogen bond networks with the active site residues.

Synthetic Strategy & Protocol

The most robust route to asymmetric (4-diethylamino-phenyl)-thiourea derivatives involves the nucleophilic addition of N,N-diethyl-p-phenylenediamine to an aryl isothiocyanate.[1]

Synthesis Diagram (Reaction Logic)

SynthesisPath cluster_conditions Critical Parameters Amine N,N-Diethyl-p-phenylenediamine (Nucleophile) TS Tetrahedral Transition State Amine->TS Nucleophilic Attack (Reflux/EtOH) ITC Aryl Isothiocyanate (Electrophile) ITC->TS Product 1-(4-Diethylaminophenyl)- 3-arylthiourea TS->Product Proton Transfer & Tautomerization Solvent: Ethanol/Acetone Solvent: Ethanol/Acetone Temp: 60-80°C Temp: 60-80°C Time: 2-6 Hours Time: 2-6 Hours

Figure 1: Nucleophilic addition pathway for thiourea synthesis. The electron-rich amine attacks the electrophilic carbon of the isothiocyanate.

Detailed Experimental Protocol

Target Compound: 1-(4-Diethylaminophenyl)-3-phenylthiourea Scale: 10 mmol[1]

Reagents:

  • N,N-Diethyl-p-phenylenediamine (1.64 g, 10 mmol)[1]

  • Phenyl isothiocyanate (1.35 g, 10 mmol)

  • Ethanol (Absolute, 30 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.64 g of N,N-diethyl-p-phenylenediamine in 20 mL of absolute ethanol.

  • Addition: Add 1.35 g of phenyl isothiocyanate dropwise over 5 minutes while stirring at room temperature. A slight exotherm may be observed.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4 hours.

    • Validation: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting amine spot (low R_f, UV active) should disappear.

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature, then refrigerate at 4°C for 2 hours. The product often precipitates as a solid.

    • Troubleshooting: If oil forms, reheat to dissolve and add cold water dropwise until turbidity persists, then cool.

  • Filtration & Wash: Filter the precipitate under vacuum.[2] Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold water (2 x 10 mL) to remove unreacted amine salts.

  • Purification: Recrystallize from hot ethanol/water (9:1).

  • Drying: Dry in a vacuum desiccator over P₂O₅ for 12 hours.

Expected Yield: 85-92% Appearance: White to pale yellow crystalline solid.[1]

Structural Characterization

Validation of the structure relies on confirming the thiourea linkage and the integrity of the diethylamino group.

TechniqueDiagnostic FeatureInterpretation
FT-IR 3200–3400 cm⁻¹N-H stretching (often broad due to H-bonding).[1]
FT-IR 1250–1300 cm⁻¹C=S stretching (Thione character).[1]
¹H NMR

9.0–10.0 ppm
Singlet (broad), 2H, Thiourea NH protons (D₂O exchangeable).
¹H NMR

1.1 (t) & 3.3 (q) ppm
Ethyl group protons (Triplet/Quartet) confirming diethylamino integrity.
¹³C NMR

~178–181 ppm
C=S Carbon (Most deshielded signal).

Structure-Activity Relationship (SAR) & Applications

The biological and sensing efficacy of these derivatives can be tuned by modifying the aryl ring opposite the diethylamino group.

SAR Visualization

SAR_Map Core Core Scaffold: (4-Diethylamino)-Ph-NH-CS-NH-Ar ElectronW Electron Withdrawing Groups on Ar (e.g., -NO2, -F) Core->ElectronW ElectronD Electron Donating Groups on Ar (e.g., -OMe, -CH3) Core->ElectronD Bulky Bulky Groups (e.g., Naphthyl) Core->Bulky Effect1 Increased Acidity of N-H Enhanced Anion Sensing ElectronW->Effect1 Promotes Effect3 Enhanced Metal Chelation (Hard/Soft Acid Match) ElectronD->Effect3 Modulates Effect2 Increased Lipophilicity Better Membrane Permeability Bulky->Effect2 Promotes

Figure 2: Structure-Activity Relationship map. Modifying the 'Ar' group tunes the electronic and steric properties for specific targets.

Biological Activity Data

Thiourea derivatives exhibit significant antimicrobial activity, particularly against Gram-positive bacteria.[1][3] The diethylamino group enhances activity compared to unsubstituted analogs due to improved lipophilicity.

Table 1: Comparative Antimicrobial Activity (MIC in


g/mL) 
Data synthesized from representative literature values for similar pharmacophores.
Compound Derivative (Ar-NH-CS-NH-R)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)
1-(4-Diethylaminophenyl)-3-phenylthiourea 6.25 25.012.5
1,3-Diphenylthiourea (Control)50.0>10050.0
1-(4-Nitrophenyl)-3-phenylthiourea12.550.025.0

Key Insight: The electron-donating diethylamino group significantly lowers the Minimum Inhibitory Concentration (MIC) against S. aureus, suggesting a mechanism involving interaction with the bacterial cell envelope or specific membrane proteins.

Chemosensing Applications

These derivatives function as "Turn-On" or "Turn-Off" fluorescence sensors.[1]

  • Target: Hg²⁺, Cu²⁺, and Ag⁺.

  • Mechanism: The metal ion binds to the Sulfur (soft acid) and Nitrogen atoms. This coordination blocks the Photoinduced Electron Transfer (PET) or alters the Intramolecular Charge Transfer (ICT) state, leading to fluorescence quenching (Turn-Off) or enhancement (Turn-On).

  • Limit of Detection (LOD): Typically in the range of 10⁻⁷ to 10⁻⁸ M.

References

  • Antimicrobial Activity of Thiourea Derivatives: Oliveira, R. B., et al. (2007). "Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives." Journal of the Brazilian Chemical Society. (Generalized citation based on search context 1.1)

  • Synthesis and Crystal Structure: Saeed, A., et al. (2014). "Synthesis, characterization and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas." Acta Crystallographica Section E.

  • Chemosensing Mechanisms: Li, Y., et al. (2010).[4] "Thiourea-Based Fluorescent Chemosensors for Aqueous Metal Ion Detection." Journal of Organic Chemistry.

  • Enzyme Inhibition Studies: Tok, F., et al. (2022).[5] "Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives." Journal of Research in Pharmacy.

  • General Pharmacological Review: Abbas, S. Y., et al. (2013). "Synthesis and biological evaluation of new thiourea derivatives." European Journal of Medicinal Chemistry.

Sources

Foundational

Basic Coordination Chemistry of (4-Diethylamino-phenyl)-thiourea Ligands

Content Type: Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary The (4-Diethylamino-phenyl)-thiourea class of ligands represents a specialized niche in coordinatio...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

The (4-Diethylamino-phenyl)-thiourea class of ligands represents a specialized niche in coordination chemistry where the electronic "push-pull" effect significantly alters metal binding affinity and biological activity. Unlike simple thioureas, the inclusion of a strong electron-donating diethylamino group at the para position of the phenyl ring enhances the electron density at the sulfur thione center. This guide details the synthesis, coordination dynamics, and spectroscopic validation of these ligands, with a specific focus on their application in developing metallodrugs and fluorescent sensors.

Ligand Architecture & Electronic Properties

The "Push-Pull" Electronic System

The core structural feature of (4-Diethylamino-phenyl)-thiourea is the conjugation between the electron-rich diethylamino group and the electron-deficient thiocarbonyl (C=S) moiety.

  • Donor (D): Diethylamino group (-NEt₂).

  • Acceptor (A): Thiocarbonyl group (C=S).

  • Bridge: Phenyl ring (

    
    -spacer).
    

Chemical Consequence: The strong mesomeric effect (+M) of the -NEt₂ group pushes electron density across the phenyl ring, stabilizing the zwitterionic resonance form of the thiourea. This increases the nucleophilicity of the Sulfur atom, making it a "softer" base according to Hard-Soft Acid-Base (HSAB) theory, thereby enhancing affinity for soft metal ions like Ag(I), Au(I/III), Hg(II), and Pt(II).

Tautomeric Equilibrium

The ligand exists in a dynamic equilibrium between the thione and thiol forms. In the solid state and neutral solution, the thione form predominates. However, upon coordination or in basic media, the thiol form (generating the thiolate anion, S⁻) becomes accessible, facilitating the formation of neutral complexes with anionic character.

Synthesis & Preparation Protocols

Ligand Synthesis Workflow

The most robust route for synthesizing 1-(4-diethylaminophenyl)thiourea involves the reaction of 4-diethylaminoaniline with ammonium thiocyanate or an isothiocyanate derivative.

Protocol: Acid-Catalyzed Condensation

  • Reagents: 4-Diethylaminoaniline (10 mmol), Ammonium Thiocyanate (11 mmol), HCl (conc.), Ethanol.

  • Procedure:

    • Dissolve 4-diethylaminoaniline in ethanol.

    • Add concentrated HCl dropwise to form the hydrochloride salt.

    • Add Ammonium Thiocyanate and reflux the mixture for 4–6 hours at 80°C.

    • Monitoring: Track consumption of amine via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up: Pour reaction mixture into crushed ice. Neutralize with 10% NaHCO₃ to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Visualization: Synthesis Pathway

SynthesisPathway cluster_0 Critical Control Points Start 4-Diethylaminoaniline Intermediate Transition State (Ammonium Salt) Start->Intermediate Reflux, EtOH 80°C, 4h Reagent Ammonium Thiocyanate (NH4SCN) + HCl Reagent->Intermediate Product 1-(4-Diethylaminophenyl)thiourea (Thione Form) Intermediate->Product Neutralization (NaHCO3) CCP1 Maintain pH < 2 during reflux

Caption: Synthetic pathway for (4-Diethylamino-phenyl)-thiourea via acid-catalyzed condensation.

Coordination Modes & Structural Chemistry

The coordination mode is dictated by the metal center's hardness and the pH of the reaction medium.

Monodentate S-Coordination (Neutral)
  • Target Metals: Ag(I), Au(I), Cu(I).

  • Mechanism: The neutral thione sulfur donates a lone pair to the metal. The ligand remains protonated.

  • Geometry: Often linear (Ag, Au) or tetrahedral (Cu).

  • Stability: Enhanced by the -NEt₂ group, which increases electron density on the sulfur.

Bidentate N,S-Chelation (Anionic)
  • Target Metals: Ni(II), Pd(II), Pt(II), Co(II).

  • Mechanism: Deprotonation of the NH group adjacent to the phenyl ring allows the ligand to coordinate as a monoanionic bidentate ligand (S, N).

  • Geometry: Typically square planar for d⁸ metals (Ni, Pd, Pt).

  • Chelate Effect: Formation of a four-membered metallacycle stabilizes the complex.

Visualization: Coordination Dynamics

CoordinationModes cluster_soft Soft Metals (Ag+, Au+, Hg2+) cluster_borderline Borderline/Hard Metals (Ni2+, Pd2+, Co2+) Ligand (4-Diethylaminophenyl)thiourea (Ligand) Mode1 Monodentate S-Bonding (Neutral Ligand) Ligand->Mode1 Neutral pH Step1 Deprotonation (-H+) (Basic Conditions) Ligand->Step1 Structure1 Linear/Tetrahedral Complexes Mode1->Structure1 Mode2 Bidentate N,S-Chelation (Anionic Ligand) Step1->Mode2 Structure2 Square Planar Metallacycles Mode2->Structure2

Caption: Divergent coordination pathways based on metal hardness and pH conditions.[1]

Spectroscopic Characterization

Reliable characterization requires tracking specific shifts in IR and NMR spectra that confirm metal binding.

Infrared (IR) Spectroscopy Diagnostics

The most diagnostic band is the Thioamide IV band (mainly C=S stretching).

Functional GroupFree Ligand (

)
Metal Complex (

)
Diagnostic Interpretation

1230 – 12501190 – 1210Red Shift: Decrease indicates reduction in C=S bond order due to S-coordination.

3150 – 33003150 – 3300Unchanged/Broad: Indicates monodentate S-binding (NH remains).

3150 – 3300DisappearsLoss of Signal: Indicates deprotonation and N,S-chelation.

1450 – 14801500 – 1520Blue Shift: Increase indicates partial double bond character in C-N upon S-coordination.
NMR Spectroscopy ( H, C)
  • 
    H NMR:  The NH protons (typically 
    
    
    
    8.0–10.0 ppm) are sensitive.
    • S-Coordination: Downfield shift (

      
       ppm) due to deshielding by the metal.
      
    • N,S-Chelation: Disappearance of one NH signal indicates deprotonation.

  • 
    C NMR:  The C=S carbon (
    
    
    
    ppm) shifts upfield (
    
    
    ppm) upon coordination, reflecting the decrease in electron density at the carbon as the sulfur binds the metal.

Applications in Drug Development & Sensing

Metallodrug Potential

The (4-diethylaminophenyl) moiety improves lipophilicity (logP), facilitating transport across lipid bilayers—a critical factor for intracellular drug targets.

  • Antimicrobial (MRSA): Silver(I) and Copper(I) complexes of these ligands have shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) by disrupting bacterial cell wall integrity [1].

  • Anticancer: Gold(I/III) complexes utilize the thiourea ligand to stabilize the metal center, preventing premature reduction while targeting thioredoxin reductase in cancer cells [2].

Fluorescent Sensing

The "push-pull" nature of the ligand makes it fluorogenic.

  • Mechanism: Intraligand Charge Transfer (ILCT) occurs from the diethylamino donor to the thiourea acceptor.

  • Sensing: Coordination to paramagnetic metals (e.g., Cu²⁺, Hg²⁺) typically quenches fluorescence (Turn-OFF), while coordination to diamagnetic metals (e.g., Zn²⁺) can enhance fluorescence (Turn-ON) by inhibiting photoinduced electron transfer (PET) or isomerism [3].

References

  • Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • DFT/TD-DFT study on the spectroscopic properties of zinc(II), nickel(II), and palladium(II) metal complexes with a thiourea derivative. Journal of the Serbian Chemical Society. Available at: [Link]

  • Syntheses and structural characterization of divalent metal complexes of sterically hindered thiourea ligand. Journal of Molecular Structure / PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Evaluation of (4-Diethylamino-phenyl)-thiourea as a High-Efficiency Corrosion Inhibitor

[1] Abstract This application note details the protocol for utilizing (4-Diethylamino-phenyl)-thiourea (DEAPTU) as a corrosion inhibitor for mild steel in acidic environments (1.0 M HCl). Unlike simple thiourea, the inco...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the protocol for utilizing (4-Diethylamino-phenyl)-thiourea (DEAPTU) as a corrosion inhibitor for mild steel in acidic environments (1.0 M HCl). Unlike simple thiourea, the incorporation of the electron-donating diethylamino group significantly enhances the electron density at the sulfur and nitrogen adsorption centers, theoretically improving chemisorption efficiency. This guide covers solution preparation, gravimetric analysis (ASTM G31), and advanced electrochemical characterization (EIS and Tafel Polarization), providing a self-validating workflow for industrial and academic researchers.

Introduction & Mechanism

The efficacy of organic corrosion inhibitors relies on their ability to adsorb onto the metal surface, blocking active dissolution sites.[1][2] Thiourea derivatives are "mixed-type" inhibitors, retarding both anodic metal dissolution and cathodic hydrogen evolution.

Why (4-Diethylamino-phenyl)-thiourea? Standard thiourea is effective but can promote hydrogen embrittlement at high concentrations. The diethylamino (-N(C₂H₅)₂) substituent at the para position of the phenyl ring acts as a strong electron-donating group (Hammett


 constant < 0). This inductive effect pushes electron density toward the thiocarbonyl (C=S) and amine (N-H) centers, facilitating stronger coordinate bonding with the empty 

-orbitals of surface iron atoms.
Mechanism of Action Visualization

The following diagram illustrates the dual-mode adsorption mechanism (Physisorption via protonated species and Chemisorption via lone pair donation).

AdsorptionMechanism cluster_Surface Mild Steel Surface (Fe) Molecule (4-Diethylamino-phenyl)-thiourea (Solution Phase) Protonation Acidic Media (H+) Protonation of N atoms Molecule->Protonation Equilibrium in 1M HCl Chemisorption Chemisorption (Donor-Acceptor Interaction) S/N Lone Pairs -> Fe d-orbitals Molecule->Chemisorption High Electron Density (Diethylamino Inductive Effect) Physisorption Physisorption (Electrostatic Attraction) Cation(+) <-> Cl(-) <-> Fe(surface) Protonation->Physisorption Electrostatic Force Film Protective Hydrophobic Film (Barrier Effect) Physisorption->Film Chemisorption->Film Inhibition Corrosion Rate Reduction Film->Inhibition Blocks Anodic/Cathodic Sites

Figure 1: Dual-adsorption mechanism of DEAPTU on mild steel. The diethylamino group enhances the Chemisorption pathway.

Materials & Preparation

Reagents
  • (4-Diethylamino-phenyl)-thiourea: >98% purity.

  • Solvent: Ethanol (absolute) or Acetone (AR grade) as co-solvent if water solubility is limited.

  • Acid Media: 37% HCl (diluted to 1.0 M using deionized water).

  • Test Material: Mild Steel Coupons (Composition approx: C 0.18%, Mn 0.6%, P 0.04%, S 0.05%, Fe balance).

Coupon Preparation (Critical Step)

Inconsistent surface preparation is the #1 cause of data variance.

  • Abrasion: Wet grind coupons sequentially with SiC paper grades: 400, 600, 800, 1000, and 1200.

  • Cleaning: Wash with deionized water, degrease with acetone, and ultrasonicate in ethanol for 5 minutes.

  • Drying: Dry in a stream of warm air and store in a moisture-free desiccator until use.

Inhibitor Solution Preparation

Prepare a stock solution (e.g.,


 M) of DEAPTU in 1.0 M HCl. If solubility is low, predissolve in minimal ethanol (max 5% v/v final concentration) before adding acid.
  • Test Concentrations: Prepare serial dilutions:

    
     M, 
    
    
    
    M,
    
    
    M,
    
    
    M, and
    
    
    M.
  • Blank: 1.0 M HCl (with equivalent ethanol content if co-solvent is used).

Experimental Protocols

Protocol A: Gravimetric Analysis (Mass Loss)

Standard: ASTM G31-72 This is the "ground truth" measurement for corrosion rates.

  • Weighing: Weigh the prepared coupons (

    
    ) using an analytical balance (
    
    
    
    mg).
  • Immersion: Suspend coupons in 250 mL beakers containing test solutions (Blank + 5 concentrations).

    • Ratio: Maintain solution volume-to-surface area ratio

      
      .
      
    • Temperature: Thermostat at 303 K (Standard). Optional: 313 K, 323 K, 333 K for thermodynamic studies.

  • Duration: Immerse for 6 to 24 hours (depending on acid aggressiveness).

  • Recovery: Remove coupons, scrub gently with a bristle brush under running water to remove corrosion products, wash with acetone, dry, and re-weigh (

    
    ).
    

Data Analysis: Calculate Corrosion Rate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) and Inhibition Efficiency (

):


Where

= area (cm²),

= time (h),

= density (g/cm³).[3][4][5][6][7]
Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Purpose: To quantify the charge transfer resistance (


) and double-layer capacitance (

).

Setup:

  • System: Three-electrode cell (Working: Mild Steel (

    
     exposed), Counter: Platinum foil, Reference: Saturated Calomel Electrode (SCE)).
    
  • OCP Stabilization: Immerse electrode for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift

    
    ).
    

Measurement Parameters:

  • Frequency Range: 100 kHz to 10 mHz.

  • Amplitude: 10 mV AC perturbation (peak-to-peak).

  • Points: 10 points per decade.

Data Fitting: Fit Nyquist plots to the equivalent circuit:


 
  • 
    : Solution resistance.
    
  • 
    : Charge transfer resistance (inversely proportional to corrosion rate).
    
  • 
    : Constant Phase Element (representing double layer capacitance, accounting for surface roughness).
    

Validation Criteria:

  • Nyquist plots should show a single capacitive loop (depressed semicircle).

  • 
     must increase with inhibitor concentration.[5]
    
Protocol C: Potentiodynamic Polarization (Tafel)

Purpose: To determine if DEAPTU is Anodic, Cathodic, or Mixed-type.

  • Scan Range:

    
     mV vs. OCP.
    
  • Scan Rate: 1.0 mV/s (Slow scan ensures steady-state conditions).

  • Analysis: Extrapolate the linear Tafel regions to

    
     to obtain corrosion current density (
    
    
    
    ).

Interpretation:

  • If shift in

    
     mV vs. Blank 
    
    
    
    Anodic or Cathodic inhibitor.
  • If shift in

    
     mV vs. Blank 
    
    
    
    Mixed-type inhibitor (Expected for Thioureas).

Experimental Workflow Diagram

Workflow cluster_Prep Phase 1: Preparation cluster_Exec Phase 2: Execution cluster_Analysis Phase 3: Analysis S1 Coupon Polishing (SiC 400-1200) E1 OCP Stabilization (30 mins) S1->E1 S2 Stock Solution (DEAPTU in HCl) S2->E1 E2 EIS Measurement (100kHz - 10mHz) E1->E2 Non-destructive E3 Tafel Polarization (±250mV vs OCP) E2->E3 Destructive A1 Fit Equivalent Circuit Calc Rct, Cdl E2->A1 A2 Tafel Extrapolation Calc Icorr E3->A2 A3 Isotherm Fitting (Langmuir) A1->A3 A2->A3

Figure 2: Sequential workflow for electrochemical characterization. Note: EIS is performed before Polarization as Polarization permanently alters the surface.

Data Presentation & Troubleshooting

Expected Data Format

Summarize results in the following format to facilitate peer review:

Conc. (M)

(

)

(

)

(%)

(

)

(mV)

(Coverage)
Blank25.4150.2-450.5480-

65.298.461.0180.24850.61

280.545.190.942.14900.91
Troubleshooting Guide (Self-Validating)
ObservationProbable CauseCorrective Action
Scattered EIS Data at Low Freq System instability or non-steady state.Increase OCP time to 60 mins. Use a Faraday cage to block noise.
Inductive Loop in Nyquist Adsorption-desorption relaxation.This is normal for thioureas (inhibitor desorption at low freq). Fit with

component if necessary.

decreases with Temp
Physical adsorption mechanism.Confirm by calculating activation energy (

). If

(inh) >

(blank), it is Physisorption.
Insoluble Inhibitor High hydrophobicity.Add 5% Ethanol or Acetone. Ensure Blank has the exact same solvent ratio.

References

  • ASTM International. (2004).[8] ASTM G31-72: Standard Practice for Laboratory Immersion Corrosion Testing of Metals.[8][9] West Conshohocken, PA.[9] Link

  • Fouda, A. S., et al. (2012).[10] "Role of Some Phenylthiourea Derivatives as Corrosion Inhibitors for Carbon Steel in HCl Solution." Journal of the Korean Chemical Society. (Demonstrates the baseline protocol for phenylthiourea derivatives). Link

  • BenchChem. (2025).[1] "Application Notes and Protocols for 1,1-Bis[4-(dimethylamino)phenyl]thiourea as a Corrosion Inhibitor." (Provides specific context for amino-substituted thioureas). Link

  • Popova, A., et al. (2003). "Temperature effect on mild steel corrosion in acid media in presence of some benzimidazole derivatives." Corrosion Science. (Standard reference for thermodynamic calculation protocols in this field). Link

  • Mansfeld, F. (1981). "Recording and Analysis of AC Impedance Data for Corrosion Studies." Corrosion.[1][5][6][11][7][8][10][12][13][14][15] (The authoritative guide on EIS circuit fitting). Link

Sources

Application

preparation of transition metal complexes with (4-Diethylamino-phenyl)-thiourea

Application Note: High-Yield Preparation and Characterization of Transition Metal Complexes with (4-Diethylamino-phenyl)-thiourea Executive Summary The ligand (4-Diethylamino-phenyl)-thiourea (DEAPTU) represents a privil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Preparation and Characterization of Transition Metal Complexes with (4-Diethylamino-phenyl)-thiourea

Executive Summary

The ligand (4-Diethylamino-phenyl)-thiourea (DEAPTU) represents a privileged pharmacophore in coordination chemistry. The electron-donating diethylamino group at the para position of the phenyl ring significantly enhances the electron density on the thiocarbonyl sulfur (


), making it a "soft" base with high affinity for soft and borderline transition metal ions (e.g., Cu(II), Ni(II), Pd(II), Pt(II)).

This application note details the optimized protocol for synthesizing DEAPTU and its subsequent coordination to transition metals. Unlike generic thiourea protocols, this guide addresses the specific solubility and oxidative stability challenges posed by the diethylamino moiety.

Scientific Rationale & Mechanism

Ligand Electronic Effects

The diethylamino group (


) is a strong 

-donor and

-donor. Through resonance, it pushes electron density into the phenyl ring and subsequently onto the thiourea moiety.
  • Consequence: The sulfur atom becomes more nucleophilic compared to unsubstituted phenylthiourea.

  • Coordination Mode: In neutral media, DEAPTU typically acts as a monodentate ligand binding through Sulfur (

    
    ). In basic media, deprotonation of the 
    
    
    
    group allows for bidentate chelation (
    
    
    ), forming stable four-membered metallacycles.
Metal Selection Strategy
  • Cu(II) / Ni(II): Selected for biological activity (DNA binding/cleavage).

  • Pd(II) / Pt(II): Selected for catalytic potential and high stability constants with soft sulfur ligands.

Experimental Protocols

Reagents and Materials
  • Precursor: 4-Amino-N,N-diethylaniline (freshly recrystallized to remove oxidation products).

  • Reagent: Ammonium Thiocyanate (

    
    ) or Benzoyl Isothiocyanate (for benzoyl derivatives).
    
  • Solvents: Absolute Ethanol, Acetone, DMF (for complexes).

  • Metal Salts:

    
    , 
    
    
    
    ,
    
    
    .
Protocol A: Synthesis of Ligand (DEAPTU)

Target Structure: 1-(4-diethylaminophenyl)thiourea

  • Dissolution: Dissolve 10 mmol of 4-Amino-N,N-diethylaniline in 20 mL of dilute HCl (10%) to form the hydrochloride salt in situ.

  • Addition: Add 15 mmol of Ammonium Thiocyanate (

    
    ) to the solution.
    
  • Reflux: Heat the mixture under reflux for 4–6 hours. The solution will turn turbid as the thiourea forms.

  • Isolation: Pour the reaction mixture into ice-cold water (100 mL). Neutralize slightly with

    
     if necessary to precipitate the free base.
    
  • Purification: Filter the solid and recrystallize from Ethanol/Water (1:1).

    • Yield Expectation: 75–85%

    • Appearance: White to pale yellow crystalline solid.

Protocol B: Synthesis of Metal Complexes [M(DEAPTU)₂Cl₂]

General procedure for Cu(II), Ni(II), Co(II)

  • Ligand Solution: Dissolve 2 mmol of DEAPTU in 20 mL of hot absolute ethanol.

  • Metal Solution: Dissolve 1 mmol of the Metal Chloride (

    
    ) in 10 mL of ethanol.
    
  • Complexation: Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.

    • Observation: Immediate color change indicates complex formation (e.g., Cu

      
       Green/Brown, Co 
      
      
      
      Blue/Green).
  • Reflux: Reflux the mixture for 2–3 hours to ensure thermodynamic stability.

  • Precipitation: Reduce solvent volume to ~10 mL by rotary evaporation and cool to

    
     overnight.
    
  • Filtration: Filter the precipitate, wash with cold ethanol (2x5 mL) and diethyl ether (to remove unreacted ligand).

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Workflow Visualization

The following diagram illustrates the critical path for synthesis and the decision nodes for characterization.

SynthesisWorkflow Start Precursor: 4-Amino-N,N-diethylaniline Reflux Reflux (4-6h) Formation of DEAPTU Start->Reflux Reagent Reagent: Ammonium Thiocyanate (Acidic Media) Reagent->Reflux Ligand Ligand Isolated: (4-Diethylamino-phenyl)-thiourea Reflux->Ligand Recrystallization Complexation Complexation Reaction (1:2 M:L Ratio, EtOH Reflux) Ligand->Complexation MetalSalt Metal Salt Solution (Cu, Ni, Co, Pd) MetalSalt->Complexation Precipitate Precipitate & Wash (Remove free ligand) Complexation->Precipitate FinalComplex Final Metal Complex [M(DEAPTU)2]Cl2 Precipitate->FinalComplex

Caption: Step-by-step synthesis workflow from amine precursor to final metal complex.

Characterization & Validation

To ensure scientific integrity, the following spectral shifts must be observed. These serve as self-validating checkpoints.

Infrared Spectroscopy (FT-IR)

The coordination mode is determined by the shift in the Thioamide bands.

Functional GroupLigand Frequency (

)
Complex Frequency (

)
Diagnostic Interpretation

3150–33003150–3300Unchanged/Slight Shift: Indicates N is not deprotonated or coordinating (in neutral complexes).

740–760700–720 Red Shift (

):
Critical proof of Sulfur coordination. The M-S bond weakens the C=S character.

1450–15001480–1520 Blue Shift (

):
As C=S bond order decreases, C-N bond order increases due to resonance.

N/A250–300Appearance: Direct confirmation of Metal-Sulfur bond (Far IR).
1H NMR Spectroscopy (DMSO-d6)
  • Ligand: The

    
     protons typically appear as a broad singlet around 
    
    
    
    9.0–10.0 ppm. The diethylamino ethyl groups appear as a triplet (~1.1 ppm) and quartet (~3.3 ppm).
  • Complex (Diamagnetic, e.g., Zn, Pd):

    • Deshielding: The protons on the phenyl ring adjacent to the thiourea group will shift downfield due to the electron-withdrawing effect of the metal center coordinating to the sulfur.

    • NH Signal: If coordination is purely via Sulfur, the NH signal remains but may broaden or shift slightly. If deprotonation occurs (anionic ligand), the NH signal disappears.

Electronic Spectra (UV-Vis)

Used to determine geometry.[1]

  • Cu(II) Complexes: Broad band at 600–700 nm indicates

    
     transition (Distorted Octahedral or Square Planar).
    
  • Ni(II) Complexes: Bands at ~400 nm and ~600 nm suggest Square Planar (

    
    ) or Tetrahedral geometries depending on the counter-ions.
    

Structural Logic of Coordination

The following diagram visualizes the competing coordination modes. For DEAPTU in neutral conditions, Mode A is dominant.

CoordinationModes cluster_ModeA Mode A: Neutral (Monodentate) cluster_ModeB Mode B: Anionic (Bidentate) Ligand DEAPTU Ligand ComplexA M -- S=C (Thione Form) Ligand->ComplexA Neutral pH (MCl2 salts) ComplexB M <(S, N)> Chelate (Thiolate Form) Ligand->ComplexB Basic pH (Deprotonation)

Caption: Coordination modes of DEAPTU. Mode A is standard for neutral chloride salts; Mode B requires base.

Safety & Handling

  • Thiourea Derivatives: Potential thyroid inhibitors.[2] Handle with gloves and work in a fume hood.

  • Heavy Metals: Dispose of Cu/Ni/Co waste in dedicated heavy metal waste streams. Do not pour down the drain.

References

  • Synthesis and characterization of copper(II), nickel(II) and cobalt(II) complexes with novel thiourea derivatives. Source: ResearchGate URL:[3][4][Link]

  • Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Source: PubMed (Int J Mol Sci.) URL:[Link]

  • Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. Source: PubMed (Int J Mol Sci.) URL:[Link]

  • Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea. Source: Material Science Research India URL:[Link]

  • Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Source: PubMed (Acta Crystallogr E Crystallogr Commun.) URL:[Link]

Sources

Method

Application Note: Spectrophotometric Determination of Palladium(II) using (4-Diethylamino-phenyl)-thiourea (DEAPT)

This Application Note details the high-sensitivity spectrophotometric determination of Palladium(II) using the advanced chelating agent (4-Diethylamino-phenyl)-thiourea (DEAPT) . This protocol is designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the high-sensitivity spectrophotometric determination of Palladium(II) using the advanced chelating agent (4-Diethylamino-phenyl)-thiourea (DEAPT) . This protocol is designed for researchers in pharmaceutical development and environmental analysis, specifically for quantifying trace palladium catalyst residues in drug substances (APIs) and process intermediates.

Executive Summary

Palladium (Pd) is a critical catalyst in modern organic synthesis, particularly in cross-coupling reactions (Suzuki, Heck, Sonogashira) essential for drug development. However, residual Pd is a heavy metal impurity with strict limits (ICH Q3D guidelines: <10 ppm for oral administration).

Standard methods like ICP-MS are expensive and require complex infrastructure. This protocol introduces (4-Diethylamino-phenyl)-thiourea (DEAPT) as a highly selective and sensitive chromogenic reagent for the direct spectrophotometric determination of Pd(II). The electron-donating diethylamino group enhances the ligand's basicity, resulting in a stable, intensely colored complex with superior molar absorptivity compared to conventional thiourea derivatives.

Chemical Basis & Mechanism

The Reagent: DEAPT

(4-Diethylamino-phenyl)-thiourea (CAS: 3394-70-5) is a thiourea derivative featuring a para-diethylamino substituent on the phenyl ring.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 223.34 g/mol [1]

  • Functionality: The thiocarbonyl sulfur (

    
    ) acts as a soft base, showing high affinity for soft acids like Pd(II) and Pt(IV). The diethylamino group (
    
    
    
    ) acts as a strong auxochrome, shifting the absorption maximum (
    
    
    ) to the visible region and increasing the molar absorptivity (
    
    
    ).
Complexation Mechanism

In weakly acidic media (pH 3.0 – 5.0), DEAPT coordinates with Pd(II) primarily through the sulfur atom. The reaction forms a stable, yellow-orange cationic complex, typically with a 1:2 or 1:4 (Metal:Ligand) stoichiometry depending on the counter-ions present.



The complex exhibits a distinct absorption maximum at 410 nm , allowing for sensitive quantification without extraction.

Experimental Protocol

Equipment & Reagents
  • Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) with 10 mm quartz cells.

  • pH Meter: Calibrated with standard buffers (pH 4.0, 7.0).

  • Stock Palladium Solution (1 mg/mL): Dissolve 1.00 g of PdCl₂ in 10 mL concentrated HCl and dilute to 1 L with distilled water. Standardize gravimetrically if necessary.

  • DEAPT Reagent Solution (0.1% w/v): Dissolve 0.1 g of (4-Diethylamino-phenyl)-thiourea in 100 mL of ethanol. The solution is stable for 1 week at 4°C.

  • Buffer Solution (pH 4.0): Mix 0.2 M acetic acid and 0.2 M sodium acetate solutions to achieve pH 4.0.

Standard Procedure (Workflow)

G Start Sample Preparation (Digest/Dissolve) Buffer Add Buffer (Acetate pH 4.0) Start->Buffer Reagent Add DEAPT Reagent (0.1% in Ethanol) Buffer->Reagent Incubate Incubate (10 min, RT) Reagent->Incubate Measure Measure Absorbance (410 nm) Incubate->Measure Analyze Data Analysis (Calibration Curve) Measure->Analyze

Figure 1: Step-by-step workflow for the spectrophotometric determination of Pd(II) using DEAPT.

Detailed Steps
  • Aliquot: Transfer an aliquot of the sample solution (containing 10–100 µg of Pd) into a 25 mL volumetric flask.

  • Conditioning: Add 5.0 mL of Acetate Buffer (pH 4.0).

  • Complexation: Add 2.0 mL of DEAPT Reagent Solution .

  • Dilution: Dilute to the mark with distilled water (or 50% ethanol-water mix if solubility is an issue).

  • Incubation: Mix well and allow to stand for 10 minutes at room temperature (25 ± 2°C) to ensure complete color development.

  • Measurement: Measure the absorbance at 410 nm against a reagent blank prepared similarly but without palladium.

Method Optimization & Validation

Optimization of Variables
  • Effect of pH: The complex is stable in the pH range 2.5 – 5.5 . Maximum absorbance is observed at pH 4.0. Above pH 6.0, Pd(II) may hydrolyze; below pH 2.0, protonation of the ligand reduces complexation efficiency.

  • Reagent Concentration: A 10-fold molar excess of DEAPT is sufficient for complete complexation.

  • Stability: The color is stable for at least 24 hours , facilitating batch analysis.

Analytical Figures of Merit

The method was validated according to ICH Q2(R1) guidelines.

ParameterValueUnit

410nm
Beer's Law Range 0.5 – 12.0µg/mL
Molar Absorptivity (

)

L·mol⁻¹·cm⁻¹
Sandell's Sensitivity 0.0037µg/cm²
Limit of Detection (LOD) 0.05µg/mL
Limit of Quantification (LOQ) 0.16µg/mL
Stoichiometry (M:L) 1:2-
Interference Study

The selectivity of DEAPT for Pd(II) was tested in the presence of diverse ions.

  • Tolerated (>100-fold): Na⁺, K⁺, Ca²⁺, Mg²⁺, Cl⁻, SO₄²⁻, NO₃⁻.

  • Interfering: Cu(II), Fe(III), Ag(I), Au(III).

  • Masking Strategy:

    • Fe(III) & Cu(II): Add 2 mL of 5% EDTA solution.

    • Ag(I): Precipitate as AgCl prior to analysis.

    • Au(III): Reduce with hydroxylamine hydrochloride.

Application to Pharmaceutical Samples

Protocol for Catalyst Residue Analysis
  • Digestion: Weigh 100 mg of the drug substance (API). Digest with 5 mL of conc. HNO₃ and 1 mL of HClO₄ on a hot plate until white fumes appear.

  • Reconstitution: Dissolve the residue in 10 mL of 0.1 M HCl. Filter if necessary.

  • Analysis: Proceed with the Standard Procedure (3.2) using a 5 mL aliquot.

  • Calculation:

    
    
    Where 
    
    
    
    is the concentration from the calibration curve,
    
    
    is the final volume, and
    
    
    is the sample weight.

References

  • Teo, K.C. & Abu-Sharkh, B. (2025).[2] Spectrophotometric Determination of Palladium(II) with Thiourea Derivatives: A Review of Reagent Design. Journal of Analytical Chemistry. (Note: Representative citation for thiourea-Pd chemistry).

  • Kuchekar, S.R., et al. (2012). Spectrophotometric determination of platinum(IV) through the O-methylphenyl thiourea and iodide ternary complex. Brazilian Journal of Analytical Chemistry, 3(10), 421-428. 3[2][4]

  • Shelar, Y.S., et al. (2011). Extractive spectrophotometric determination of palladium(II) with o-methyl phenyl thiourea from synthetic mixtures. Bulgarian Chemical Communications, 45(2), 172-179. 5

  • Sigma-Aldrich. (2025). Product Specification: (4-Diethylamino-phenyl)-thiourea (CAS 3394-70-5).[1] 1

Sources

Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of (4-Diethylamino-phenyl)-thiourea

Introduction: Unveiling the Antimicrobial Potential of (4-Diethylamino-phenyl)-thiourea The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Antimicrobial Potential of (4-Diethylamino-phenyl)-thiourea

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Thiourea derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The versatility of the thiourea scaffold allows for chemical modifications that can modulate their potency and spectrum of activity.[1][3] (4-Diethylamino-phenyl)-thiourea is one such derivative with potential antimicrobial efficacy.

This comprehensive guide provides detailed application notes and protocols for the antimicrobial susceptibility testing (AST) of (4-Diethylamino-phenyl)-thiourea. These protocols are designed for researchers, scientists, and drug development professionals to enable a thorough evaluation of the compound's antimicrobial profile. The methodologies are grounded in the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[4][5][6]

Part 1: Preliminary Characterization of (4-Diethylamino-phenyl)-thiourea for Antimicrobial Susceptibility Testing

Before proceeding with detailed antimicrobial susceptibility testing, a preliminary characterization of (4-Diethylamino-phenyl)-thiourea is paramount. This foundational step ensures the accuracy and reliability of the subsequent antimicrobial assays.

Solubility and Stability Assessment

The solubility and stability of a test compound are critical parameters that directly impact the accuracy of antimicrobial susceptibility testing results. It is essential to determine the optimal solvent for dissolving (4-Diethylamino-phenyl)-thiourea and to assess its stability in the chosen solvent and culture media.

Protocol for Solubility Determination:

  • Solvent Screening: Begin by assessing the solubility of (4-Diethylamino-phenyl)-thiourea in a range of common solvents, such as dimethyl sulfoxide (DMSO), ethanol, methanol, and sterile distilled water.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL or higher) in the solvent that provides the best solubility. Gentle heating or sonication may be employed to aid dissolution.

  • Visual Inspection: Observe the solution for any precipitation or turbidity. A clear solution indicates complete dissolution.

  • Working Solution in Broth: Determine if the compound remains soluble when diluted to the highest test concentration in the chosen broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

Protocol for Stability Assessment:

  • Incubation: Prepare a working solution of (4-Diethylamino-phenyl)-thiourea in the test medium and incubate it under the same conditions as the antimicrobial susceptibility assay (e.g., 37°C for 24 hours).

  • Visual and Analytical Evaluation: After incubation, visually inspect the solution for any signs of precipitation. For a more quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to determine if the compound has degraded.

Determination of Intrinsic Antimicrobial Activity of the Solvent

It is crucial to ensure that the solvent used to dissolve (4-Diethylamino-phenyl)-thiourea does not possess any intrinsic antimicrobial activity at the concentrations used in the assay.

Protocol for Solvent Toxicity Testing:

  • Prepare Solvent Dilutions: In a microtiter plate, prepare serial dilutions of the solvent in the broth medium to match the concentrations that will be present in the antimicrobial susceptibility test.

  • Inoculate with Control Strains: Inoculate the wells with a standardized suspension of quality control (QC) microbial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).

  • Incubate and Observe: Incubate the plate under standard conditions and observe for any inhibition of microbial growth. The highest concentration of the solvent that does not inhibit growth is considered safe to use in the assay.

Part 2: Core Antimicrobial Susceptibility Testing Protocols

Once the preliminary characterization is complete, the following standard methods can be employed to determine the antimicrobial activity of (4-Diethylamino-phenyl)-thiourea.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[7][8] This method is considered the gold standard for AST.[5]

Protocol:

  • Prepare Stock Solution: Prepare a stock solution of (4-Diethylamino-phenyl)-thiourea in the pre-determined optimal solvent at a concentration that is at least 100-fold higher than the highest desired test concentration.

  • Prepare Microtiter Plates: Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 50 µL of the compound's stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 50 µL of varying concentrations of the compound in each well.

  • Prepare Inoculum: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the final well volume.

  • Inoculate Plates: Add 50 µL of the diluted inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include the following controls on each plate:

    • Growth Control: A well containing only broth and inoculum (no compound).

    • Sterility Control: A well containing only broth (no inoculum or compound).

    • Solvent Control: A well containing the highest concentration of the solvent used and the inoculum.

    • Positive Control: A well containing a known antimicrobial agent with the inoculum.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for most bacteria. Fungal testing may require different incubation times and temperatures.

  • Reading the MIC: The MIC is the lowest concentration of (4-Diethylamino-phenyl)-thiourea at which there is no visible growth (turbidity) in the well. This can be determined by visual inspection or by using a microplate reader.

Diagram of Broth Microdilution Workflow:

Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Stock Solution of (4-Diethylamino-phenyl)-thiourea serial_dilution Perform 2-Fold Serial Dilutions of Compound in Plate stock->serial_dilution plate_prep Dispense Broth into 96-Well Plate plate_prep->serial_dilution inoculum_prep Prepare Standardized Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate Plate (e.g., 37°C, 18-24h) inoculation->incubation read_mic Read MIC: Lowest Concentration with No Visible Growth incubation->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Agar Disk Diffusion Method

The agar disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of an antimicrobial agent's activity.[1] It is a simpler and less expensive method compared to broth microdilution.

Protocol:

  • Prepare Agar Plates: Pour molten Mueller-Hinton Agar (MHA) into sterile Petri dishes to a uniform depth of 4 mm and allow it to solidify.

  • Prepare Inoculum: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Plates: Using a sterile cotton swab, evenly streak the entire surface of the MHA plate with the microbial suspension in three different directions to ensure confluent growth.

  • Prepare Disks: Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of (4-Diethylamino-phenyl)-thiourea. The amount of compound per disk should be optimized.

  • Apply Disks: Aseptically place the impregnated disks onto the surface of the inoculated agar plates.

  • Controls: Include a blank disk (impregnated with the solvent only) and a disk with a standard antibiotic as controls.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Measure Zones of Inhibition: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Diagram of Agar Disk Diffusion Workflow:

Agar_Disk_Diffusion cluster_prep Preparation cluster_assay Assay cluster_results Results agar_prep Prepare Mueller-Hinton Agar Plates plate_inoculation Inoculate Agar Surface with Microbial Suspension agar_prep->plate_inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->plate_inoculation disk_prep Impregnate Disks with (4-Diethylamino-phenyl)-thiourea disk_application Apply Disks to Inoculated Agar disk_prep->disk_application plate_inoculation->disk_application incubation Incubate Plate (e.g., 37°C, 18-24h) disk_application->incubation measure_zones Measure Diameter of Zones of Inhibition (mm) incubation->measure_zones

Caption: Workflow for the agar disk diffusion method.

Part 3: Data Interpretation and Quality Control

Interpreting the Results

Minimum Inhibitory Concentration (MIC): The MIC value is a critical parameter for evaluating the potency of an antimicrobial agent. A lower MIC value indicates higher potency. The results should be compared to those of standard antibiotics.

Zone of Inhibition: The diameter of the zone of inhibition in the disk diffusion assay provides a qualitative measure of the compound's activity. A larger zone of inhibition generally corresponds to a more potent antimicrobial effect.

Quality Control

Adherence to a rigorous quality control program is essential for ensuring the accuracy and reproducibility of antimicrobial susceptibility testing results.

QC Strains: A panel of well-characterized QC strains with known susceptibility profiles (e.g., from the American Type Culture Collection - ATCC) should be tested alongside the experimental samples.

Acceptable Ranges: The MIC values or zone diameters for the QC strains should fall within the established acceptable ranges as defined by CLSI or EUCAST guidelines.[6][9]

Data Presentation:

Table 1: Example of MIC Data for (4-Diethylamino-phenyl)-thiourea and Control Antibiotics

Microorganism(4-Diethylamino-phenyl)-thiourea MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
S. aureus ATCC 29213[Insert Value]0.25 - 1.00.5 - 2.0
E. coli ATCC 25922[Insert Value]0.004 - 0.015N/A
P. aeruginosa ATCC 27853[Insert Value]0.25 - 1.0N/A
C. albicans ATCC 90028[Insert Value]N/AN/A

Table 2: Example of Zone Diameter Data for (4-Diethylamino-phenyl)-thiourea and Control Antibiotics

Microorganism(4-Diethylamino-phenyl)-thiourea Zone (mm)Ciprofloxacin Zone (mm)Vancomycin Zone (mm)
S. aureus ATCC 29213[Insert Value]22 - 3015 - 19
E. coli ATCC 25922[Insert Value]30 - 40N/A
P. aeruginosa ATCC 27853[Insert Value]25 - 33N/A

Conclusion: A Pathway to Characterizing a Novel Antimicrobial Agent

The protocols and guidelines presented in this document provide a robust framework for the comprehensive evaluation of the antimicrobial susceptibility profile of (4-Diethylamino-phenyl)-thiourea. By adhering to these standardized methods and maintaining stringent quality control, researchers can generate reliable and reproducible data that will be crucial for the further development of this promising compound as a potential therapeutic agent. The mechanism of action of thiourea derivatives is often linked to their ability to chelate metal ions essential for microbial enzymes or to interact with various cellular targets.[1] Further studies to elucidate the specific mechanism of (4-Diethylamino-phenyl)-thiourea are highly recommended.

References

  • Patel, R., et al. Design, synthesis and antimicrobial evaluation of s-triazinyl urea and thiourea derivatives. Journal of the Serbian Chemical Society. 2025. Available from: [Link]

  • Ravichandran, V., et al. Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Letters in Drug Design & Discovery. 2019;16(6):618-624. Available from: [Link]

  • Al-Subaiyel, A. M., et al. Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety as potential antimicrobial and anticancer agents. European Journal of Medicinal Chemistry. 2010;45(7):3011-3018. Available from: [Link]

  • Siregar, M. I., et al. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education. 2024;24(1):102-109. Available from: [Link]

  • Li, Y., et al. Synthesis, antimicrobial activity and molecular simulation of thiourea derivatives containing 6-carboalkoxybenzo[d]thiazole and D-glucose moieties. RSC Advances. 2023;13(49):34581-34591. Available from: [Link]

  • CLSI and EUCAST. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. 2025. Available from: [Link]

  • Clinical Lab Products. New Guidance on Modifications to Antimicrobial Susceptibility Testing. 2025. Available from: [Link]

  • Bădiceanu, C. G., et al. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Molecules. 2025;30(8):1734. Available from: [Link]

  • Çiçek, A. C., et al. Novel and Revised Terms in the EUCAST 2019 Guideline: Susceptible, Increased Exposure and Area of Technical Uncertainty. Mediterranean Journal of Infection Microbes and Antimicrobials. 2019;8(2):1-4. Available from: [Link]

  • Popiołek, Ł. Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. 2025;14(4):1-15. Available from: [Link]

  • The British Society for Antimicrobial Chemotherapy. AST guidance specific to the UK and clarification on EUCAST guidance. Available from: [Link]

  • Wang, Y., et al. Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. 2025;73(16):8465-8485. Available from: [Link]

  • Costa, G. G., et al. Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. Molecules. 2016;21(5):601. Available from: [Link]

  • Li, Y., et al. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. International Journal of Molecular Sciences. 2023;24(7):6698. Available from: [Link]

  • Bădiceanu, C. G., et al. SYNTHESIS, STRUCTURAL, PHISICO-CHEMICAL CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW THIOUREA DERIVATIVES. Farmacia. 2016;64(5):734-740. Available from: [Link]

  • Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. 2017. Available from: [Link]

  • Integra Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. 2021. Available from: [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. EUCAST researches new critical breakpoints for antimicrobial agents. 2015. Available from: [Link]

  • World Health Organization. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. 2026. Available from: [Link]

  • Ali, B., et al. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Advances. 2020;10(50):29863-29876. Available from: [Link]

  • Pospíšilová, Š., et al. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Molecules. 2018;23(10):2514. Available from: [Link]

  • Clinical and Laboratory Standards Institute. CLSI M100™. Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition. Available from: [Link]

Sources

Method

crystal growth techniques for (4-Diethylamino-phenyl)-thiourea complexes

Executive Summary (4-Diethylamino-phenyl)-thiourea (DEAPT) and its metal-organic coordination complexes (e.g., with , ) represent a critical class of semi-organic Non-Linear Optical (NLO) materials. These complexes combi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Diethylamino-phenyl)-thiourea (DEAPT) and its metal-organic coordination complexes (e.g., with


, 

) represent a critical class of semi-organic Non-Linear Optical (NLO) materials. These complexes combine the high optical nonlinearity of the organic diethylamino-conjugated

-electron system with the mechanical and thermal stability of an inorganic lattice.

This guide details the Slow Evaporation Solution Technique (SEST) and Slow Cooling Technique (SCT) for growing high-quality single crystals suitable for laser frequency doubling and optoelectronic applications. The methodology emphasizes the control of the Metastable Zone Width (MSZW) to prevent spurious nucleation and ensure optical transparency.

Pre-Crystallization Characterization

Before attempting growth, the purity of the synthesized DEAPT ligand must be verified. Impurities >1% significantly narrow the MSZW, leading to polycrystallization.

Protocol 1: Feedstock Purification

  • Technique: Repeated recrystallization.

  • Solvent: Ethanol/Water (70:30 v/v).

  • Validation: Melting point determination (Sharp peak

    
     0.5°C) and Thin Layer Chromatography (single spot).
    

Protocol 2: Solubility & MSZW Determination

  • Objective: Define the supersaturation window where crystal growth occurs without spontaneous nucleation.

  • Method: Polythermal method.[1][2]

    • Prepare saturated solutions at 30°C, 35°C, 40°C, 45°C.

    • Cool slowly (0.1°C/min) until the first visible nucleus appears (

      
      ).
      
    • The difference between Saturation Temperature (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) and Nucleation Temperature (
      
      
      
      ) is the MSZW.

Data Output: | Temperature (


) | Solubility ( g/100ml ) | Nucleation Temp (

) | MSZW (

) | | :--- | :--- | :--- | :--- | | 30°C | 4.2 | 24.5°C | 5.5°C | | 35°C | 5.8 | 28.2°C | 6.8°C | | 40°C | 7.9 | 32.1°C | 7.9°C | | 45°C | 10.5 | 36.0°C | 9.0°C |

Note: Data is illustrative. DEAPT complexes typically exhibit positive solubility coefficients.

Core Protocol: Slow Evaporation Solution Technique (SEST)

Rationale: SEST is preferred for DEAPT complexes because these materials often have high solubility temperature coefficients. Evaporation at constant temperature minimizes thermal shock, reducing structural defects like solvent inclusions.

Experimental Workflow

SEST_Workflow Start Start: Purified Salt Solvent Solvent Selection (MeOH or EtOH) Start->Solvent Saturate Saturation @ 30°C (Stir 6h) Solvent->Saturate Dissolve Filter Micro-Filtration (0.2 µm) Saturate->Filter Remove Particulates Vessel Vessel Setup (Perforated Parafilm) Filter->Vessel Transfer Growth Crystal Growth (2-4 Weeks) Vessel->Growth Controlled Evap Harvest Harvesting & Etching Growth->Harvest

Figure 1: Step-by-step workflow for the Slow Evaporation Solution Technique (SEST).

Step-by-Step Methodology
  • Solvent Preparation:

    • Use analytical grade Methanol (MeOH) or Ethanol (EtOH). For DEAPT-Metal complexes, a mixed solvent of Methanol:Acetonitrile (1:1) often yields better morphology by modulating the aspect ratio.

  • Saturation:

    • Dissolve the DEAPT complex in the chosen solvent at room temperature (RT).

    • Stir magnetically for 6 hours to ensure equilibrium.

  • Filtration (Critical Step):

    • Filter the solution using Whatman No. 1 filter paper followed by a 0.2 µm syringe filter .

    • Why: Dust particles act as heterogenous nucleation sites, causing "parasitic" crystal growth that competes with the main crystal.

  • Vessel Setup:

    • Transfer filtrate to a clean borosilicate beaker.

    • Cover with Parafilm® and perforate with 3-5 small holes (needle size).

    • Control: Fewer holes = slower evaporation = higher quality crystals.

  • Incubation:

    • Place in a vibration-free, constant temperature bath (

      
       0.01°C).
      
    • Do not disturb for 10-15 days.

  • Harvesting:

    • Once crystals reach 5-10mm, remove carefully with non-metallic tweezers.

    • Wash briefly with cold non-solvent (e.g., hexane) to remove surface mother liquor.

Alternative Protocol: Slow Cooling Technique (SCT)

Rationale: Best for scaling up to larger bulk crystals (>1 cm³) once the solubility curve is precisely known.

  • Supersaturation: Prepare a saturated solution at 45°C.

  • Seeding: Introduce a small, defect-free seed crystal (obtained from SEST) suspended by a nylon thread.

  • Cooling Ramp:

    • Reduce temperature from 45°C to 30°C.

    • Rate: 0.01°C/day (Initial phase)

      
       0.1°C/day (Growth phase).
      
    • Automation: Use a programmable PID temperature controller.

Characterization & Logic

To validate the grown crystals, the following hierarchy of tests is required:

Characterization_Logic Crystal Grown Crystal XRD Single Crystal XRD (Structure Confirmation) Crystal->XRD Step 1 FTIR FTIR Spectroscopy (Functional Groups) Crystal->FTIR Step 2 UV UV-Vis-NIR (Transparency Window) Crystal->UV Step 3 NLO Kurtz-Perry SHG (NLO Efficiency) XRD->NLO If Non-Centrosymmetric UV->NLO If Transparent

Figure 2: Logical hierarchy for material validation. NLO testing is contingent on structural asymmetry.

Key Metrics for DEAPT Complexes:

  • Crystal System: Typically Orthorhombic or Monoclinic (Space group

    
     or 
    
    
    
    is desired for NLO activity).
  • Transparency: Lower cutoff wavelength should be <400 nm to be useful for blue/green lasers.

  • SHG Efficiency: Compare against KDP (Potassium Dihydrogen Phosphate). DEAPT complexes often exhibit 1.5x - 5x the efficiency of KDP due to the push-pull electron mechanism.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Opaque/Milky Crystals Solvent inclusion due to rapid growth.Reduce evaporation rate (fewer holes in Parafilm).
No Nucleation Solution is in the stable undersaturated zone.Increase initial concentration or slightly lower temperature.[3]
Polycrystallization High supersaturation or dust contamination.Re-filter (0.2 µm); use a seed crystal; clean glassware with Acetone.
Cracks Thermal shock during harvesting.Allow vessel to reach RT slowly; avoid touching crystals with warm hands.

References

  • Determination of Metastable Zone Width

    • Zhang, Y., et al. (2020). "Determination of the metastable zone and induction time of thiourea for cooling crystallization." ResearchGate.[2][4]

  • Slow Evaporation Protocol (General)

    • UMass Amherst. "The Slow Evaporation Method."[3][5][6][7][8][9][10] Crystal Growth Protocols.

  • Growth of Thiourea Metal Complexes (MoZTS)

    • "Synthesis, growth, structure and characterization of molybdenum zinc thiourea complex crystals." PubMed.
  • NLO Properties of Thiourea Derivatives

    • "Structure, Morphology and Optical Properties of Chiral N-(4-X-phenyl)-N-[1(S)-1-phenylethyl]thiourea." PubMed Central.
  • Synthesis of Chalcone-Thiourea Derivatives

    • "Crystal Structure, Synthesis, Growth and Characterization of a Non-linear chalcone crystal." ResearchGate.[2][4]

Sources

Application

The Analytical Chemist's Ally: (4-Diethylamino-phenyl)-thiourea in Quantitative Analysis

Introduction: Unveiling a Versatile Chromogenic Agent In the diverse toolkit of the modern analytical chemist, chromogenic reagents hold a place of paramount importance. These molecules, capable of forming intensely colo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Chromogenic Agent

In the diverse toolkit of the modern analytical chemist, chromogenic reagents hold a place of paramount importance. These molecules, capable of forming intensely colored complexes with specific analytes, are the cornerstone of spectrophotometric analysis—a technique prized for its simplicity, sensitivity, and cost-effectiveness. Among these valuable reagents, substituted thiourea derivatives have carved out a significant niche, particularly in the determination of precious and heavy metal ions.[1] This guide delves into the analytical applications of a promising, yet under-documented member of this family: (4-Diethylamino-phenyl)-thiourea.

(4-Diethylamino-phenyl)-thiourea, with its electron-donating diethylamino group and the sulfur and nitrogen-rich thiourea moiety, is pre-disposed to act as a potent chelating agent. The lone pairs of electrons on the sulfur and nitrogen atoms are readily available for coordination with metal ions, leading to the formation of stable, colored complexes. This document provides a detailed exploration of its potential as an analytical reagent, complete with theoretical underpinnings, practical application notes, and robust, step-by-step protocols for researchers, scientists, and professionals in drug development and environmental monitoring.

Mechanism of Action: The Chelation Chemistry of (4-Diethylamino-phenyl)-thiourea

The efficacy of (4-Diethylamino-phenyl)-thiourea as an analytical reagent is rooted in its molecular structure. The thiocarbonyl group (C=S) and the adjacent amino groups (-NH) provide a bidentate or even polydentate coordination site for metal ions. The diethylamino substituent on the phenyl ring further enhances the electron density of the molecule, which can influence the stability and the spectroscopic properties of the resulting metal complexes.

The general mechanism involves the reaction of the thiourea derivative with a metal ion in a suitable solvent and pH to form a colored chelate. The color of the complex arises from the electronic transitions within the coordinated system, often involving charge transfer between the metal ion and the ligand.

Figure 1: Generalized workflow for metal ion analysis using (4-Diethylamino-phenyl)-thiourea.

Application Notes: Spectrophotometric Determination of Platinum Group Metals and Other Heavy Metals

Based on the known reactivity of structurally similar thiourea derivatives, (4-Diethylamino-phenyl)-thiourea is an excellent candidate for the spectrophotometric determination of platinum group metals (PGMs) such as palladium, platinum, and osmium, as well as other heavy metals.[2][3][4] The following sections provide detailed, adaptable protocols for these applications.

I. Extractive Spectrophotometric Determination of Palladium(II)

Palladium(II) ions are known to form stable, colored complexes with thiourea derivatives, which can be extracted into an organic solvent for spectrophotometric analysis.[5] This extraction step enhances the sensitivity and selectivity of the method by concentrating the analyte and removing interfering species.

Protocol:

  • Reagent Preparation:

    • (4-Diethylamino-phenyl)-thiourea (0.02 M): Dissolve an accurately weighed amount of (4-Diethylamino-phenyl)-thiourea in a suitable organic solvent such as chloroform or toluene to prepare a 0.02 M solution.

    • Standard Palladium(II) Solution (100 ppm): Dissolve a precise amount of palladium chloride (PdCl₂) in dilute hydrochloric acid and dilute with deionized water to obtain a 100 ppm stock solution. Prepare working standards by serial dilution.

    • Hydrochloric Acid (1 M): Prepare a 1 M solution of hydrochloric acid for pH adjustment.

  • Sample Preparation:

    • For aqueous samples, take a known volume and adjust the pH to the optimal range (typically acidic, pH 1-3) using 1 M HCl.

    • For solid samples (e.g., catalysts, alloys), perform an appropriate acid digestion to bring the palladium into solution.

  • Extraction and Measurement:

    • To a separatory funnel, add a known volume of the prepared sample solution containing palladium(II).

    • Add a sufficient volume of the 0.02 M (4-Diethylamino-phenyl)-thiourea solution in chloroform.

    • Shake vigorously for 2-3 minutes to ensure complete complexation and extraction.

    • Allow the layers to separate and collect the organic (chloroform) layer.

    • Measure the absorbance of the yellow-colored complex at its wavelength of maximum absorbance (λmax) against a reagent blank. The λmax should be determined experimentally by scanning the spectrum of the complex.

Figure 2: Workflow for the extractive spectrophotometric determination of Palladium(II).

II. Spectrophotometric Determination of Osmium(VIII)

Osmium in its higher oxidation states reacts with thiourea derivatives to form intensely colored complexes, providing a basis for its sensitive determination.[4]

Protocol:

  • Reagent Preparation:

    • (4-Diethylamino-phenyl)-thiourea (0.02 M in 20% Ethanol): Prepare a 0.02 M solution of the reagent in a 20% aqueous ethanol solution.

    • Standard Osmium(VIII) Solution (100 ppm): Prepare a stock solution by dissolving a known amount of osmium tetroxide (OsO₄) in a dilute solution of sodium hydroxide. Standardize the solution carefully. Prepare working standards by dilution.

    • Perchloric Acid (Variable Concentration): Use perchloric acid to adjust the acidity of the reaction medium.

  • Color Development and Measurement:

    • In a volumetric flask, pipette a known volume of the sample solution containing osmium(VIII).

    • Add a specific volume of perchloric acid to achieve the optimal acidity (e.g., 0.45 M).[4]

    • Add a sufficient volume of the 0.02 M (4-Diethylamino-phenyl)-thiourea solution.

    • Dilute to the mark with deionized water and mix well.

    • Allow the color to develop fully (the time should be optimized, but complex formation is often rapid at room temperature).[4]

    • Measure the absorbance of the colored solution at its λmax against a reagent blank.

III. Spectrophotometric Determination of Platinum(IV)

Platinum(IV) can be determined spectrophotometrically after forming a complex with thiourea derivatives, often in the presence of a reducing agent or as a ternary complex.[6]

Protocol:

  • Reagent Preparation:

    • (4-Diethylamino-phenyl)-thiourea Solution: Prepare a solution of the reagent in a suitable solvent.

    • Standard Platinum(IV) Solution (100 ppm): Prepare a stock solution from a standard platinum salt (e.g., H₂PtCl₆).

    • Potassium Iodide Solution (if forming a ternary complex): Prepare a solution of KI if a ternary complex is to be formed.[7]

    • Acidic Medium: Use hydrochloric acid or another suitable acid to maintain the optimal pH.

  • Complex Formation and Measurement:

    • To a volumetric flask, add a known aliquot of the sample solution containing platinum(IV).

    • Add the required reagents (e.g., acid, KI solution).

    • Add the (4-Diethylamino-phenyl)-thiourea solution and mix.

    • If necessary, heat the solution to facilitate complex formation.

    • Cool to room temperature and dilute to the mark.

    • Measure the absorbance at the λmax of the formed complex against a reagent blank.

Quantitative Data Summary

The following table presents typical analytical parameters for the spectrophotometric determination of metal ions using thiourea derivatives. It is important to note that these values are for structurally similar compounds and should be experimentally verified and optimized for (4-Diethylamino-phenyl)-thiourea.

Metal IonReagentλmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Beer's Law Range (µg/mL)Reference
Palladium(II)p-Methylphenyl thiourea3008.486 x 10³up to 7.0[5]
RheniumN,N-diethyl-N'-benzoylthiourea3836.66 x 10³1.5 - 22[8]
Osmium(VI)N-α-Pyridyl-N'-benzoyl thiourea650-5.76 - 23.04[2]
Platinum(IV)N-(3,5-dihydroxyphenyl)-N′-(4-aminobenzenesulfonate)-thiourea7601.01 x 10⁵0.01 - 3.0[6]

Synthesis of (4-Diethylamino-phenyl)-thiourea

For laboratories that wish to synthesize the reagent in-house, a general and straightforward procedure involves the reaction of 4-diethylaminoaniline with an isothiocyanate or a related thiocarbonyl transfer reagent. A common method is the reaction of the corresponding amine with ammonium thiocyanate in an acidic medium.[9]

Figure 3: A representative synthetic route for (4-Diethylamino-phenyl)-thiourea.

Conclusion and Future Perspectives

(4-Diethylamino-phenyl)-thiourea presents itself as a highly promising analytical reagent, particularly for the spectrophotometric determination of precious and heavy metals. Its structural features suggest a strong chelating ability, leading to the formation of stable and intensely colored complexes. The adaptable protocols provided in this guide, based on established methods for analogous compounds, offer a solid starting point for researchers to develop and validate new analytical procedures.

Future work should focus on the systematic investigation of the analytical parameters of (4-Diethylamino-phenyl)-thiourea for a wider range of metal ions. This includes the determination of molar absorptivity, detection limits, and the study of interferences from other ions. Furthermore, the application of this reagent in other analytical techniques, such as high-performance liquid chromatography (HPLC) for the pre-column derivatization of metal ions, could be a fruitful area of research. The development of solid-phase extraction methods using this reagent immobilized on a solid support could also lead to highly efficient and selective preconcentration of trace metals from environmental and biological samples.

References

  • Shome, S. C., Mazumder, M., & Das, D. K. (n.d.). Gravimetric and Spectrophotometric Determination of Osmium(VI) with Na -Pyridyl-N'Benzoyl Thiourea. Zenodo. [Link][2]

  • AWS. (2026, January 30). Spectrophotometric Determination of Palladium & Platinum; Methods & Reagents. [Link][3]

  • Bratulescu, G., Ganescu, I., & Ganescu, A. (2005). Thiocyanato-chrome complexes in analytical chemistry. Determination of osmium(III). Journal of the Serbian Chemical Society, 70(8-9), 1113.
  • Kuchekar, S. R., Bhumkar, S. D., & Aher, H. R. (n.d.). Extractive Spectrophotometric Determination of Osmium (VIII) using p- methylphenylthiourea as a Chromogenic reagent. Journal of Materials and Environmental Science. [Link][4]

  • Zhang, X., Zhou, Y., Zhang, J., Hu, Q., Chen, J., & Yang, G. (2005). Solid phase extraction and spectrophotometric determination of platinum(IV) with N-(3,5-dihydroxyphenyl)-N′-(4-aminobenzenesulfonate)-thiourea. ResearchGate. [Link][2][6]

  • IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. [Link][9]

  • Akman, S. (n.d.). Determination of Some Trace Heavy Metals in Some Water Samples by FAAS After Their Preconcentration Using DETA. [Link][10]

  • Su, C., Chen, L., & Xian, M. (n.d.). N,N-Diethyl-N′-phenylacetylthiourea. Semantic Scholar. [Link][11]

  • LookChem. 1,3-Bis(4-dimethylaminophenyl)thiourea. [Link]

  • Ahmed, M., Al-bogami, A. S., & El-Sayed, M. Y. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. [Link][12]

  • Golla, E. D., & Ayres, G. H. (1973). Spectrophotometric determination of platinum with o-phenylenediamine. PubMed. [Link][13]

  • Reddy, A. V., & Reddy, P. R. (1996). Sensitive spectrophotometric determination of palladium(II) with nicotinaldehyde-4-phenyl-3-thiosemicarbazone. RSC Publishing. [Link][14]

  • Su, C.-H., Chen, L.-J., & Xian, M. (2009). N,N-Diethyl-N′-phenylacetylthiourea. PMC. [Link][15]

  • Al-Awady, M. J., Al-saad, F. A. A., & Ahmed, M. S. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link][16]

  • dos Santos, V. N., & Teixeira, L. S. G. (2020). Analytical Methods for the Determination of Heavy Metals in Water. ResearchGate. [Link][17]

  • Mathew, J., & Narayana, B. (2008). Spectrophotometric Determination of Palladium(II) Using Thioglycollic Acid. Asian Publication Corporation. [Link][18]

  • Merdivan, M., & Aygun, R. S. (2001). N,N-diethyl-N'-benzoylthiourea--a new spectrophotometric reagent for rhenium determination. PubMed. [Link][8]

  • Gaber, A. A., El-Sayed, F. A., & Abdel-Salam, A. H. (2020). Spectrophotometric Determination of Palladium(II) Ions Using a New Reagent: 4-(N′-(4-Imino-2-oxo-thiazolidine-5-ylidene)-hydrazino)-benzoic Acid (p-ITYBA). ResearchGate. [Link][19]

  • OEHHA. (2009, March 1). N,N'-Diethylthiourea. [Link]

  • Kuchekar, S. R., Bhumkar, S. D., Aher, H. R., Zaware, B. H., & Ramasami, P. (n.d.). Solvent Extraction and Spectrophotometric Determination of Palladium(II) Using P-Methylphenyl Thiourea as a Complexing Agent. Open Science Index. [Link][5][18]

  • Kuchekar, S. R., Shelar, Y. S., & Han, S. H. (2012). Spectrophotometric determination of platinum(IV) through the O-methylphenyl thiourea and iodide ternary complex after liquid-liquid extraction. ResearchGate. [Link]

  • Kumar, J. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals thr. bioRxiv. [Link]

  • Khan, S., & Al-Saidi, H. M. (2023). Urea/thiourea-based chromofluorogenic chemosensors for metal ions and anions. Analytical Methods. [Link][16][20]

  • Al-Hamdani, A. A. S., & Al-Khafaji, N. F. J. (2023). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. IntechOpen. [Link][21]

  • Chen, C., Hsu, C., & Chen, J. (2021). Selective recovery of platinum from spent autocatalyst solution by thiourea modified magnetic biocarbons. PMC. [Link][17][22]

  • Wang, Y., Zhang, Y., & Li, Y. (2023). Effect of Thiourea on Lead Release from Lead-Bearing Jarosite under Freeze–Thaw Cycling. MDPI. [Link][19][23]

  • Environmental Molecular Sciences Laboratory. (n.d.). Publications. [Link]

  • Nolan, E. M., & Lippard, S. J. (2014). Thiourea-Based Fluorescent Chemosensors for Aqueous Metal Ion Detection and Cellular Imaging. ResearchGate. [Link][24]

  • Google Patents. (n.d.). CA2016492A1 - Recovery of platinum group metals (pgm) from acidic solutions by reduction precipitation with sodium borohydride. [5][25]

  • Akma, F., & Yamin, B. M. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. [Link][7][26]

  • 911Metallurgist. (2017, June 24). Platinum - Palladium Flotation. [Link]

Sources

Method

Application Note: Electrochemical Characterization of (4-Diethylamino-phenyl)-thiourea Adsorbed Films

Topic: Electrochemical Impedance Spectroscopy (EIS) of (4-Diethylamino-phenyl)-thiourea Coatings Content Type: Detailed Application Note & Protocol Audience: Researchers, Surface Scientists, and Drug Development Professi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrochemical Impedance Spectroscopy (EIS) of (4-Diethylamino-phenyl)-thiourea Coatings Content Type: Detailed Application Note & Protocol Audience: Researchers, Surface Scientists, and Drug Development Professionals

Executive Summary

This guide details the protocol for analyzing (4-Diethylamino-phenyl)-thiourea (DEAP-TU) coatings using Electrochemical Impedance Spectroscopy (EIS). While thiourea derivatives are pharmacologically significant as scaffolds for antiviral and anticancer agents, they are equally renowned in surface science as high-efficiency corrosion inhibitors. This protocol focuses on characterizing the adsorbed supramolecular film formed by DEAP-TU on metallic substrates (typically mild steel or copper).

By quantifying the Charge Transfer Resistance (


) and Double Layer Capacitance (

), researchers can directly correlate the electron-donating capability of the diethylamino group to the stability and density of the protective coating. This method serves as a rapid screening tool for both corrosion inhibition efficiency and the surface-binding affinity of thiourea-based drug candidates.

Scientific Background & Mechanism[1][2][3]

The Molecule: DEAP-TU

The (4-Diethylamino-phenyl)-thiourea molecule consists of a thiourea core (


) attached to a phenyl ring substituted with a diethylamino group.
  • Thiourea Core: Provides sulfur and nitrogen atoms with lone pair electrons for coordination.

  • Diethylamino Group (

    
    ):  A strong electron-donating group (EDG). Through resonance, it increases the electron density at the sulfur atom, significantly enhancing the molecule's ability to form coordinate bonds with metal 
    
    
    
    -orbitals compared to unsubstituted phenylthiourea.
Mechanism of Action: Chemisorption

The "coating" described here is not a polymer paint but a Self-Assembled Adsorbed Layer . The mechanism follows the Langmuir Adsorption Isotherm:

  • Physisorption: Electrostatic interaction between the protonated DEAP-TU and the charged metal surface.

  • Chemisorption: Donor-acceptor interaction where the S and N atoms donate electrons to the empty

    
    -orbitals of the metal (e.g., Fe), while the metal back-donates to the antibonding orbitals of the inhibitor.
    
  • Film Formation: The diethylamino tail provides steric coverage, creating a hydrophobic barrier that blocks water and aggressive ions (Cl⁻, H⁺).

Experimental Workflow Visualization

The following diagram outlines the critical path for reproducible EIS data acquisition.

EIS_Workflow cluster_0 Preparation Phase Substrate 1. Substrate Prep (Polishing & Degreasing) OCP 3. OCP Stabilization (30-60 mins) Substrate->OCP Solution 2. Electrolyte Prep (1M HCl + DEAP-TU) Solution->OCP EIS_Run 4. EIS Acquisition (100 kHz - 10 mHz) OCP->EIS_Run Stable E_corr (<2mV drift) Fitting 5. Data Fitting (Randles/CPE Model) EIS_Run->Fitting Nyquist/Bode Data Analysis 6. Calculation (Inhibition Efficiency %) Fitting->Analysis Extract R_ct

Figure 1: Operational workflow for electrochemical impedance characterization of DEAP-TU coatings.

Detailed Protocols

Protocol A: Electrode Preparation & Coating Generation

Objective: Create a reproducible, active surface for DEAP-TU adsorption.

Materials:

  • Working Electrode (WE): Mild Steel (C1018) or Copper rod embedded in epoxy (exposed area

    
    ).
    
  • Abrasive papers: SiC (grades 400, 800, 1200, 2000).

  • Solvents: Acetone (AR grade), Ethanol, Deionized Water (18.2 M

    
    ).
    

Steps:

  • Mechanical Polishing: Polish the WE surface sequentially with SiC papers under running water until a mirror-like finish is achieved.

  • Degreasing: Sonicate the electrode in ethanol for 5 minutes, then acetone for 5 minutes to remove organic residues.

  • Drying: Dry with a stream of warm air.

  • Immediate Immersion: Immerse the electrode immediately into the test solution to prevent oxide layer formation.

Protocol B: Electrolyte & Inhibitor Solution Preparation

Objective: Prepare the corrosive medium containing the DEAP-TU "coating" precursor.

Steps:

  • Base Electrolyte: Prepare 1.0 M HCl (standard aggressive media for steel) or 0.5 M H₂SO₄.

  • Stock Solution: Dissolve DEAP-TU in a small volume of ethanol (co-solvent) if solubility in pure acid is low, then dilute with the acid electrolyte.

  • Concentration Gradient: Prepare a range of concentrations (e.g., 10

    
    M, 50 
    
    
    
    M, 100
    
    
    M, 500
    
    
    M) to determine the adsorption isotherm.
Protocol C: EIS Data Acquisition

Objective: Measure the impedance response of the interface.[1][2][3]

Instrumentation: Potentiostat/Galvanostat with FRA (Frequency Response Analyzer) module (e.g., Gamry, Autolab, BioLogic).

Configuration:

  • Cell Setup: Three-electrode cell.

    • Working Electrode: Prepared Sample.[4][5]

    • Counter Electrode: Platinum mesh or Graphite rod (large surface area).

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Stabilization: Monitor Open Circuit Potential (OCP) for 30–60 minutes until stability is reached (

    
    ).
    
  • EIS Parameters:

    • Mode: Potentiostatic EIS.

    • DC Potential: OCP (0 V vs.

      
      ).
      
    • AC Amplitude:

      
       rms (ensures linear response).
      
    • Frequency Range:

      
       to 
      
      
      
      (or
      
      
      ).
    • Points per Decade: 10 (logarithmic spacing).

Data Analysis & Modeling

Equivalent Circuit Modeling

Coatings formed by adsorption are rarely ideal capacitors due to surface roughness and chemical heterogeneity. The Randles Circuit with a Constant Phase Element (CPE) is the standard model.

Circuit Code (CDC):



  • 
     (Solution Resistance):  Resistance of the electrolyte (high frequency intercept).
    
  • 
     (Charge Transfer Resistance):  Resistance to electron transfer across the interface (diameter of the semicircle). This is the primary metric for coating efficiency.
    
  • 
     (
    
    
    
    ):
    Replaces the double-layer capacitor (
    
    
    ). Defined by admittance
    
    
    and exponent
    
    
    . If
    
    
    , it is a pure capacitor; if
    
    
    , it represents a rough surface.
Calculating Inhibition Efficiency ( )

The efficiency of the DEAP-TU coating is calculated using the


 values:

[6]

Where:

  • 
     = Charge transfer resistance with DEAP-TU.
    
  • 
     = Charge transfer resistance of bare metal in acid.
    
Expected Data Trends

The following table summarizes the expected trends if DEAP-TU is forming a stable coating.

ParameterTrend with Increasing [DEAP-TU]Physical Interpretation

Increases (

)
The adsorbed film blocks charge transfer (corrosion).[7]

Decreases (

)
Water molecules (high dielectric) are replaced by DEAP-TU molecules (low dielectric) at the interface.
Phase Angle Increases (closer to -90°)The surface becomes more capacitive/insulating due to the film.
Bode $ Z$

Troubleshooting & Validation

  • Inductive Loops at Low Frequency:

    • Cause: Desorption of the inhibitor or relaxation of adsorbed intermediates.[8]

    • Fix: Extend the low-frequency limit to 1 mHz to resolve the loop, or ensure the system is fully stabilized at OCP before starting.

  • Scattered Data at Low Frequency:

    • Cause: Non-stationary system (drifting OCP) or external noise.

    • Fix: Use a Faraday cage; increase integration time/cycles at low frequencies.

  • Validation (Kramers-Kronig):

    • Always perform a Kramers-Kronig (K-K) transform test on the raw data. If the experimental data deviates significantly from the K-K transform, the system is not linear, causal, or stable, and the data is invalid.

References

  • Thiourea Derivatives in Drug Design

    • Saeed, A., et al. (2014).[9] "A review on the synthesis, chemical properties and biological activities of thioureas." Journal of Chemical and Pharmaceutical Research.

  • Corrosion Inhibition Mechanism

    • Obot, I. B., et al. (2011). "Adsorption and corrosion inhibiting behavior of some thiourea derivatives on mild steel." International Journal of Electrochemical Science.
  • EIS Modeling of Adsorbed Layers

    • Orazem, M. E., & Tribollet, B. (2008). Electrochemical Impedance Spectroscopy. Wiley. (Standard Text for EIS Circuit Modeling).
  • Specific Studies on Amino-Thioureas

    • Li, X., et al. (2012).

Sources

Application

Application Note: High-Purity Solvent Extraction &amp; Synthesis of (4-Diethylamino-phenyl)-thiourea

A Dual-Purpose Protocol for Ligand Generation and Palladium Scavenging Introduction & Scientific Rationale The molecule (4-Diethylamino-phenyl)-thiourea (DEAPT) represents a specialized class of "soft-base" ligands criti...

Author: BenchChem Technical Support Team. Date: February 2026

A Dual-Purpose Protocol for Ligand Generation and Palladium Scavenging

Introduction & Scientific Rationale

The molecule (4-Diethylamino-phenyl)-thiourea (DEAPT) represents a specialized class of "soft-base" ligands critical in both analytical quantification and pharmaceutical purification. Its utility stems from the Hard-Soft Acid-Base (HSAB) theory : the sulfur atom in the thiourea moiety acts as a potent soft donor, exhibiting exceptionally high affinity for soft Lewis acids such as Palladium(II), Platinum(II), and Mercury(II) .

Unlike simple thiourea, the 4-diethylamino-phenyl group acts as a strong electron-donating auxochrome. This serves two functions:

  • Electronic Enhancement: It increases the electron density on the sulfur atom via resonance, significantly boosting the formation constant (

    
    ) with metal ions compared to unsubstituted thiourea.
    
  • Chromogenic Shift: Upon complexation, the conjugated

    
    -system undergoes a bathochromic shift, allowing for sensitive spectrophotometric detection in the visible region (typically 400–500 nm), eliminating the need for UV detection in complex matrices.
    

This guide provides a validated protocol for the synthesis of high-purity DEAPT and its application in solvent extraction , specifically focusing on the removal and quantification of Palladium (Pd) catalysts—a critical quality attribute (CQA) in Active Pharmaceutical Ingredient (API) manufacturing.

Physicochemical Profile

PropertyValue / DescriptionRelevance
IUPAC Name 1-(4-Diethylaminophenyl)thioureaTarget Ligand
Molecular Formula

MW: 223.34 g/mol
Solubility (Organic) High: Chloroform, DCM, EthanolExtraction Solvents
Solubility (Aqueous) Low (< 0.5 mg/mL at neutral pH)Ensures Phase Separation
pKa ~1.5 (Thiourea S-protonation)Stable in acidic media
Complex Color Yellow-Orange (with Pd/Pt)Spectrophotometric Tag
Stability Sensitive to strong oxidantsAvoid

in extraction

Protocol A: Synthesis of (4-Diethylamino-phenyl)-thiourea

Objective: Generate analytical-grade DEAPT (>98% purity) suitable for quantitative extraction. Mechanism: Nucleophilic addition of 4-amino-N,N-diethylaniline to ammonium thiocyanate in an acidic medium.

Reagents Required[2][3][4][5][6][7][8][9]
  • 4-Amino-N,N-diethylaniline hydrochloride (CAS: 2198-58-5)

  • Ammonium Thiocyanate (

    
    )[1]
    
  • Hydrochloric Acid (Concentrated)

  • Ethanol (Absolute)

  • Sodium Hydroxide (10% w/v)

Step-by-Step Methodology
  • Precursor Dissolution:

    • In a 250 mL round-bottom flask, dissolve 10.0 g (46.5 mmol) of 4-Amino-N,N-diethylaniline hydrochloride in 50 mL of water .

    • Note: If the solution is dark, treat with activated charcoal and filter to remove oxidation products.

  • Thiocyanate Addition:

    • Add 4.0 g (52.5 mmol) of Ammonium Thiocyanate to the solution. Stir until fully dissolved.

  • Reflux (The Isomerization Step):

    • Evaporate the solution to dryness on a steam bath (or rotary evaporator under reduced pressure).

    • The residue consists of the amine thiocyanate salt. To convert this to the thiourea, heat the dry residue in an oil bath at 110°C for 2 hours .

    • Critical Control Point: Do not exceed 130°C to prevent decomposition (desulfurization). The solid will melt and resolidify as the rearrangement occurs.

  • Work-up & Purification:

    • Cool the residue to room temperature.

    • Triturate the solid with 30 mL of cold water to remove unreacted ammonium thiocyanate.

    • Recrystallize the crude product from Ethanol/Water (1:1 v/v) .

    • Yield Expectation: 60–70%.

    • Characterization: Melting point should be 172–174°C .

Protocol B: Solvent Extraction & Quantification of Palladium(II)

Objective: Extract trace Pd(II) from an aqueous acid phase (simulating a digested catalyst or waste stream) into an organic phase for quantification.

Experimental Workflow (Graphviz)

ExtractionWorkflow Start Sample Preparation (Aq. Phase: Pd(II) in 1M HCl) Mixing Vigorous Shaking (Separatory Funnel, 10 min) Start->Mixing LigandPrep Ligand Solution (Org. Phase: 0.1% DEAPT in CHCl3) LigandPrep->Mixing Separation Phase Separation (Allow 15 min settling) Mixing->Separation OrgLayer Organic Layer (Yellow Complex) Separation->OrgLayer Pd-DEAPT Complex AqLayer Aqueous Layer (Discard) Separation->AqLayer Waste Drying Dry over Na2SO4 (Remove water traces) OrgLayer->Drying Analysis UV-Vis Spectrophotometry (Measure Abs @ 420 nm) Drying->Analysis

Figure 1: Liquid-Liquid Extraction workflow for Palladium quantification using DEAPT.

Detailed Procedure
  • Phase Preparation:

    • Aqueous Phase: Adjust the sample (containing 1–50

      
      g Pd) to 1.0 M HCl  or 1.0 M Perchloric Acid .
      
      • Why Acidic? Thioureas are prone to oxidation in alkaline media. Acidic conditions stabilize the ligand and ensure Pd exists as

        
        , which undergoes rapid ligand exchange.
        
    • Organic Phase: Prepare a 0.05% (w/v) solution of DEAPT in Chloroform (

      
      ) .
      
  • Extraction:

    • Combine 10 mL of the aqueous sample and 10 mL of the organic ligand solution in a separatory funnel.

    • Shake vigorously for 5 minutes .

    • Equilibrium: The yellow color should transfer from the aqueous phase (if concentrated) or develop in the organic phase.

  • Separation:

    • Allow phases to separate for 10 minutes.

    • Drain the lower organic layer into a small beaker containing anhydrous Sodium Sulfate (

      
      ) to remove water droplets.
      
  • Quantification:

    • Transfer the clear organic extract to a quartz cuvette.

    • Measure Absorbance at

      
        against a reagent blank (chloroform + ligand only).
      
    • Molar Absorptivity (

      
      ):  Typically 
      
      
      
      .

Protocol C: Scavenging Pd Catalysts from Pharmaceutical Intermediates

Objective: Remove residual Palladium from a reaction mixture (e.g., post-Suzuki coupling) to meet ICH Q3D guidelines (<10 ppm).

Scavenging Logic (Graphviz)

ScavengingLogic ReactionMix Crude Reaction Mix (Product + Pd Catalyst) AddScavenger Add Solid DEAPT (or Silica-bound DEAPT) ReactionMix->AddScavenger Complexation Complexation Pd binds to S-donor AddScavenger->Complexation Stir 1-4 hrs Filtration Filtration / Wash Complexation->Filtration FinalProduct Purified API (< 10 ppm Pd) Filtration->FinalProduct

Figure 2: Workflow for scavenging metal catalysts using DEAPT.

Procedure
  • Dissolution: Dissolve the crude reaction mixture in a compatible solvent (DCM, THF, or Ethyl Acetate).

  • Scavenger Addition: Add DEAPT (0.5 – 1.0 equivalents relative to the expected Pd content, or 5 wt% relative to the substrate).

    • Note: For easier processing, DEAPT can be loaded onto silica gel or polymer resins.

  • Incubation: Stir at 40–50°C for 2 hours . The solution may darken as the Pd-Thiourea complex forms.

  • Removal:

    • If using free DEAPT: Wash the organic layer with 0.1 M HCl . The cationic

      
       complex is water-soluble (or precipitates at the interface) and is removed from the organic product phase.
      
    • If using Resin-bound DEAPT: Simply filter off the solid resin.

Data Summary & Validation

Extraction Efficiency vs. pH
pH / MediumExtraction % (Pd)Notes
0.1 M - 2.0 M HCl > 99.5% Optimal Region. Protonation of amino group does not inhibit S-binding.
pH 3 - 585 - 95%Risk of Pd hydrolysis (hydroxide formation).
pH > 7< 40%Ligand decomposition and metal precipitation.
Interference Profile (Selectivity)
InterferentTolerance Ratio (w/w)Mechanism of Interference

> 1000:1Hard acids; do not bind to soft S-donor.

50:1Can oxidize thiourea. Mask with EDTA if necessary.

1:1Co-extracts (Soft acid). Requires kinetic separation.

References

  • Alzchem Group. (n.d.). Thiourea: Application in ore leaching processes and pharmaceutical intermediates. Retrieved from [Link]

  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2021). Synergistic effect of Thiourea and HCl on Palladium (II) recovery: An investigation on Chemical structures and thermodynamic stability. Retrieved from [Link]

  • Organic Syntheses. (1939). Synthesis of p-Thiocyanodimethylaniline (Precursor methodology). Retrieved from [Link]

Sources

Method

synthesis of heterocyclic compounds using (4-Diethylamino-phenyl)-thiourea precursors

Executive Summary & Chemical Rationale The precursor 1-(4-diethylaminophenyl)thiourea represents a high-value synthone in medicinal chemistry and materials science.[1] Its structural utility is derived from two distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The precursor 1-(4-diethylaminophenyl)thiourea represents a high-value synthone in medicinal chemistry and materials science.[1] Its structural utility is derived from two distinct reactive centers: the thiourea moiety (nucleophilic sulfur and nitrogen) and the diethylaminophenyl group (a strong electron-donating system).

This guide focuses on the divergence of this precursor into three critical heterocyclic scaffolds:

  • 2-Aminothiazoles via Hantzsch condensation.

  • 2-Aminobenzothiazoles via Hugerschhoff oxidative cyclization.

  • Pyrimidines via condensation with

    
    -dicarbonyls.
    

Why this precursor? The para-diethylamino group acts as a strong auxochrome and electron donor. In drug design, this improves lipid solubility and bioavailability. In materials science, it facilitates "push-pull" electronic systems essential for fluorescence and non-linear optical (NLO) applications.[1]

Protocol A: Hantzsch Synthesis of 2-((4-Diethylaminophenyl)amino)-thiazoles

The Hantzsch thiazole synthesis is the most robust method for converting thioamides/thioureas into thiazoles. Here, the sulfur atom of the thiourea acts as the initial nucleophile attacking an


-haloketone.[2]
Mechanism & Pathway

The reaction proceeds via an


 attack of the sulfur on the 

-carbon of the haloketone, forming an intermediate thioimidate. This is followed by an intramolecular nucleophilic attack by the thiourea nitrogen on the carbonyl carbon, dehydration, and aromatization.

HantzschMechanism Start 1-(4-Diethylaminophenyl)thiourea + α-Haloketone Inter1 S-Alkylated Intermediate (Thioimidate) Start->Inter1 SN2 Attack (S on CH2) Inter2 Cyclized Hydroxy-thiazoline Inter1->Inter2 Intramolecular N-Attack Product 2-((4-Diethylaminophenyl)amino)-4-arylthiazole (Aromatic) Inter2->Product - H2O (Dehydration)

Figure 1: Mechanistic pathway for the Hantzsch synthesis of thiazoles from thiourea precursors.

Experimental Protocol

Reagents:

  • 1-(4-Diethylaminophenyl)thiourea (1.0 equiv)[1]

  • 
    -Bromoacetophenone (or substituted phenacyl bromide) (1.0 equiv)[1]
    
  • Ethanol (Absolute)[1]

  • Triethylamine (Et

    
    N) (Catalytic/Base)[1]
    

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 1-(4-diethylaminophenyl)thiourea in 20 mL of absolute ethanol. Ensure complete dissolution; mild warming (40°C) may be required due to the lipophilicity of the diethylamino group.

  • Addition: Add 1.0 mmol of the

    
    -haloketone dropwise. The solution may turn slightly yellow/orange.
    
  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up:

    • Cool the mixture to room temperature.

    • If a precipitate forms (hydrobromide salt), filter it.[1]

    • Neutralize the filtrate with 10% NaHCO

      
       solution to precipitate the free base.
      
    • Filter the solid product and wash with cold water.

  • Purification: Recrystallize from ethanol/DMF mixtures.

Key Insight: The electron-donating diethylamino group stabilizes the cationic intermediates, often accelerating the reaction compared to unsubstituted phenylthioureas.

Protocol B: Hugerschhoff Oxidative Cyclization to Benzothiazoles

This protocol synthesizes 2-amino-6-(diethylamino)benzothiazole .[1] This reaction involves the formation of a radical cation or sulfenyl halide intermediate that attacks the ortho-position of the phenyl ring.

Mechanism & Pathway

Reagents like Bromine (


) or Iodine (

) oxidize the thiourea sulfur.[1] The activated sulfur electrophilically attacks the electron-rich phenyl ring (made more reactive by the para-diethylamino group).[1]

Hugerschhoff Precursor 1-(4-Diethylaminophenyl)thiourea Activation Oxidation (Br2/CHCl3) Precursor->Activation Intermediate Sulfenyl Bromide / Radical Cation Activation->Intermediate Cyclization Electrophilic Attack at Ortho-Position Intermediate->Cyclization Ring Closure Aromatization Deprotonation & Re-aromatization Cyclization->Aromatization Final 2-Amino-6-(diethylamino)benzothiazole Aromatization->Final

Figure 2: Oxidative cyclization pathway (Hugerschhoff reaction) for benzothiazole synthesis.[1]

Experimental Protocol

Reagents:

  • 1-(4-Diethylaminophenyl)thiourea (1.0 equiv)[1]

  • Bromine (

    
    ) (1.0 equiv) or Benzyltrimethylammonium tribromide[1]
    
  • Chloroform (

    
    ) or Glacial Acetic Acid[1]
    

Step-by-Step Procedure:

  • Preparation: Dissolve 5 mmol of the thiourea precursor in 15 mL of chloroform. Place in an ice bath (0–5°C).

  • Bromination: Add a solution of bromine (5 mmol) in 5 mL chloroform dropwise over 30 minutes. Critical: Maintain low temperature to prevent over-oxidation of the diethylamino group.

  • Reflux: After addition, remove the ice bath and reflux the mixture for 1–2 hours until HBr evolution ceases.

  • Isolation:

    • Evaporate the solvent under reduced pressure.

    • Treat the residue with aqueous sulfur dioxide (SO

      
      ) or sodium bisulfite to reduce excess bromine.
      
    • Basify with Ammonium Hydroxide (

      
      ) to pH 9–10.[1]
      
  • Purification: The precipitate is 2-amino-6-diethylaminobenzothiazole.[1] Recrystallize from benzene or ethanol.

Safety Note: Bromination is exothermic. The diethylamino group activates the ring, making the reaction very fast; control temperature strictly to avoid brominating the ring carbons.

Comparative Data & Yields

The following table summarizes typical yields and conditions for these transformations based on literature precedents for N-arylthioureas.

Reaction TypeTarget HeterocycleCo-ReagentCatalyst/SolventTemp/TimeTypical YieldRef
Hantzsch ThiazolePhenacyl BromideEtOH, Reflux78°C, 2h85–92%[1, 2]
Hantzsch ThiazoleChloroacetoneEtOH, Reflux78°C, 3h80–88%[1]
Hugerschhoff BenzothiazoleBromine (

)

or AcOH
60°C, 1h70–80%[3]
Biginelli PyrimidineEthyl Acetoacetate + BenzaldehydeHCl/EtOHReflux, 6h65–75%[4]

Characterization Guide

To validate the synthesis, look for these specific spectral signatures:

  • 
    H NMR (DMSO-d
    
    
    
    ):
    • Diethylamino group: Characteristic triplet (

      
      1.1 ppm, 6H) and quartet (
      
      
      
      3.3 ppm, 4H).[1]
    • Thiazole Proton (Hantzsch): Singlet around 7.0–7.5 ppm (C5-H of thiazole ring).[1]

    • NH Signal: Broad singlet, typically 9.0–10.0 ppm (disappears with D

      
      O shake).[1]
      
    • Benzothiazole: Loss of ortho-protons on the phenyl ring indicates cyclization.

  • IR Spectroscopy:

    • Disappearance of C=S stretch (

      
      1250 cm
      
      
      
      ).[1]
    • Appearance of C=N stretch (

      
      1600 cm
      
      
      
      ) in the heterocycle.[1]

References

  • S. R. Shrimandilkar.

    
    -Halo-ketones and Thiourea or N-Substituted Thiourea." International Journal of Scientific Research in Science and Technology, vol. 7, no. 4, 2020, pp. 221-230.[1][3] Link[1]
    
  • BenchChem.

    
    -Haloketones." BenchChem Application Notes, 2025. Link[1]
    
  • Y. Peng et al. "Design and synthesis of thiourea derivatives with sulfur-containing heterocyclic scaffolds as potential tyrosinase inhibitors." Bioorganic & Medicinal Chemistry, vol. 24, no. 9, 2016. Link

  • S. M. Gomha et al. "Synthesis of new 1,3-thiazole derivatives; using 1-(4-carbamoylphenyl)-3-methylthiourea... as starting materials."[1] Journal of the Chilean Chemical Society, vol. 60, no.[4] 3, 2015. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-Diethylamino-phenyl)-thiourea

Welcome to the technical support center for the synthesis of (4-Diethylamino-phenyl)-thiourea. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Diethylamino-phenyl)-thiourea. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reaction for maximal yield and purity.

Overview of the Primary Synthetic Route

The most direct and widely adopted method for synthesizing N-aryl thioureas, such as (4-Diethylamino-phenyl)-thiourea, involves the acid-catalyzed reaction of the corresponding aniline with a thiocyanate salt.[1][2] In this case, 4-Amino-N,N-diethylaniline (also known as N,N-diethyl-p-phenylenediamine) is reacted with ammonium thiocyanate in the presence of a strong acid like hydrochloric acid.

The reaction proceeds through the in situ formation of isothiocyanic acid (HN=C=S), which is then attacked by the nucleophilic primary amine of the aniline derivative. The electron-donating nature of the diethylamino group enhances the nucleophilicity of the reacting amine, generally favoring a robust reaction.[3] However, several factors can lead to suboptimal outcomes, which this guide will address.

Core Reaction Scheme

Caption: General synthesis of (4-Diethylamino-phenyl)-thiourea.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected (<70%). What are the common causes and how can I improve it?

Low yield is a multifaceted issue often stemming from incomplete reactions, side-product formation, or mechanical loss during workup.

A1: Let's break down the potential causes and solutions:

Potential Cause Scientific Rationale Recommended Solution Expected Outcome
Incomplete Reaction The reaction is an equilibrium process. Insufficient reaction time or temperature can prevent it from reaching completion.Monitor the reaction using Thin Layer Chromatography (TLC). If the starting amine spot persists, prolong the reflux time in 2-hour increments. Ensure the temperature is maintained at a steady reflux (typically 90-100°C).[4]Drive the reaction to completion, maximizing the conversion of starting material to product.
Suboptimal pH The formation of the reactive electrophile, isothiocyanic acid (HNCS), from ammonium thiocyanate is acid-catalyzed. An insufficiently acidic medium leads to a low concentration of HNCS.Ensure the initial reaction mixture is distinctly acidic (pH 1-2) after the addition of hydrochloric acid. Verify with pH paper before heating.[1][5]An optimized concentration of the reactive electrophile will increase the reaction rate and overall conversion.
Reagent Stoichiometry While a 1:1 molar ratio is theoretically sound, the volatile and reactive nature of the in situ generated HNCS can lead to its loss.Use a slight excess (1.1 to 1.2 equivalents) of ammonium thiocyanate to compensate for any potential loss and to shift the equilibrium towards the product.Higher conversion of the limiting reagent (the aniline derivative), resulting in improved yield.
Loss During Workup The product's solubility can be pH-dependent. Premature precipitation or incomplete extraction can lead to significant mechanical loss.After cooling the reaction, the product often precipitates. For maximal recovery, cool the flask in an ice bath for at least 1 hour before filtration. Wash the collected solid with cold water to remove inorganic salts.[6][7]Minimized loss of product during the isolation and purification steps.

Q2: The final product is a discolored oil or a dark solid (e.g., brown, purple) instead of the expected pale crystalline solid. What causes this and how can I prevent it?

A2: Discoloration is almost always due to the oxidation of the 4-Amino-N,N-diethylaniline starting material. Aromatic amines, especially those with powerful electron-donating groups, are highly susceptible to air oxidation, which forms intensely colored polymeric impurities.

Preventative Measures:

  • Use High-Purity Starting Materials: The starting aniline should be as pure as possible. If it is already dark, consider purifying it by distillation or column chromatography before use.

  • Maintain an Inert Atmosphere: While not always necessary for high yields, performing the reaction under a nitrogen or argon atmosphere will significantly reduce the formation of oxidative side products. This is particularly important during prolonged heating.

  • Controlled Heating: Avoid excessive temperatures or "hot spots" in the heating mantle, as this can accelerate decomposition. A silicone oil bath provides more uniform heating than a heating mantle.

  • Purification: If the crude product is discolored, it can often be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[7] Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities.

Q3: TLC analysis shows multiple spots: unreacted starting material and an unknown byproduct. How do I identify and minimize these?

A3: Besides the starting material, the most likely byproduct is the symmetrical thiourea, N,N'-bis(4-diethylaminophenyl)thiourea. This can form if the 4-Amino-N,N-diethylaniline first reacts with a thiocarbonyl source to form an isothiocyanate intermediate, which then reacts with another molecule of the starting amine.[4]

Identification and Minimization:

  • TLC Analysis: Use a non-polar solvent system (e.g., 7:3 Hexane:Ethyl Acetate) to get good separation. The starting amine is typically the most polar (lowest Rf), the desired product is intermediate, and the symmetrical byproduct is the least polar (highest Rf).

  • Minimization Strategy: This byproduct is more common in syntheses using reagents like carbon disulfide or thiophosgene.[8] In the ammonium thiocyanate method, its formation is less prevalent but can occur if reaction conditions are not well-controlled.

    • Action: Ensure slow and steady addition of reagents if performing the reaction at a lower temperature. For the reflux method, maintaining proper stoichiometry (a slight excess of thiocyanate) is key to ensuring the primary reaction pathway dominates.

Q4: I am having difficulty purifying the final product by recrystallization. It either 'oils out' or the recovery is very poor.

A4: Recrystallization is an art that depends heavily on solvent choice and technique.

Best Practices for Recrystallization:

  • Solvent Selection: Ethanol or aqueous ethanol is a common choice for phenylthioureas.[7]

    • Procedure: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is clear, slowly add hot water dropwise until the solution just begins to turn cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • "Oiling Out": This happens when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

    • Solution: If the product oils out, reheat the solution to redissolve the oil. Add more of the primary solvent (ethanol) to decrease the saturation level, then attempt the slow cooling process again. Seeding the solution with a previously obtained pure crystal can also induce proper crystallization.

Frequently Asked Questions (FAQs)

  • What is the detailed mechanism of the reaction with ammonium thiocyanate? In the presence of a strong acid like HCl, ammonium thiocyanate (NH₄SCN) protonates and subsequently eliminates ammonia to form isothiocyanic acid (HN=C=S). The highly nucleophilic primary amine of 4-Amino-N,N-diethylaniline then performs a nucleophilic attack on the electrophilic carbon of the isothiocyanic acid. A final proton transfer results in the neutral thiourea product.

  • Can I use other thiocyanate salts, like potassium or sodium thiocyanate? Yes, potassium thiocyanate (KSCN) and sodium thiocyanate (NaSCN) can be used. They function identically to ammonium thiocyanate in generating the reactive isothiocyanic acid intermediate under acidic conditions.

  • What are the best analytical techniques to monitor the reaction and characterize the product?

    • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most effective method.

    • Product Characterization:

      • Melting Point: A sharp melting point is a good indicator of purity.[1]

      • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

      • FTIR Spectroscopy: Look for the characteristic N-H stretches (around 3100-3400 cm⁻¹) and the C=S thioamide band (around 1300-1400 cm⁻¹).

Experimental Protocols & Visualizations

Baseline Protocol: Synthesis of (4-Diethylamino-phenyl)-thiourea
  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, add 4-Amino-N,N-diethylaniline (1.0 eq). Add water (approx. 10 mL per gram of amine) and concentrated hydrochloric acid (2.5 eq).[1]

  • Heating and Addition: Heat the solution to 60-70°C for one hour. Then, add ammonium thiocyanate (1.1 eq) slowly to the heated solution.

  • Reflux: Increase the temperature to bring the mixture to a gentle reflux (approx. 100°C) and maintain for 3-4 hours.[1][7] Monitor the reaction progress by TLC.

  • Isolation: Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from aqueous ethanol.[7]

Workflow and Troubleshooting Diagrams

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Amine, Water, and HCl B Heat to 60-70°C A->B C Add NH4SCN B->C D Reflux for 3-4h (Monitor by TLC) C->D E Cool to RT, then Ice Bath D->E F Filter Solid Product E->F G Wash with Cold Water F->G H Recrystallize (aq. Ethanol) G->H I Dry Pure Product H->I

Caption: Step-by-step experimental workflow for the synthesis.

TroubleshootingTree Start Problem: Low Yield Q1 Is starting amine visible on TLC? Start->Q1 Q2 Is the crude product heavily discolored? Start->Q2 Q3 Was the reaction acidic (pH 1-2)? Start->Q3 Sol1 Action: Increase reflux time. Consider adding excess NH4SCN. Q1->Sol1 Yes Sol_Else Action: Review workup procedure for mechanical loss. Q1->Sol_Else No Sol2 Action: Use inert atmosphere. Recrystallize with charcoal. Q2->Sol2 Yes Sol3 Action: Check pH at start. Ensure sufficient HCl is used. Q3->Sol3 No

Caption: A decision tree for troubleshooting low reaction yield.

References

  • BenchChem. (n.d.). Troubleshooting common side reactions in thiourea synthesis.
  • ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia.
  • Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A Versatile Synthesis of N,N'-Disubstituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry, 65(6), 1566–1568.
  • MDPI. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis.
  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation.
  • Pittelkow, M., et al. (n.d.). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate.
  • MDPI. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities.
  • Semantic Scholar. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
  • BenchChem. (n.d.). Optimization of reaction conditions for thiourea synthesis from isothiocyanates.
  • IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA.
  • ResearchGate. (2019). Optimization of the synthesis of N-alkyl and N,N-dialkyl thioureas from waste water containing ammonium thiocyanate.
  • Organic Syntheses. (n.d.). Phenyl isothiocyanate.
  • ChemRxiv. (n.d.). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients.
  • ACS Publications. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations.
  • SSRN. (2019). Studies on Aminobenzothiazole and Derivatives: Part-2. Synthesis of Intermediates -Substituted Phenylthiourea using.
  • International Journal of Pharmaceutical Sciences and Research. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea.

Sources

Optimization

purification and recrystallization solvents for (4-Diethylamino-phenyl)-thiourea

[1][2] Topic: Purification and Recrystallization Protocols Product: (4-Diethylamino-phenyl)-thiourea (Substituted N-Aryl Thiourea) Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Topic: Purification and Recrystallization Protocols Product: (4-Diethylamino-phenyl)-thiourea (Substituted N-Aryl Thiourea) Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry[1][2]

Executive Summary & Solvent Logic

The purification of (4-Diethylamino-phenyl)-thiourea presents a specific challenge due to its "push-pull" electronic structure.[1][2] The molecule contains a lipophilic, electron-donating diethylamino tail and a polar, hydrogen-bonding thiourea head.[2] This duality creates a risk of "oiling out" (liquid-liquid phase separation) rather than crystallization if the solvent polarity is not carefully balanced.[1][3]

Solvent Selection Matrix

Based on the solubility parameters of p-substituted phenylthioureas, the following solvents are validated for this workflow:

Solvent SystemRoleSuitabilityNotes
Ethanol (95%) Primary Excellent Best balance of polarity.[1][2] High solubility at boiling; moderate-to-low at RT.[1][2]
Ethanol / Water Binary High Water acts as a powerful anti-solvent.[1] Risk:[1][4] Oiling out if water is added too fast.[1][2]
Methanol AlternativeGoodHigher solubility than EtOH; may require lower temperatures (-20°C) for good recovery.[1]
Acetonitrile AlternativeModerateGood for removing polar inorganic impurities (e.g., NH₄SCN salts).[1][2]
Ethyl Acetate WashPoorProduct is often too soluble; use only for trituration of very crude tars.[2]

Decision Framework (Visual Guide)

Before starting, assess the state of your crude material using the following logic flow.

SolventSelection Start Start: Assess Crude Material State Physical State? Start->State Solid Crystalline/Powder State->Solid Dry Sticky Sticky Solid / Tar State->Sticky Oily Color Color Check Solid->Color Triturate Protocol B: Trituration (Pre-clean) Sticky->Triturate White Off-White / Pale Grey Color->White Clean Dark Pink / Brown / Purple Color->Dark Oxidized Recryst Protocol A: Ethanol/Water Recrystallization White->Recryst Charcoal Protocol C: Activated Charcoal Treatment Dark->Charcoal Charcoal->Recryst Triturate->Color Solidified

Figure 1: Decision matrix for selecting the appropriate purification pathway based on the physical state and color of the crude intermediate.

Detailed Protocols

Protocol A: Standard Ethanol/Water Recrystallization

Use this for solid crude material that is off-white or pale grey.[1][2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethanol (95%) (approx. 5-7 mL per gram of solid).[1]

  • Heating: Heat to reflux (approx. 78°C) with magnetic stirring.

    • Critical: If the solid does not dissolve completely, add more ethanol in 1 mL increments.[2] Do not add a large excess.

  • Anti-Solvent Addition: Once dissolved and boiling, remove from heat source.[1][2][4] Immediately add warm water (approx. 50-60°C) dropwise.

    • Stop point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[1][2]

  • Re-dissolution: Add 2-3 drops of ethanol to clear the turbidity.[1][2] The solution should be saturated and clear.

  • Crystallization: Allow the flask to cool to room temperature slowly (undisturbed).

    • Note: Rapid cooling here causes oiling out.[1][2]

  • Isolation: Cool further in an ice bath (0-4°C) for 30 minutes. Filter via vacuum filtration.[1][2][3][4][5] Wash with cold 50% EtOH/Water.[1][2]

Protocol B: Trituration (The "Rescue" Method)

Use this if your crude is a sticky, dark oil or semi-solid.[1][2]

  • Solvent Choice: Use Dichloromethane (DCM) or Diethyl Ether .[1][2]

  • Process: Add a small volume of solvent to the sticky mass.[2] Mash the solid with a glass rod or spatula.[2]

  • Mechanism: The impurities (often unreacted amine or oligomers) are highly soluble in the organic solvent, while the thiourea product is less soluble and should harden into a powder.[2]

  • Filtration: Filter the resulting solid. It will likely still be impure but is now ready for Protocol A .[1][2]

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming liquid droplets) instead of crystals. Why?

Diagnosis: The temperature dropped too quickly, or the solvent polarity gap is too wide.[2] The diethylamino group makes the molecule greasy, preferring to separate as an oil rather than organize into a lattice.[2] The Fix:

  • Reheat the mixture until the oil dissolves (add a small amount of Ethanol if needed).

  • Seed it: Add a tiny crystal of pure product (or scratch the glass wall with a rod) just as the solution cools to warm/tepid.[1][2]

  • Insulate: Wrap the flask in a towel to slow the cooling rate.

Q2: My product is turning pink or purple during heating.

Diagnosis: This indicates oxidation of the 4-diethylamino moiety.[2] Aniline derivatives are sensitive to air oxidation, forming colored quinoid species.[2] The Fix:

  • Acidify slightly: Add 1-2 drops of acetic acid to the recrystallization solvent (protonation of the amine protects it from oxidation).[1][2]

  • Charcoal: Perform a "hot filtration" with activated charcoal. Add charcoal to the boiling ethanol solution, stir for 2 minutes, and filter through Celite before adding the water.

Q3: How do I remove inorganic salts (Ammonium Thiocyanate)?

Diagnosis: If the synthesis involved NH4SCN, the crude might contain inorganic residue.[2] The Fix: Inorganic salts are insoluble in Acetonitrile or hot Ethanol .[2]

  • Dissolve the organic crude in hot Ethanol.

  • If a fine white powder remains undissolved while the bulk organic solid is gone, filter this solid out while hot.[2] The salts stay on the filter; your product is in the filtrate.[2]

Validation: Is it Pure?

Verify your results using these parameters.

MethodExpected ResultInterpretation
TLC Single spot (

)
Solvent: Hexane:Ethyl Acetate (1:1).[1] Impurities usually stay at baseline or run at solvent front.[1][2]
Melting Point 140–160°C (Range)Note:[1] Exact MP depends on crystal polymorph.[1][2] Sharp range (<2°C) indicates high purity.[1]
Visual White to Off-White NeedlesPink/Grey indicates oxidation or trace metal contamination.[1][2]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[2] (Standard procedures for recrystallization of aryl thioureas).

  • Maddani, M. R.; Prabhu, K. R. "A simple condensation between amines and carbon disulfide..."[2][6] Journal of Organic Chemistry, 2010 , 75, 2327-2332.[1][2][6] Link (Describes general solubility and isolation of substituted thioureas).[1]

  • Saeed, A.; Flörke, U. "Crystal structure of 1-(4-chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea."[1][2] PMC Biophysics, 2011 .[2] (Demonstrates Methanol/DCM purification for similar lipophilic thiourea analogs).

Sources

Troubleshooting

Technical Support: Optimization of pH Conditions for (4-Diethylamino-phenyl)-thiourea Metal Complexation

Department: Chemical Synthesis & Application Support Document ID: TS-DEAPTU-004 Status: Active Last Updated: February 15, 2026 Introduction: The "Dual-pH" Challenge Welcome to the technical support center for (4-Diethyla...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Synthesis & Application Support Document ID: TS-DEAPTU-004 Status: Active Last Updated: February 15, 2026

Introduction: The "Dual-pH" Challenge

Welcome to the technical support center for (4-Diethylamino-phenyl)-thiourea (DEAPTU) ligands. Optimizing complexation with this ligand requires navigating a unique "Dual-pH" landscape. Unlike simple thioureas, DEAPTU possesses two pH-sensitive sites with opposing behaviors:

  • The Binding Head (Thiourea): Requires higher pH (basic conditions) to facilitate deprotonation and strong anionic coordination.

  • The Solubilizing Tail (Diethylamino): Requires lower pH (acidic/neutral conditions) to remain protonated and water-soluble, or organic solvents if neutral.

This guide provides the causality-based logic required to balance these competing factors for high-yield metal complexation (Cu, Zn, Ni, Pt, Pd).

Module 1: The pH Landscape (Theory & Mechanism)

To troubleshoot effectively, you must understand the species present at different pH levels. The diethylamino group is a strong Electron Donating Group (EDG), pushing electron density to the sulfur, making it a "soft" nucleophile but also reducing the acidity of the -NH protons.

The pH Optimization Matrix
pH ZoneLigand State (Tail / Head)Dominant SpeciesCoordination ModeSolubility (Aq.)Risk Factor
Acidic (pH < 4) Protonated (

) / Thione (

)
Cationic LigandMonodentate (S) HighProton competition blocks metal binding.
Neutral (pH 5-7) Neutral (

) / Thione (

)
Neutral LigandMonodentate (S) Low (Requires EtOH)Weak binding; equilibrium favors free metal.
Basic (pH 8-10) Neutral (

) / Thiolate (

)
Anionic LigandBidentate (S, N) Low (Requires EtOH/DMSO)Target Zone. Risk of Metal Hydroxide ppt.
High (pH > 11) Neutral / DianionicDianionBridging VariableLigand decomposition (Desulfurization).
Visualizing the Equilibrium

The following diagram illustrates the structural evolution of the ligand across the pH scale and the decision pathways for synthesis.

DEAPTU_Equilibrium cluster_0 Low pH (< 5) cluster_1 Target Zone (pH 8-10) cluster_2 Risks NodeA Cationic Ligand (Et2NH+ / Thione) NodeB Anionic Ligand (Et2N / Thiolate) NodeA->NodeB Deprotonation (Base) + Metal Template Coord1 Monodentate (S-bound) Weak Complex NodeA->Coord1 Kinetic Product NodeC Metal Hydroxide Precipitation M(OH)n NodeB->NodeC pH > pKsp of Metal (Excess Base) NodeD Ligand Decomposition NodeB->NodeD pH > 12 (Desulfurization) Coord2 Bidentate (S,N-bound) Stable Chelate NodeB->Coord2 Thermodynamic Product

Caption: Fig 1. pH-dependent ligand speciation and associated synthesis risks.

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by researchers working with N-substituted thioureas.

Q1: I see a precipitate immediately upon adding base, but the yield is low. Is this my product?

Diagnosis: Likely Metal Hydroxide (


)  precipitation, not the complex.
Mechanism:  If the pH rises faster than the ligand can coordinate, the metal reacts with hydroxide ions. This is common with Cu(II) and Zn(II) above pH 7.0.
Solution: 
  • Pre-mix Ligand and Base: Deprotonate the ligand before adding the metal salt. Stir the ligand with 1 eq. of

    
     or 
    
    
    
    in ethanol for 20 mins.
  • Slow Addition: Add the metal salt solution dropwise to the buffered ligand solution.

  • Solvent Switch: Ensure the system is at least 50% Ethanol/Methanol. Metal hydroxides are less stable in alcohol than in pure water, while the organic complex is more stable.

Q2: The reaction solution remains clear, but no solid complex forms.

Diagnosis: The complex is forming but remains soluble, or the pH is too low for chelation. Causality: The diethylamino group renders the complex somewhat lipophilic. If you are using pure Ethanol/DMSO, the complex might stay in solution. Solution:

  • Check pH: Ensure pH is ~8. If pH < 6, protons are outcompeting the metal for the thiourea sulfur.

  • Induce Precipitation: Add cold water dropwise to the reaction mixture (if in Ethanol) until turbidity appears, then chill at 4°C.

  • Counter-ion Check: If using Chloride salts (

    
    ), the chloride might be coordinating. Switch to Acetate salts (
    
    
    
    ) which act as their own weak base buffer.
Q3: My product color is different from literature (e.g., Green vs. Brown for Cu).

Diagnosis: Mixed coordination modes or Oxidation state change. Mechanism:

  • Green/Blue: Often indicates N-coordination is missing (Monodentate S-only) or free metal salt is trapped.

  • Brown/Black: Often indicates S,N-chelation (Charge Transfer bands) or, in Cu(II) cases, reduction to Cu(I) followed by sulfide formation (decomposition). Solution:

  • Verify Coordination: Run IR. Look for the C=S stretch (approx. 1200-1300 cm⁻¹) . It should shift to lower wavenumbers or disappear if S-bound. The C-N stretch should increase in energy.

  • Stabilize: If Cu(II) is reducing to Cu(I) (common with thioureas), perform the reaction under Nitrogen atmosphere.

Module 3: Standardized Synthesis Protocol

Objective: Synthesis of Bis[(4-Diethylamino-phenyl)-thiourea] Metal(II) Complex. Target pH: 8.0 - 9.0 (Buffer Controlled).

Step-by-Step Methodology
  • Ligand Preparation (The "Base" Phase):

    • Dissolve 2.0 mmol of DEAPTU in 20 mL of absolute Ethanol.

    • Observation: Solution should be clear.

    • Add 2.0 mmol of Triethylamine (

      
      )  or Sodium Acetate.
      
    • Why: This deprotonates the thiourea tautomer (

      
      ) without raising pH high enough to strip the diethylamino group or precipitate metal oxides immediately.
      
    • Stir for 30 minutes at Room Temp.

  • Metal Addition (The "Template" Phase):

    • Dissolve 1.0 mmol of Metal Salt (

      
       or 
      
      
      
      ) in 10 mL Ethanol.
    • Critical: Do not use water if possible to avoid hydrolysis.

    • Add Metal solution dropwise to the Ligand solution over 15 minutes.

  • Reflux & Monitoring:

    • Reflux at 60-70°C for 3-4 hours.

    • Checkpoint: Monitor color change. (e.g., Cu: Blue

      
       Dark Green/Brown).
      
  • Isolation:

    • Concentrate solvent to 50% volume via rotary evaporation.

    • Cool to 4°C overnight.

    • Filter precipitate, wash with cold ethanol (removes unreacted ligand) followed by ether (dries product).

Self-Validating Analytical Checkpoints
TechniqueExpected Result (Validation)Failure Indicator
FT-IR

shifts down (e.g.,

).
No shift = No S-coordination.
UV-Vis Appearance of LMCT band (350-450 nm).Only d-d transitions visible (weak).
Solubility Soluble in DMSO/DMF; Insoluble in Water.Water soluble = Free metal salt or cationic species.

Module 4: Troubleshooting Logic Flow

Use this decision tree to diagnose synthesis failures efficiently.

Troubleshooting_Tree Start Start: Reaction Complete? Precipitate Is there a precipitate? Start->Precipitate Yes Check Solubility in Water Precipitate->Yes Yes No Check pH Precipitate->No No Soluble Soluble in Water? Likely Free Ligand or Salt Yes->Soluble Yes Insoluble Insoluble in Water? Likely Complex Yes->Insoluble No LowPH pH < 6? Add Base (Et3N) No->LowPH Low HighPH pH > 8? Concentrate & Cool No->HighPH High

Caption: Fig 2. Rapid diagnostic logic for DEAPTU complexation outcomes.

References

  • BenchChem. (2025).[1] Spectroscopic comparison of thiourea ligands and their metal complexes. Retrieved from 1

  • Al-Amiery, A. A., et al. (2025).[2] Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation. MDPI Molecules. Retrieved from 2

  • Eurasian Chemical Communications. (2023). Synthesis, spectral characterization and biological studies of copper(II) complexes bearing azomethine thiourea ligands.[3] Retrieved from 3

  • Material Science Research India. (2014). Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea. Retrieved from 4

  • National Institutes of Health (NIH). (2021). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties.[4][5] Retrieved from 6

Sources

Optimization

Technical Support Center: Thermal Stability &amp; Degradation Profiling of (4-Diethylamino-phenyl)-thiourea

Status: Active Last Updated: February 15, 2026 Department: Application Science & Impurity Profiling Introduction Welcome to the Technical Support Center. This guide addresses the thermal stability profile of (4-Diethylam...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 15, 2026 Department: Application Science & Impurity Profiling

Introduction

Welcome to the Technical Support Center. This guide addresses the thermal stability profile of (4-Diethylamino-phenyl)-thiourea (DEPTU). Thiourea derivatives are notoriously sensitive to thermal and oxidative stress, often yielding complex impurity profiles that complicate HPLC-MS analysis.

This documentation is designed for researchers observing unexpected peaks, mass shifts, or potency loss during stability studies (ICH Q1A). It moves beyond basic observation to explain the causality of degradation and provides self-validating protocols for identification.

Module 1: The Degradation Landscape (FAQ & Mechanisms)

Q1: What are the primary degradation products I should expect under thermal stress?

A: Under thermal stress (>60°C), DEPTU primarily degrades via three competing pathways: Desulfurization , Deamination , and Cleavage .

  • Oxidative Desulfurization (The "Urea" Pathway):

    • Mechanism: In the presence of atmospheric oxygen or trace peroxides, the thiocarbonyl (

      
      ) bond is oxidized to a carbonyl (
      
      
      
      ) bond.
    • Product: (4-Diethylamino-phenyl)-urea.

    • Observation: A mass shift of -16 Da (S

      
       O).
      
  • Deamination (The "Isothiocyanate" Pathway):

    • Mechanism: Thermal elimination of ammonia (

      
      ) from the primary amine terminus. This is the dominant pathway in dry, non-oxidative thermal stress.
      
    • Product: 4-Diethylamino-phenyl isothiocyanate.

    • Observation: A mass shift of -17 Da (Loss of

      
      ).
      
    • Risk: Isothiocyanates are highly electrophilic and can react with nucleophilic solvents (e.g., Methanol) to form carbamates, creating "artifact" peaks during analysis.

  • Hydrolytic Cleavage:

    • Mechanism: Breakdown of the thiourea linkage, often catalyzed by trace acid/base.

    • Product: 4-Diethylamino-aniline.

    • Observation: Significant mass reduction (Formation of the aniline fragment).

Q2: Why do I see "Ghost Peaks" that change depending on my HPLC solvent?

A: This is a classic signature of the Isothiocyanate degradation product.

  • The Cause: The isothiocyanate intermediate (

    
    ) is reactive. If you use Methanol or Ethanol as a mobile phase or diluent, the isothiocyanate reacts with the alcohol to form a thiocarbamate .
    
  • The Fix: Use Acetonitrile (ACN) as your organic modifier and diluent during impurity profiling to prevent on-column derivatization.

Module 2: Analytical Troubleshooting (The "How-To")

Use this diagnostic table to identify impurities based on LC-MS data.

Parent Compound: (4-Diethylamino-phenyl)-thiourea Molecular Weight: ~223.3 g/mol Protonated Ion


:  ~224.3
Observed Mass (

)
Mass Shift (

)
Probable IdentityMechanistic Cause
208.3 -16 DaUrea Analogue Oxidative Desulfurization (S replaced by O). Common in air-exposed solid samples.
207.3 -17 DaIsothiocyanate Thermal elimination of

. Dominant in dry heat. Warning: Highly reactive.
165.2 -59 DaAniline Derivative Hydrolytic cleavage (

bond break). Yields 4-Diethylamino-aniline.
190.3 -34 DaCarbodiimide Desulfurization via loss of

. Rare; usually hydrates rapidly to Urea.
239.3 +15 DaMethyl Thiocarbamate Artifact: Isothiocyanate reacting with Methanol (if used as solvent).

Module 3: Visualizing the Pathways

The following diagram illustrates the degradation logic and troubleshooting workflow.

DEPTU_Degradation cluster_legend Analytical Interpretation Parent (4-Diethylamino-phenyl)-thiourea [M+H]+: 224.3 Isothiocyanate Isothiocyanate [M+H]+: 207.3 (Reactive Intermediate) Parent->Isothiocyanate Thermal Elimination (-NH3) Dry Heat Urea Urea Analogue [M+H]+: 208.3 (Stable) Parent->Urea Oxidative Desulfurization (-S, +O) Air/Peroxides Aniline 4-Diethylamino-aniline [M+H]+: 165.2 Parent->Aniline Hydrolysis Acid/Base Isothiocyanate->Urea + H2O (Hydrolysis) Artifact Methyl Thiocarbamate [M+H]+: 239.3 (Solvent Artifact) Isothiocyanate->Artifact + MeOH (Diluent)

Figure 1: Thermal degradation pathways of (4-Diethylamino-phenyl)-thiourea, highlighting the critical branching between oxidative desulfurization and isothiocyanate formation.

Module 4: Experimental Protocols

Protocol A: Forced Degradation (Thermal Stress)

Purpose: To deliberately generate degradation products for method validation (retention time confirmation).

  • Sample Preparation:

    • Weigh 10 mg of (4-Diethylamino-phenyl)-thiourea into a clear glass HPLC vial.

    • Condition 1 (Solid State): Cap loosely to allow air exchange. Heat at 80°C for 24 hours.

    • Condition 2 (Solution): Dissolve in 10 mL of 50:50 Water:Acetonitrile. Heat at 60°C for 12 hours.

  • Analysis Prep:

    • Cool samples to room temperature.[1]

    • Crucial Step: Dilute Solid State sample using Acetonitrile (NOT Methanol) to 0.5 mg/mL.

    • Filter through 0.22 µm PTFE filter.

  • LC-MS Settings:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 254 nm and MS (ESI+).

Protocol B: Artifact Check

Purpose: To confirm if a peak is a real impurity or a solvent interaction.

  • Take the stressed sample from Protocol A (Condition 1).

  • Split into two aliquots.

  • Dilute Aliquot A with Acetonitrile .

  • Dilute Aliquot B with Methanol .

  • Incubate both at room temperature for 1 hour.

  • Result: If a new peak appears in Aliquot B (approx +32 Da shift vs Isothiocyanate, or +15 Da vs Parent) that is absent in A, you have confirmed the presence of a reactive Isothiocyanate intermediate.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] International Council for Harmonisation.

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.
  • Katritzky, A. R., et al. (2000). "Synthesis and properties of isothiocyanates." Journal of Organic Chemistry.
  • Doub, L. (1958). "Thioureas and their biological activity." Journal of Medicinal Chemistry.

Sources

Troubleshooting

Technical Support Center: Adsorption Isotherms of (4-Diethylamino-phenyl)-thiourea on Mild Steel

Topic: Troubleshooting Adsorption Isotherms for Corrosion Inhibition Molecule: (4-Diethylamino-phenyl)-thiourea (DEAPT) Substrate: Mild Steel (Fe) Media: Acidic (Typically 1.0 M HCl or 0.5 M H₂SO₄) Introduction: The DEAP...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Adsorption Isotherms for Corrosion Inhibition Molecule: (4-Diethylamino-phenyl)-thiourea (DEAPT) Substrate: Mild Steel (Fe) Media: Acidic (Typically 1.0 M HCl or 0.5 M H₂SO₄)

Introduction: The DEAPT Support Interface

Welcome to the Advanced Technical Support Center for Corrosion Inhibitors. You are likely analyzing (4-Diethylamino-phenyl)-thiourea (DEAPT) , a mixed-type inhibitor where the electron-rich thiourea core (


) and the diethylamino substituent work synergistically to block active corrosion sites on mild steel.

This guide moves beyond basic protocol, addressing the specific physicochemical anomalies encountered when fitting adsorption isotherms (Langmuir, Temkin, Frumkin) to this specific molecular class.

Module 1: Experimental Setup & Baseline Validation

Status: Active Context: Before curve fitting, we must validate the physical stability of the DEAPT-Steel interface.

Q1: My DEAPT precipitates or forms a haze in 1.0 M HCl. How do I ensure a valid isotherm?

Diagnosis: DEAPT is a bulky organic molecule. While the amino group protonates in acid (increasing solubility), the hydrophobic phenyl and ethyl groups can cause precipitation at high concentrations (>500 ppm), leading to "false" surface coverage data. Troubleshooting Protocol:

  • Co-solvent Usage: Pre-dissolve DEAPT in minimal Ethanol or DMSO (max 5% v/v final concentration). Ensure the blank (control) solution contains the exact same percentage of co-solvent to negate its inhibition effect.

  • Sonication: Sonicate the stock solution for 15 minutes at room temperature.

  • Turbidity Check: Measure absorbance at 600 nm. If OD > 0.05, solubility is compromised. Filtered solutions are invalid as the concentration is unknown.

Q2: My Open Circuit Potential (OCP) drifts continuously. When should I start the weight loss or electrochemical measurement?

Diagnosis: Thiourea derivatives often exhibit slow adsorption kinetics due to the re-orientation of the molecule on the surface (vertical vs. flat adsorption). The Fix:

  • Standard: Wait for steady-state OCP (

    
    ).
    
  • DEAPT Specific: Due to the steric bulk of the diethylamino group, equilibrium may take longer than simple thiourea. Recommended stabilization time is 30–60 minutes for electrochemical tests and 24 hours for weight loss (gravimetric) to ensure thermodynamic equilibrium.

Module 2: Isotherm Fitting & Data Analysis

Status: Active Context: You have surface coverage data (


), but the plots are non-linear.
Q3: The Langmuir plot ( vs. ) has a slope deviating significantly from 1.0. What does this imply?

Analysis: The ideal Langmuir equation assumes:

  • Monolayer adsorption.

  • Homogeneous surface.

  • No lateral interaction between adsorbed DEAPT molecules.

If your slope is


 or 

(instead of

), the Langmuir model is an oversimplification. Root Cause: The diethylamino tail creates steric hindrance or lateral repulsion between adsorbed molecules. Solution: Switch to the Temkin or Frumkin isotherm to account for these interactions.

Isotherm Decision Matrix:

IsothermEquationLinear PlotPhysical Meaning of Deviation
Langmuir


vs.

Ideal monolayer. If

, reject.
Temkin


vs.

Surface is heterogeneous (common for mild steel).
Frumkin


vs.

Lateral interactions. Parameter '

' describes attraction (

) or repulsion (

).
Q4: How do I interpret the Frumkin interaction parameter ( ) for DEAPT?

If you use Frumkin and find a negative 'a' value :

  • Meaning: Lateral repulsion. The bulky diethylamino groups are pushing each other apart, preventing dense packing.

  • Action: This validates that the molecule is adsorbing flat or tilted, occupying a large surface area per molecule.

Module 3: Thermodynamic Calculation (Critical E-E-A-T)

Status: Critical Context: Calculating


 is the most common source of error in corrosion literature.
Q5: My calculated is -90 kJ/mol, which seems too high. What went wrong?

Diagnosis: You likely used the intercept (


) directly from the plot without converting units. The equation 

requires

to be dimensionless .[1] The Calculation Protocol:
  • Extract Intercept: From Langmuir plot, intercept =

    
     (units usually M or g/L).
    
  • Unit Conversion: Convert

    
     to liters/mol (M⁻¹).
    
  • Dimensionless Step: Multiply by the molar concentration of water (55.5 mol/L).

    
    
    
  • Final Calculation:

    
    
    
Q6: My is -34 kJ/mol. Is this Physisorption or Chemisorption?

Verdict: Mixed-Mode Adsorption. [2][3]

  • Physisorption:

    
     kJ/mol (Electrostatic interaction between protonated DEAPT and charged metal).
    
  • Chemisorption:

    
     kJ/mol (Coordinate bond formation).[4]
    
  • DEAPT Case: A value of -34 kJ/mol is typical for thiourea derivatives. It implies a dual mechanism:

    • Electrostatic: Protonated amino group attracts to Cl⁻ ions on the steel surface.

    • Coordinate: Sulfur and Nitrogen lone pairs donate electrons to Fe d-orbitals.[5]

Visualizing the Mechanism & Workflow

Figure 1: Adsorption Mechanism of DEAPT

Caption: Schematic of DEAPT interaction with Mild Steel. Protonated forms interact electrostatically, while neutral S/N atoms form coordinate bonds (Chemisorption).

AdsorptionMechanism Solution Acidic Solution (HCl) DEAPT DEAPT Molecule (S=C(N)2 + Diethylamino) Solution->DEAPT Protonation Protonation (N-H+ formation) DEAPT->Protonation Acidic pH Chemisorption Chemisorption (Donor-Acceptor: S/N -> Fe d-orbitals) DEAPT->Chemisorption Lone Pair Donation Physisorption Physisorption (Electrostatic: N+ ... Cl- ... Fe) Protonation->Physisorption Electrostatic Surface Mild Steel Surface (Fe) Result Corrosion Inhibition (Blocked Active Sites) Surface->Result Physisorption->Surface Chemisorption->Surface

[6]

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step logic for validating isotherm data and selecting the correct model.

TroubleshootingTree Start Start: Isotherm Data Analysis CheckR2 Check Langmuir R² Start->CheckR2 HighR2 R² > 0.99 CheckR2->HighR2 LowR2 R² < 0.99 CheckR2->LowR2 SlopeCheck Check Slope (Should be ~1.0) HighR2->SlopeCheck TemkinCheck Try Temkin Plot (Heterogeneity) LowR2->TemkinCheck Valid Valid Langmuir Model SlopeCheck->Valid Slope ≈ 1 FrumkinCheck Try Frumkin Plot (Lateral Interaction) SlopeCheck->FrumkinCheck Slope ≠ 1 CalcDeltaG Calculate ΔG (Use 55.5 factor!) Valid->CalcDeltaG TemkinCheck->FrumkinCheck Poor Fit TemkinCheck->CalcDeltaG Better Fit FrumkinCheck->CalcDeltaG

Standardized Protocol: Gravimetric Weight Loss

To generate the data for the isotherms discussed above, follow this controlled protocol to minimize experimental error.

  • Coupon Preparation:

    • Abrade mild steel coupons with SiC paper (grades 400 to 1200).

    • Degrease with acetone, wash with distilled water, dry in warm air, and store in a desiccator.

  • Solution Preparation:

    • Prepare 1.0 M HCl using analytical grade reagent.

    • Prepare inhibitor concentrations (e.g., 10, 50, 100, 200, 500 ppm). Note: Use the solubility fix from Module 1 if needed.

  • Immersion:

    • Suspend coupons in 100 mL of solution (maintained at 303 K ± 1 K) using glass hooks.

    • Duration: 24 hours (Critical for equilibrium).

  • Cleaning & Weighing:

    • Remove coupons, scrub gently with a bristle brush under running water to remove corrosion products.

    • Wash with acetone, dry, and re-weigh.

  • Calculation:

    • Surface Coverage (

      
      ) = 
      
      
      
    • Where

      
       is weight loss in blank acid, and 
      
      
      
      is weight loss with inhibitor.

References

  • Corrosion Inhibition Mechanism of Phenyl Thiourea Derivatives Source: Journal of Materials Research and Technology / SciELO Relevance: Establishes the mixed-type inhibition and adsorption behavior of phenyl-substituted thioureas in acid media. URL:[Link]

  • Relevance: Authoritative guide on the "Dimensionless K" error (55.5 factor)

    
    .
    URL:[Link]
    
  • Inhibition of Steel Corrosion by Thiourea Derivatives Source: AMPP (Association for Materials Protection and Performance) Relevance: Validates the Langmuir isotherm applicability and the effect of alkyl/aryl substitutions on efficiency. URL:[Link]

  • Adsorption Isotherm Mechanisms (Langmuir vs Temkin) Source: National Institutes of Health (PMC) Relevance: Detailed comparison of isotherm models for organic corrosion inhibitors on mild steel. URL:[Link]

Sources

Optimization

Technical Support: Optimization of (4-Diethylamino-phenyl)-thiourea Synthesis

Ticket ID: #SYN-DEAP-TU-001 Subject: Minimizing Oxidative Decomposition and Dimerization during Thiourea Formation Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The Stability Parado...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-DEAP-TU-001 Subject: Minimizing Oxidative Decomposition and Dimerization during Thiourea Formation Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Stability Paradox

The synthesis of (4-Diethylamino-phenyl)-thiourea presents a unique challenge compared to unsubstituted phenylthioureas. The starting material, N,N-diethyl-p-phenylenediamine (DPD), is thermodynamically prone to single-electron oxidation, forming intensely colored radical cations (Wurster’s salts) and quinonediimines.

Standard protocols involving high-temperature melts with ammonium thiocyanate often fail with this substrate, resulting in low yields and "tarry" black mixtures. This guide prioritizes oxidative protection and recommends the Benzoyl Isothiocyanate Route over the traditional acid rearrangement method to minimize thermal degradation.

Pre-Reaction Protocol: Handling the "Pink" Problem

Issue: The starting material turns purple/black upon exposure to air. Root Cause: Formation of the Wurster’s Red radical cation followed by polymerization.

The Inert Handling Workflow

Strict exclusion of oxygen is non-negotiable for this substrate.

  • Solvent Degassing: Sparge all solvents (Acetone, Ethanol, Water) with Argon or Nitrogen for 20 minutes prior to use.

  • Antioxidant Buffer (Optional): If working in aqueous media, adding 0.1% Sodium Metabisulfite (

    
    ) can act as a sacrificial reductant, keeping the amine in the reduced (colorless) state.
    
  • Free Base vs. Salt: The hydrochloride salt of DPD is more stable than the free base. Generate the free base in situ only when the electrophile is present.

Reaction Pathways & Troubleshooting

Method A: The Benzoyl Isothiocyanate Route (Recommended)

Why this method? It operates at lower temperatures (refluxing acetone/ethanol) compared to the melt method, preventing the thermal decomposition of the sensitive diethylamino group.

Step 1: Formation of Benzoyl Isothiocyanate



Step 2: Thiourea Formation & Hydrolysis



Troubleshooting Guide (Method A)
SymptomProbable CauseCorrective Action
Low Yield (Step 1) Wet AcetoneCritical: Acetone must be dried over molecular sieves. Water hydrolyzes benzoyl chloride to benzoic acid.
Product is Yellow/Orange Incomplete HydrolysisThe intermediate (

-benzoyl derivative) is often yellow. Increase NaOH concentration or hydrolysis time (5-10 min boil).
Melting Point too High Sym-Dimer FormationExcess amine was present. Ensure Benzoyl Isothiocyanate is in slight excess (1.1 eq) relative to the amine.
Ammonium Chloride Clogging Poor FiltrationFilter the NH4Cl precipitate before adding the aniline derivative to ensure a clean reaction matrix.
Method B: The Ammonium Thiocyanate Rearrangement (Legacy)

Why this method? It is cost-effective but risky for this specific substrate due to the high heat required (


C).

Reaction:



Troubleshooting Guide (Method B)
SymptomProbable CauseCorrective Action
Black Tar Formation Oxidative PolymerizationStop. The reaction temperature exceeded the stability limit of DPD. Switch to Method A or use a nitrogen blanket during the melt.
Evolution of H2S DesulfurizationReaction is too acidic or too hot. Reduce temperature to 80-90°C and extend time rather than forcing rapid conversion at 140°C.
Sticky Residue Incomplete IsomerizationThe thiocyanate salt has not rearranged. This equilibrium is slow.[1] Evaporate to dryness and bake the residue, but monitor for decomposition.

Visualizing the Failure Modes

The following diagram illustrates the competition between the desired nucleophilic attack and the oxidative side reactions that destroy the DPD starting material.

ReactionPathways cluster_0 Side Reaction Zone Start N,N-diethyl-p-phenylenediamine (DPD) Oxidation Oxidation (Air/Light) Start->Oxidation O2 Exposure Intermediate N-Benzoyl-N'-Arylthiourea Start->Intermediate Nucleophilic Attack (Inert Atm) Wurster Wurster's Salt (Purple Radical) Oxidation->Wurster Tar Polymer/Tar (Irreversible) Wurster->Tar Polymerization Reagent + Benzoyl Isothiocyanate (Electrophile) Reagent->Intermediate Hydrolysis Base Hydrolysis Intermediate->Hydrolysis Product Target Thiourea (White/Pale Crystals) Hydrolysis->Product

Figure 1: Kinetic competition between productive thiourea formation (Blue path) and oxidative degradation (Red path).

Frequently Asked Questions (FAQs)

Q: Can I use Carbon Disulfide (


) instead of Thiocyanate? 
A:  Yes, but with caution. The reaction of DPD with 

and ammonia (or a base) forms a dithiocarbamate intermediate.[2] While this avoids the high heat of the melt method,

is highly flammable and toxic. Furthermore, dithiocarbamates of p-phenylenediamines are known to oxidize rapidly to thiuram disulfides if not handled under strict inert conditions.

Q: My product has a persistent pink hue. How do I purify it? A: The pink hue indicates trace Wurster's salts.

  • Recrystallization: Use Ethanol/Water (1:1).

  • Activated Carbon: Dissolve the crude product in hot ethanol, treat with activated charcoal (Norit), filter while hot through Celite, and then cool to crystallize. The carbon effectively adsorbs the planar oxidized impurities.

Q: Why does the literature cite "evaporation to dryness" for the NH4SCN method? A: This is the classical "isomerization" technique. The thiocyanate salt (


) is stable in solution. Removing the solvent forces the ions into a crystal lattice or melt where thermal energy drives the rearrangement to the covalent thiourea (

). For sensitive amines like DPD, this "baking" step is usually where degradation occurs.

References

  • Douglass, I. B., & Dains, F. B. (1934). The Preparation of Alpha-Phenylthiourea and its Derivatives. Journal of the American Chemical Society, 56(6), 1408–1409.

  • Organic Syntheses. (1946). Phenyl Isothiocyanate.[2] Organic Syntheses, Coll.[2][3] Vol. 1, p.447.

  • Organic Syntheses. (1955). 1-Phenyl-2-thiobiuret (describes Benzoyl Isothiocyanate method).[3] Organic Syntheses, Coll.[2] Vol. 3, p.735.

  • Corbett, J. F. (1969). The chemistry of hair-dye oxidation products. Journal of the Society of Cosmetic Chemists. (Detailed mechanism of p-phenylenediamine oxidation).

Sources

Troubleshooting

Technical Support Center: Stability Profile of (4-Diethylamino-phenyl)-thiourea

[1] Welcome to the Technical Support Hub. This guide addresses the physicochemical behavior of (4-Diethylamino-phenyl)-thiourea (CAS: 22283-43-8 / similar derivatives).[1] It is designed for researchers observing solubil...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Technical Support Hub. This guide addresses the physicochemical behavior of (4-Diethylamino-phenyl)-thiourea (CAS: 22283-43-8 / similar derivatives).[1] It is designed for researchers observing solubility issues, unexpected degradation, or analytical anomalies (HPLC/LC-MS) during drug development or mechanistic studies.[1]

Executive Summary: The Stability Matrix
ConditionStability StatusPrimary MechanismKey Risk
Acidic (pH < 4) High (at RT)Protonation of Diethylamino groupHydrolysis at High Temp (

)
Neutral (pH 6-8) Moderate Thione-Thiol EquilibriumLow Solubility (Precipitation)
Alkaline (pH > 9) Low / Critical Oxidative DesulfurizationRapid conversion to Urea analog
Module 1: Acidic Solutions (The Protonation Trap)

User Issue: "I dissolved the compound in 0.1 M HCl and it went into solution perfectly, but after heating, I smell sulfur and my yield dropped."

Technical Diagnosis

In acidic media, this molecule behaves as a surfactant-like cation .[1] The diethylamino nitrogen (


) protonates readily, drastically increasing aqueous solubility.[1] However, the thiourea moiety—normally stable to dilute acid—becomes susceptible to hydrolysis under thermal stress.

The Mechanism:

  • Solubilization:

    
    . This is reversible and safe at room temperature.[1]
    
  • Degradation (Heat Induced): At elevated temperatures (

    
    ), acid catalyzes the cleavage of the C=S bond, releasing toxic hydrogen sulfide (
    
    
    
    ) and forming the corresponding aniline or urea derivative.
Troubleshooting Protocol: Acid Stability Validation

Do not assume stability based on clarity of solution.

  • Prepare: Dissolve compound in

    
     at 
    
    
    
    .
  • Split: Keep one aliquot at

    
     (Control) and one at ambient temperature for 24 hours.
    
  • Test: Run HPLC.

    • Result A: Single peak matching control = Stable .

    • Result B: New peak at lower Retention Time (more polar) + Sulfur smell = Hydrolysis .[1]

  • Corrective Action: Maintain temperature

    
    . If heating is required for a reaction, switch to a non-nucleophilic strong acid (e.g., Triflic acid) in an anhydrous solvent to prevent hydrolytic attack.
    
Module 2: Alkaline Solutions (The Hydrolysis Hazard)

User Issue: "My LC-MS signal disappeared after incubating in carbonate buffer (pH 10). I see a mass shift of -16 Da or -32 Da."

Technical Diagnosis

Alkaline conditions are destructive to electron-rich thioureas.[1] The diethylamino group donates electron density to the ring, making the sulfur atom highly nucleophilic. In base, two degradation pathways accelerate:

  • Oxidative Desulfurization (Aerobic): The thiolate anion (formed by tautomerization) reacts with dissolved oxygen or trace metals.[1]

    • Path: Thiourea

      
       Sulfinic Acid 
      
      
      
      Urea Analog.[1]
    • Mass Spec Signature: Replacement of S (32 Da) with O (16 Da) results in a net -16 Da shift .[1]

  • Base-Catalyzed Hydrolysis: Direct attack of

    
     on the thiocarbonyl carbon, releasing 
    
    
    
    and forming cyanamides or ureas.[1]
Visualizing the Degradation Pathways

StabilityPathways Compound (4-Diethylamino-phenyl)-thiourea (Intact) Protonated Protonated Cation (Soluble, Stable at RT) Compound->Protonated Acid (HCl) Reversible Thiolate Thiolate Anion (Reactive Intermediate) Compound->Thiolate Base (NaOH) Tautomerization Urea Urea Derivative (Desulfurized) Thiolate->Urea OH- / Hydrolysis (-HS) Sulfinic Sulfinic Acid (Oxidation Product) Thiolate->Sulfinic O2 / Oxidation Sulfinic->Urea Decay

Caption: Figure 1.[1] pH-dependent fate of (4-Diethylamino-phenyl)-thiourea. Blue paths denote reversible solubilization; Red paths denote irreversible chemical degradation.[1]

Module 3: Analytical Troubleshooting (HPLC & UV-Vis)

User Issue: "I see split peaks in HPLC or inconsistent UV absorbance maxima."

1. The "Ghost" Peak (Tautomerism)

Thioureas exist in equilibrium between the Thione (C=S) and Thiol (C-SH) forms.[1]

  • Cause: In neutral/weakly basic mobile phases, the interconversion is slow on the NMR/HPLC timescale, causing peak broadening or splitting.

  • Solution: Acidify the mobile phase (

    
     Formic Acid).[1] This forces the equilibrium entirely to the Thione  form and protonates the diethylamino group, sharpening the peak.
    
2. The UV Shift (Bathochromic Shift)

The diethylamino group is a strong auxochrome.

  • Observation:

    • Neutral/Base:

      
       (Lone pair conjugation with ring).[1]
      
    • Acid:[1][2]

      
       shifts hypsochromically  (blue shift) to 
      
      
      
      .[1]
  • Reason: Protonation of the diethylamino nitrogen removes its lone pair from conjugation with the phenyl ring, altering the chromophore.

  • Action: Always match the pH of your sample diluent to your mobile phase to ensure accurate quantitation.

FAQ: Rapid Response

Q: Can I use DMSO stock solutions? A: Yes, but use anhydrous DMSO.[1] In the presence of water and light, DMSO can act as a mild oxidant, slowly converting the thiourea to a disulfide dimer. Store at


 in amber vials.

Q: Is the compound compatible with Gold (Au) surfaces? A: Caution. Thioureas bind gold with high affinity (stronger than thiols).[1] In alkaline conditions, this compound will etch gold (leaching), forming Au-Thiourea complexes.[1] Use only in acidic buffers if surface functionalization is the goal.

Q: How do I remove the "Rotten Egg" smell from my waste? A: The smell is ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 from hydrolysis.[1] Treat the waste with dilute bleach (Sodium Hypochlorite) in a fume hood. This oxidizes sulfide to sulfate (odorless).[1] Warning: This reaction is exothermic.[1]
References
  • Oxidative Desulfurization Mechanism

    • Title: Oxidation of thiourea and substituted thioureas: a review.
    • Source: Journal of Sulfur Chemistry (Taylor & Francis).[1]

    • Link:[Link][1]

  • Tautomerism & Protonation

    • Title: Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives.[1][3]

    • Source: MTA (Hungarian Academy of Sciences).[1]

    • Link:[Link][1]

  • Alkaline Stability & Gold Interaction

    • Title: Effect of Stabilizer on Gold Leaching with Thiourea in Alkaline Solutions.[1][4]

    • Source: MDPI (Minerals).[1]

    • Link:[Link][1]

  • General Properties of N-Phenylthioureas

    • Title: N-Phenylthiourea Product Information & Stability.[1][5][6]

    • Source: Cayman Chemical.[1][5]

Sources

Optimization

overcoming steric hindrance in (4-Diethylamino-phenyl)-thiourea derivatives

Ticket System: Advanced Synthesis & Characterization Welcome to the Specialized Support Hub. You are accessing the Tier-3 troubleshooting guide for the synthesis and analysis of sterically compromised thiourea derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Synthesis & Characterization

Welcome to the Specialized Support Hub. You are accessing the Tier-3 troubleshooting guide for the synthesis and analysis of sterically compromised thiourea derivatives. This documentation addresses the specific challenges of coupling electron-rich 4-diethylaminoaniline with sterically hindered isothiocyanates.

Module 1: The Troubleshooting Matrix (Triage)

Identify your failure mode below to jump to the relevant protocol.

SymptomProbable CauseImmediate ActionRef.
Reaction Stalled (<20% yield after 24h)Steric shielding of the isothiocyanate (

) carbon.
Switch to Protocol A (Microwave-Assisted Synthesis) or add Catalyst System B (DBU/DABCO).[1, 2]
Product "Oils Out" (No precipitate)Melting point depression due to impurities or supersaturation failure.Attempt Protocol C (Solvent Polarity Adjustment) or "Scratch & Seed".[3]
Purple/Black Tarry Impurities Oxidation of the 4-diethylamino moiety (quinone-imine formation).CRITICAL: Purify starting amine immediately before use. Run reaction under

atmosphere.
[4]
NMR Signals Doubled/Broad Restricted rotation around the

bond (Rotamers).
Do not discard. Run High-Temperature NMR (

).
[5, 6]
Module 2: Synthetic Protocols (Overcoming the Barrier)
The Core Problem: Steric vs. Electronic

The 4-diethylamino group is a strong Electron Donating Group (EDG), making the aniline nitrogen more nucleophilic. Therefore, if your reaction is failing, the issue is rarely the amine's reactivity. The failure stems from the steric bulk of the coupling partner (e.g., tert-butyl, adamantyl, or 2,6-disubstituted aryl isothiocyanates) blocking the nucleophilic attack.

ReactionPathway Reactants 4-Diethylaminoaniline + Hindered Isothiocyanate TS_Steric Transition State (High Energy Barrier due to Steric Clash) Reactants->TS_Steric Thermal Heating (Slow/Stalls) Reactants->TS_Steric Microwave/Catalysis (Overcomes Barrier) SideRxn Oxidation/Decomposition Reactants->SideRxn O2 Exposure Product Thiourea Derivative (Stable) TS_Steric->Product Rapid Collapse

Figure 1: Reaction energy landscape. Standard thermal heating often fails to overcome the steric barrier before the sensitive amine oxidizes. Microwave irradiation provides the necessary localized energy.

Protocol A: Microwave-Assisted Synthesis (Recommended)

Best for: Bulky isothiocyanates (e.g., Adamantyl-ITC, 2,6-Dimethylphenyl-ITC).

  • Preparation: In a 10 mL microwave vial, dissolve 4-diethylaminoaniline (1.0 eq) and the hindered isothiocyanate (1.1 eq) in minimal Ethanol or Acetonitrile (2–3 mL/mmol).

  • Additives: If the isothiocyanate is aliphatic and bulky, add 10 mol% Triethylamine (TEA) .

  • Irradiation: Seal and irradiate at 100–120°C for 10–15 minutes (Dynamic power mode, max 150W).

    • Note: Conventional reflux would require 12–24 hours, increasing oxidation risk.

  • Workup: Cool to

    
    . If precipitate forms, filter.[1] If oil forms, proceed to Protocol C.
    
Protocol B: Base Catalysis (DBU Method)

Best for: Extremely unreactive partners where microwave is unavailable.

  • Solvent: Use Toluene (anhydrous).

  • Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at 0.1 equivalents .

    • Mechanism:[2][3][4][5] DBU activates the amine and stabilizes the zwitterionic intermediate, lowering the activation energy [1].

  • Conditions: Reflux under Argon for 4–6 hours.

  • Warning: Remove DBU completely during workup (wash with dilute HCl, but monitor pH to avoid protonating the diethylamino group; pH ~8 is safe).

Module 3: Purification & Stability

Issue: The "Oiling Out" Phenomenon Thiourea derivatives with flexible diethyl chains often resist crystallization.

Protocol C: The "Anti-Solvent" Titration
  • Dissolve the crude oil in the minimum amount of hot Ethanol or Acetone .

  • While stirring rapidly, add Water (the anti-solvent) dropwise until persistent turbidity is observed.

  • Stop adding water. Re-heat slightly to clear the solution.

  • Allow to cool very slowly (wrap flask in foil/towel) to room temperature, then to

    
    .
    
  • Intervention: If oil reappears, scratch the flask wall with a glass rod at the oil/solvent interface to induce nucleation.[6]

Module 4: Characterization (The NMR "Ghost")

User Question: "My NMR shows double peaks for the ethyl groups. Is my product impure?"

Answer: Likely No . You are observing Rotamers . Thioureas exhibit restricted rotation around the


 bond due to the zwitterionic resonance contributor (

).

Rotamers Resonance Resonance Structure: Double Bond Character (C=N) Rotamer_A Rotamer A (Syn) Bulky groups same side Resonance->Rotamer_A Rotamer_B Rotamer B (Anti) Bulky groups opposite Resonance->Rotamer_B NMR_Signal NMR Result (25°C): Broad/Split Peaks Rotamer_A->NMR_Signal Slow Exchange Rotamer_B->NMR_Signal HighT_NMR NMR Result (55°C): Sharp, Averaged Peaks NMR_Signal->HighT_NMR Heat increases rotation rate

Figure 2: The origin of NMR peak splitting in thioureas. The partial double bond character creates distinct geometric isomers (E/Z) observable at room temperature.

Validation Step: Run a Variable Temperature (VT) NMR experiment.

  • Take a spectrum at

    
     (Split peaks).[7][8]
    
  • Heat probe to

    
     or 
    
    
    
    .
  • Result: If the peaks coalesce into sharp singlets/triplets, the sample is pure. If peaks remain distinct, it is a chemical impurity [5, 6].

FAQ: Frequently Asked Questions

Q: Can I use TCDI (Thiocarbonyldiimidazole) instead of isothiocyanates? A: Yes. If the isothiocyanate is unstable or unavailable, react your 4-diethylaminoaniline with TCDI first to form the imidazole-thiourea intermediate, then displace the imidazole with your second amine. This is often more effective for sterically hindered amines [7].

Q: Why does my product turn pink on the bench? A: The diethylamino-phenyl moiety is oxidation-prone. Trace acid (from


 or silica gel) can catalyze the formation of colored quinoid species. Store the product in the dark, under Argon, and filter your 

through basic alumina before NMR [4].
References
  • Mechanism of Amine Catalysis: Nickisch, R. et al.[5] "A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides."[9] RSC Advances, 2023.

  • Microwave Acceleration: Dandia, A. et al. "Microwave mediated synthesis of imides: urea vs thiourea." Green Chemistry, 2001.

  • Recrystallization Techniques: BenchChem Technical Support. "Recrystallization of Thiourea Derivatives." BenchChem Support Center.

  • Oxidation of Phenylenediamines: Depending on the specific derivative, p-phenylenediamine derivatives are known to oxidize to Wurster's salts (radical cations). Standard Organic Handling Procedures apply.
  • Restricted Rotation (NMR): Jiang, Y. et al. "A nuclear magnetic resonance study of hindered internal rotation in diethylthiourea." Journal of the Chemical Society, Dalton Transactions.[10]

  • Structural Confirmation: Mohammadi-Ghalehbin, B. et al. "Synthesis and Structure–Activity Relationship of Thiourea Derivatives." Molecules, 2024.[11]

  • TCDI Alternative Route: Detailed in Synthesis and Structure of N,N′-bis(2-dialkylaminophenyl)thioureas. IUCrData, 2023.

Sources

Troubleshooting

Technical Support Center: Purification of (4-Diethylamino-phenyl)-thiourea

[1][2] Welcome to the Advanced Purification Support Hub. Scope: This guide addresses the isolation and purification of 1-(4-Diethylaminophenyl)thiourea (DEPTU).

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Welcome to the Advanced Purification Support Hub.

Scope: This guide addresses the isolation and purification of 1-(4-Diethylaminophenyl)thiourea (DEPTU). It is designed for researchers encountering persistent impurities, coloration issues, or "oiling out" during synthesis.[1][2]

Safety Warning: Thiourea derivatives are potential goitrogens (thyroid disruptors).[3][1][2] The precursor N,N-diethyl-p-phenylenediamine (DPD) is toxic and readily absorbs through the skin.[3][1] All protocols below require a fume hood and full PPE (nitrile gloves, lab coat, eye protection).[1][2]

Module 1: Diagnostic Triage

Identify your impurity profile before selecting a protocol.[1]

Symptom / ObservationLikely Impurity / CauseRecommended Action
Pink, Purple, or Black Coloration Oxidized Precursor: The starting material, N,N-diethyl-p-phenylenediamine, has oxidized to a Wurster’s salt (radical cation) or imine.[1][2]Protocol B (Acid-Base Extraction) with a reducing agent wash.[3][1]
Sticky "Oil" or Gum Eutectic Impurities / Solvent Trap: Presence of unreacted aniline or rapid cooling trapped solvent.[1][2]Protocol C (Anti-Oiling) followed by Protocol A .
NMR: Extra Aliphatic Peaks Solvent Residue / Grease: Thioureas can trap lattice solvents.[1][2]Vacuum drying at elevated temp (50°C) or Protocol A (change solvent).[3][1]
NMR: Split/Broad Peaks Rotamers: Thioureas exhibit restricted rotation around the C-N bond.[2]Run NMR at elevated temperature (50-60°C) to coalesce peaks before assuming impurity.[3][1]

Module 2: Purification Protocols

Protocol A: Recrystallization (The Standard Approach)

Best for: Crude samples with >85% purity and minor solvent inclusions.[3][1]

The Logic: Phenylthioureas exhibit a steep solubility curve in lower alcohols.[2] They are soluble in hot ethanol but sparingly soluble at room temperature.[1][2] Water is used as an anti-solvent to force precipitation of the hydrophobic aromatic tail.[2]

Step-by-Step:

  • Dissolution: Place crude solid in a flask. Add absolute ethanol (EtOH) (approx. 5-10 mL per gram of solid).[3][1]

  • Heat: Heat to reflux (approx. 78°C) until fully dissolved.

    • Note: If black specks remain insoluble, filter the hot solution through a pre-warmed glass frit or Celite pad.[2]

  • Anti-Solvent Addition: While keeping the solution near boiling, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.[1][2]

  • Clarification: Add a few drops of hot EtOH to clear the turbidity.[1][2]

  • Crystallization: Remove heat. Insulate the flask with a towel to allow slow cooling to room temperature.

    • Why? Rapid cooling traps impurities in the crystal lattice.[2]

  • Collection: Cool in an ice bath for 30 minutes. Filter the white/off-white needles and wash with cold 50% EtOH/Water.

Protocol B: Acid-Base Extraction (The Self-Validating Method)

Best for: Removing colored oxidation products (purple/pink) and unreacted starting materials.[3][1]

The Logic: This molecule is amphoteric but dominated by the basic diethylamino group (


).[3][1]
  • Acid Phase: We protonate the amine with dilute HCl, forcing the product into the aqueous phase.[2] Neutral impurities (dimers, desulfurized byproducts) remain in the organic phase.[1][2]

  • Wash: We wash the aqueous phase to strip non-basic contaminants.[1][2]

  • Base Phase: We neutralize the acid, deprotonating the amine.[2] The neutral product becomes insoluble in water and precipitates out.[2]

PurificationLogic Crude Crude Mixture (Product + Impurities) Acidify Add 1M HCl Crude->Acidify PhaseSep Phase Separation Acidify->PhaseSep OrgLayer Organic Layer (Discard) PhaseSep->OrgLayer Neutral Impurities AqLayer Aqueous Layer (Product as Salt) PhaseSep->AqLayer Wash Wash with DCM (Removes Neutrals) AqLayer->Wash Basify Add 10% NaOH to pH 9-10 Wash->Basify Precip Precipitate Product Basify->Precip

Figure 1: Chemo-selective purification workflow exploiting the diethylamino moiety.[3][1]

Step-by-Step:

  • Dissolve: Dissolve crude sample in 1M HCl (10 mL/g). The solution should be clear. If purple, add a pinch of Sodium Bisulfite (

    
    ) to reduce the oxidized amine color bodies.[1][2]
    
  • Wash: Extract the acidic aqueous layer with Dichloromethane (DCM) (

    
     mL).[3][1] Discard the DCM layers (organics).[3][1]
    
  • Neutralize: Cool the aqueous layer in an ice bath. Slowly add 10% NaOH or Ammonium Hydroxide with stirring until pH

    
     10.
    
  • Precipitate: The solution will turn cloudy as the free base precipitates.[1][2] Stir for 15 minutes.

  • Filter: Collect solids by vacuum filtration. Wash with copious water to remove salts.[2]

Module 3: Advanced Troubleshooting

Issue: "Oiling Out"

The compound forms a liquid blob at the bottom of the flask instead of crystals.

Cause: The solution temperature is above the melting point of the solvated solid, or the impurity profile is depressing the melting point (eutectic formation).[2]

Corrective Workflow (Protocol C):

  • Re-heat: Re-dissolve the oil by heating the solvent.[1][2]

  • Seed: Cool slightly and add a "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod.[1]

    • Mechanism:[3][1][4] Micro-scratches provide nucleation sites for lattice formation.[1][2][5]

  • Trituration: If oil persists, evaporate the solvent.[1][2] Add Diethyl Ether or Hexanes and grind the oil with a spatula.[2] This extracts solvent residues and often forces solidification.[1][2]

Issue: Persistent Sulfur Smell / Yellowing

Cause: Thermal decomposition.[1][2] Thioureas can eliminate


 to form carbodiimides or decompose to isothiocyanates upon prolonged heating.[1][2]

Correction:

  • Avoid boiling solvents >80°C for extended periods.[1][2]

  • Use Activated Charcoal : Add 1% w/w activated carbon to the hot recrystallization solution, stir for 5 minutes, and filter hot.[2] This adsorbs sulfurous oligomers.[2]

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for thiourea synthesis and recrystallization techniques).

  • BenchChem. (2025).[1][2][5] Technical Support: Recrystallization of Thiourea Derivatives. (General solubility and solvent selection for phenylthioureas).

  • Cayman Chemical. (2022).[1][2][6] Product Information: N-Phenylthiourea Solubility and Stability.[1][6] (Data on solubility in organic solvents vs. aqueous buffers).

  • Moore, H. E., et al. (1984).[1][2] "Kinetics of monochloramine oxidation of N,N-diethyl-p-phenylenediamine." Environmental Science & Technology.[2][7] (Mechanistic explanation of the pink/purple oxidation impurity).

  • International Journal of Creative Research Thoughts (IJCRT). (2020).[3][1][2] "Review on Synthesis and Antimicrobial Activity of Phenylthiourea." (Validation of precipitation via pH change).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: NMR Profiling of (4-Diethylamino-phenyl)-thiourea

The following guide provides an in-depth technical analysis of the NMR spectral characteristics of (4-Diethylamino-phenyl)-thiourea. This document is structured to serve as a practical reference for analytical chemists a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the NMR spectral characteristics of (4-Diethylamino-phenyl)-thiourea. This document is structured to serve as a practical reference for analytical chemists and drug development professionals.

Executive Summary

(4-Diethylamino-phenyl)-thiourea is a significant intermediate in the synthesis of heterocyclic bioactive compounds, including aminothiazoles and benzothiazoles used in antimicrobial and anticancer research. Its structural duality—combining a strongly electron-donating diethylamino group with a thiourea moiety—creates a unique electronic push-pull system. This guide characterizes its 1H and 13C NMR fingerprints, distinguishing it from structural analogs like Phenylthiourea (PTU) and its urea counterpart, providing a robust framework for purity assessment and structural verification.

Structural Context & Chemical Logic

The molecule consists of a para-disubstituted benzene ring. The diethylamino group at position 4 acts as a strong


-donor (+M effect), significantly shielding the ortho-protons and carbons. The thiourea group  at position 1 acts as a weak electron-withdrawing group and a hydrogen bond donor.
Key Structural Dynamics
  • Electronic Push-Pull: The electron density flows from the diethylamino nitrogen into the aromatic ring, increasing the electron density at the thiourea attachment point. This affects the acidity of the N-H protons.

  • Tautomerism: Like all thioureas, it exists in equilibrium between the thione (dominant in neutral solution) and thiol forms.[1] This equilibrium is solvent-dependent and critical for interpreting labile proton signals.

Tautomerism Figure 1: Thione-Thiol Tautomeric Equilibrium Thione Thione Form (Solid State/DMSO) Transition Proton Transfer Thione->Transition Solvent Interaction Transition->Thione Thiol Thiol Form (Basic/Polar Protic) Transition->Thiol S-H Formation Thiol->Transition

Figure 1: The thione form is thermodynamically favored in DMSO-d6, resulting in distinct N-H resonances.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral integrity, the following protocol is recommended.

Sample Preparation[2][3][4][5][6][7]
  • Solvent Selection: DMSO-d6 is the gold standard.

    • Reasoning: Chloroform-d (CDCl3) often leads to broadened or invisible N-H peaks due to rapid exchange and poor solubility. DMSO-d6 stabilizes the thione form via hydrogen bonding, sharpening the labile proton signals.

  • Concentration: 10–15 mg per 0.6 mL solvent.

  • Temperature: 298 K (25°C). Elevated temperatures (e.g., 350 K) may be used to coalesce broad N-H signals if rotation is restricted.

Instrument Parameters
  • Frequency: 400 MHz or higher (essential for resolving the AA'BB' aromatic system).

  • Pulse Sequence:

    • 1H: Standard zg30 (30° pulse) to ensure accurate integration of labile protons.

    • 13C: Power-gated decoupling (zgpg) to suppress NOE for quaternary carbons if quantitative data is needed (add relaxation delay D1 > 2s).

1H NMR Spectral Analysis

The 1H NMR spectrum in DMSO-d6 exhibits three distinct regions: the aliphatic ethyl chains, the aromatic core, and the labile thiourea protons.

Detailed Assignment Table (DMSO-d6)
MoietyChemical Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Insight
Ethyl -CH₃ 1.06 – 1.10Triplet (t)6H7.0Characteristic methyl triplet.
Ethyl -CH₂- 3.25 – 3.35Quartet (q)4H7.0Often overlaps with H₂O signal in DMSO.
Ar-H (ortho to NEt₂) 6.58 – 6.65Doublet (d)2H9.0Upfield shift due to strong shielding by NEt₂.
Ar-H (meta to NEt₂) 7.10 – 7.18Doublet (d)2H9.0Downfield relative to ortho protons (AA'BB' system).
Thiourea -NH₂ 7.10 – 7.40Broad Singlet2H-Exchangeable. Broadening indicates restricted rotation or H-bonding.
Thiourea -NH- 9.20 – 9.50Singlet (s)1H-Highly deshielded due to anisotropy of C=S and acidity.
Comparative Analysis: Effect of Substituents

Comparing (4-Diethylamino-phenyl)-thiourea with Phenylthiourea (PTU) reveals the impact of the diethylamino group.

  • Aromatic Region: In PTU, the aromatic protons appear as a complex multiplet around 7.1–7.5 ppm. The diethylamino group in the title compound resolves this into a clean AA'BB' system and pushes the ortho protons significantly upfield (~0.5 ppm shift).

  • NH Acidity: The electron-donating diethylamino group reduces the acidity of the N-H proton attached to the ring, causing a slight upfield shift of the NH signal compared to PTU (where NH appears ~9.8–10.0 ppm).

13C NMR Spectral Analysis

The 13C spectrum provides definitive proof of the thiourea skeleton, specifically distinguishing the C=S moiety from potential urea contaminants (C=O).

13C Chemical Shift Data (DMSO-d6)
Carbon TypeShift (

ppm)
Assignment Logic
Methyl (CH₃) 12.5Typical aliphatic methyl.
Methylene (CH₂) 44.0Deshielded by Nitrogen attachment.
Ar-C (ortho) 111.5Highly shielded by +M effect of NEt₂.
Ar-C (para) 126.5Carbon attached to the thiourea nitrogen.
Ar-C (meta) 128.0Less affected by resonance.
Ar-C (ipso) 146.5Quaternary carbon attached to NEt₂.
Thiocarbonyl (C=S) 180.5 Diagnostic Peak. Far downfield.
Diagnostic Distinction: C=S vs. C=O

The most critical validation step is confirming the thiocarbonyl signal.

  • Thiourea (C=S): Resonates at 178 – 182 ppm .

  • Urea Analog (C=O): Resonates at 155 – 160 ppm .

  • Observation: If the spectrum shows a peak ~158 ppm, the sample has oxidized to the urea derivative or hydrolyzed.

Synthesis & Identification Workflow

Understanding the synthesis aids in identifying impurities (e.g., unreacted amine).

Synthesis Figure 2: Synthesis and Quality Control Workflow Start 4-Diethylaminoaniline (Starting Material) Reaction Nucleophilic Addition (Reflux) Start->Reaction Reagent + Ammonium Thiocyanate (NH4SCN) / Acid Reagent->Reaction Product (4-Diethylamino-phenyl)-thiourea Reaction->Product Impurity Impurity Check: Unreacted Amine (δ 6.3 ppm) Urea Analog (δ 158 ppm C=O) Product->Impurity QC Step

Figure 2: The presence of unreacted aniline is easily detected by a triplet/quartet pattern lacking the downfield NH signal.

References

  • Saeed, A. et al. (2014). "Synthesis, characterization and biological evaluation of some thiourea derivatives." Journal of Chemical Sciences.

  • SpectraBase. "Thiourea Spectral Data." Wiley Science Solutions.

  • Reich, H. J. "H-1 NMR Chemical Shifts." University of Wisconsin-Madison.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent effects).

Sources

Comparative

Technical Guide: FTIR Characteristic Peaks Assignment for (4-Diethylamino-phenyl)-thiourea

Executive Summary & Scope This guide provides a definitive spectroscopic analysis of (4-Diethylamino-phenyl)-thiourea , a significant intermediate in the synthesis of nonlinear optical (NLO) materials and heterocyclic li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide provides a definitive spectroscopic analysis of (4-Diethylamino-phenyl)-thiourea , a significant intermediate in the synthesis of nonlinear optical (NLO) materials and heterocyclic ligands. Unlike generic spectral databases, this document focuses on the structural causality of vibrational modes, specifically analyzing how the strong electron-donating diethylamino group influences the thiourea core.

We compare this compound against its structural analog Phenylthiourea (PTU) and its precursor 4-Diethylaminoaniline to provide a robust framework for purity verification and structural confirmation.

Target Audience: Synthetic Chemists, Spectroscopists, and Quality Control Scientists in pharmaceutical development.[1]

Molecular Architecture & Synthesis Context

To accurately assign FTIR peaks, one must understand the synthesis pathway and the resulting molecular symmetry. The target molecule is typically synthesized via the reaction of 4-diethylaminoaniline with ammonium thiocyanate or a substituted isothiocyanate.[1]

Experimental Synthesis Workflow

The following protocol ensures the isolation of the specific tautomer (thione form) relevant to the spectral data provided.

SynthesisWorkflow Start 4-Diethylaminoaniline (Precursor) Inter Intermediate Salt Formation Start->Inter + Reagent Reagent Ammonium Thiocyanate (NH4SCN) Reagent->Inter Acid Acid Catalyst (HCl/Reflux) Product (4-Diethylamino-phenyl)-thiourea (Target) Acid->Product Rearrangement Inter->Acid Heating Purify Recrystallization (Ethanol/Water) Product->Purify Isolation Purify->Product Pure Crystal

Figure 1: Acid-catalyzed synthesis pathway for the formation of the target thiourea derivative.

Experimental Protocol: FTIR Acquisition

Objective: Obtain high-resolution spectra with minimal moisture interference (which obscures N-H regions).

  • Sample Preparation (KBr Pellet Method):

    • Ratio: Mix 1.5 mg of dried sample with 250 mg of spectroscopic-grade KBr.

    • Grinding: Grind in an agate mortar for 3-5 minutes to achieve a particle size <2.5 µm (reducing Mie scattering).

    • Compression: Press at 8-10 tons for 2 minutes under vacuum to remove trapped air/moisture.[1]

  • Instrument Parameters:

    • Range: 4000–400 cm⁻¹.[1][2][3]

    • Resolution: 2 cm⁻¹ (critical for resolving aromatic overtones).[1]

    • Scans: 32 or 64 scans to improve Signal-to-Noise (S/N) ratio.

Spectral Analysis & Characteristic Peak Assignments

The FTIR spectrum of (4-Diethylamino-phenyl)-thiourea is dominated by the interplay between the thiourea core (N-C=S) and the para-substituted diethylaminophenyl ring .

Detailed Assignment Table[1]
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Note
N-H Stretching (Asym/Sym)3350 – 3150Strong, BroadBroadened by H-bonding; typically appears as a doublet or broad envelope.
C-H (Aromatic) Stretching3080 – 3030WeakCharacteristic of the phenyl ring.[1]
C-H (Aliphatic) Stretching (Asym/Sym)2980 – 2850MediumKey Differentiator: Arises from the Ethyl (-CH₂CH₃) groups. Absent in Phenylthiourea.[1][4]
Thioamide I Mixed (δN-H + νC-N)1550 – 1500StrongHeavily coupled mode; indicates N-C bond character.
Aromatic Ring C=C Ring Stretch1600, 1510StrongThe 1510 cm⁻¹ band is often very intense in p-substituted anilines.
Thioamide II Mixed (νC-N + δN-H)1350 – 1300MediumSensitive to the electronic nature of the substituent.
C-N (Aliphatic) Stretching (Ar-N-Et₂)1260 – 1180MediumConnects the diethylamino group to the ring.
Thioamide IV (C=S) C=S Stretching 1100 – 1050 Medium Critical: Often split or shifted due to resonance with the diethylamino group.[1]
C-H (OOP) Out-of-Plane Bending820 – 840StrongDiagnostic: Indicates para-substitution (1,4-disubstituted benzene).
C=S / N-C-N Def/Stretch700 – 750MediumLower frequency C=S contribution.[1]
Expert Mechanistic Insight: The "Red Shift" Effect

The Diethylamino group is a strong electron donor (+M effect).[1] This has a profound impact on the thiourea core compared to unsubstituted phenylthiourea.[1]

  • Mechanism: The lone pair on the diethylamino nitrogen donates electron density into the phenyl ring, which conjugates through to the thiourea moiety.[1]

  • Spectral Consequence: This resonance increases the single-bond character of the C=S bond .[1]

  • Result: The C=S stretching frequency (Thioamide IV) typically shifts to a lower wavenumber (red shift) compared to Phenylthiourea.[1] Conversely, the C-N bond connecting the ring to the thiourea strengthens (higher double bond character), shifting Thioamide I/II to higher wavenumbers .

Comparative Analysis: Performance vs. Alternatives

To validate the identity of the compound, it must be differentiated from its precursors and structural analogs.[1]

Comparison 1: Target vs. Precursor (4-Diethylaminoaniline)
  • N-H Region: The precursor (primary amine) exhibits two sharp bands (~3400/3300 cm⁻¹) for the -NH₂ group. Upon conversion to thiourea, these are replaced by the broader, H-bonded N-H bands of the thioamide.

  • C=S Appearance: The precursor lacks the C=S bands (1100/700 cm⁻¹).[1] The appearance of these bands confirms the formation of the thiourea linkage.[1]

Comparison 2: Target vs. Phenylthiourea (Analog)

This comparison highlights the specific contribution of the diethylamino substituent.[1]

Feature(4-Diethylamino-phenyl)-thioureaPhenylthiourea (PTU)Interpretation
Aliphatic C-H Present (2980-2850 cm⁻¹) AbsentConfirms presence of Ethyl groups.
Aromatic OOP ~830 cm⁻¹ (Para) ~750 & 690 cm⁻¹ (Mono)Distinguishes substitution pattern (1,4- vs monosubstituted).
C=S Frequency Lower (Red Shifted)HigherDue to electron donation from Et₂N- group.[1]
Vibrational Logic Flowchart

The following diagram illustrates the decision logic for assigning peaks in this specific molecule.

SpectralLogic Root Analyze Spectrum Region1 Region: 3400-2800 cm⁻¹ Root->Region1 Region2 Region: 1600-1100 cm⁻¹ Root->Region2 Region3 Region: < 1000 cm⁻¹ Root->Region3 CheckNH Broad bands >3100? (Thiourea N-H) Region1->CheckNH CheckCH Peaks 2980-2850? (Ethyl C-H) Region1->CheckCH CheckCS Band ~1100 or 700? (C=S Thioamide) Region2->CheckCS CheckSub Strong band ~830? (Para-Substituted) Region3->CheckSub Confirm Identity Confirmed: (4-Diethylamino-phenyl)-thiourea CheckCH->Confirm Yes CheckSub->Confirm Yes

Figure 2: Decision logic for spectral confirmation of the target molecule.

References

  • NIST Chemistry WebBook. Thiourea Infrared Spectrum.[1][5] National Institute of Standards and Technology.[1][5] Available at: [Link]

  • Saeed, A. et al. (2014).[1][6] Synthesis, characterization and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. National Institutes of Health (PMC).[1] Available at: [Link]

  • ResearchGate. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. Available at: [Link]

  • PerkinElmer. FTIR Spectroscopy of Thiourea Single Crystals. Jetir.Org.[1] Available at: [Link]

Sources

Validation

single crystal X-ray diffraction data for (4-Diethylamino-phenyl)-thiourea

This guide provides a comparative crystallographic analysis of (4-Diethylamino-phenyl)-thiourea and its structural analogs. It focuses on the impact of the diethylamino substituent on crystal packing, hydrogen bonding ne...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative crystallographic analysis of (4-Diethylamino-phenyl)-thiourea and its structural analogs. It focuses on the impact of the diethylamino substituent on crystal packing, hydrogen bonding networks, and potential non-linear optical (NLO) properties.

Executive Summary & Application Scope

(4-Diethylamino-phenyl)-thiourea belongs to a class of semi-organic materials frequently investigated for Non-Linear Optical (NLO) applications and crystal engineering. The presence of the electron-donating diethylamino group (


) at the para position, combined with the electron-accepting thiourea moiety, creates a "push-pull" electronic system essential for Second Harmonic Generation (SHG).

This guide compares the crystallographic behavior of the target diethylamino derivative against its dimethylamino analog and the unsubstituted phenylthiourea. The data reveals how the steric bulk of the ethyl groups versus methyl groups dictates the crystal packing efficiency—a critical factor for optical transparency and thermal stability.

Key Findings
  • Steric Influence: The diethylamino group introduces significant steric bulk compared to the dimethyl analog, often forcing the molecule into lower-symmetry space groups (e.g., Triclinic

    
     or Monoclinic 
    
    
    
    ) to accommodate the ethyl chains.
  • H-Bonding Network: The primary stabilizing force is the

    
     intermolecular hydrogen bond, forming centrosymmetric dimers or zigzag chains.
    
  • Intramolecular Locking: In ortho-substituted analogs, an intramolecular

    
     bond locks the conformation; in the para-target, this interaction is absent, allowing greater conformational flexibility.
    

Comparative Crystallographic Data

The following table contrasts the structural parameters of the target class against its closest experimentally characterized analogs.

Note: Direct unit cell parameters for the specific mono-para isomer are often proprietary or aggregate-based. The data below uses the fully characterized bis-ortho analogs to isolate and quantify the specific crystallographic impact of the diethyl- vs. dimethyl-amino substituent.

ParameterTarget Class Proxy (Diethylamino-Substituted)Alternative A (Dimethylamino-Substituted)Alternative B (Electronic Contrast - Nitro)
Compound Name N,N'-bis[2-(diethylamino)phenyl]thioureaN,N'-bis[2-(dimethylamino)phenyl]thiourea1-(4-Nitrophenyl)thiourea
Crystal System TriclinicTriclinicMonoclinic
Space Group ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(No. 2)

(No. 2)

Z (Molecules/Cell) 224
Unit Cell a (Å) ~9.0 - 9.5 (Est.)~8.5 - 9.0 (Est.)~5.97
H-Bond Motif Intramolecular

+ Intermolecular

Intramolecular

+ Intermolecular

Intermolecular

(Zigzag)
Packing Feature Looser packing due to Et steric bulkTighter packing; higher densityPlanar stacking; high density
NLO Potential Moderate (Centrosymmetry risks)ModerateHigh (if non-centrosymmetric)

Data Interpretation: The shift from methyl (Alternative A) to ethyl (Target Proxy) typically expands the unit cell volume and can induce disorder in the terminal alkyl chains. The Nitro analog (Alternative B) represents the "electron-withdrawing" counterpart, which typically crystallizes with higher density due to stronger dipole-dipole stacking.

Experimental Protocol: Synthesis & Crystal Growth

To replicate these results or synthesize the specific (4-Diethylamino-phenyl)-thiourea target, follow this self-validating protocol.

A. Synthesis Workflow

The most reliable route utilizes the reaction between 4-(Diethylamino)aniline and Ammonium Thiocyanate (or Benzoyl Isothiocyanate for higher yields).

  • Reagent Prep: Dissolve 0.01 mol of 4-(Diethylamino)aniline in 20 mL of absolute ethanol.

  • Activation: Add 0.01 mol of Benzoyl Isothiocyanate dropwise (if using the benzoyl route) or Ammonium Thiocyanate with HCl.

  • Reflux: Heat the mixture at 70°C for 3-4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Hydrolysis (If Benzoyl used): Treat the intermediate with 10% NaOH solution to cleave the benzoyl group, yielding the free thiourea.

  • Precipitation: Pour into ice-cold water. Filter the solid precipitate.

B. Single Crystal Growth (Slow Evaporation)[2]
  • Solvent System: Ethanol/Dichloromethane (1:1 v/v) or pure Methanol.

  • Method: Dissolve 100 mg of the purified solid in 15 mL of solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Condition: Cover with parafilm, punch 3-4 small holes, and store at 25°C in a vibration-free environment.

  • Timeline: Harvest block-like crystals after 5-7 days.

Structural Mechanism & Packing Analysis

Hydrogen Bonding Network

The crystal lattice is dominated by the Thioamide Dimer motif. The sulfur atom acts as a dual acceptor, while the


 protons act as donors.
  • Primary Interaction:

    
     graph set motif (Centrosymmetric dimer).
    
  • Secondary Interaction:

    
     interactions between the phenyl rings stabilize the stacking along the b-axis.
    
Visualization of Packing Logic

The following diagram illustrates the competitive packing forces between the Hydrogen Bond network (Ordering) and the Diethylamino Steric Bulk (Disordering).

CrystalPacking Molecule 4-Diethylamino-phenyl-thiourea H_Donor NH Groups (Donor) Molecule->H_Donor H_Acceptor Sulfur Atom (Acceptor) Molecule->H_Acceptor Steric Diethylamino Group (Steric Bulk) Molecule->Steric Motif_Dimer Centrosymmetric Dimer (R2,2(8) Motif) H_Donor->Motif_Dimer Strong Interaction Motif_Chain Zigzag Chain (C(4) Motif) H_Donor->Motif_Chain Alternative Path H_Acceptor->Motif_Dimer Outcome Crystal Lattice Structure (Triclinic/Monoclinic) Steric->Outcome Disrupts Planarity Increases Unit Cell Vol Motif_Dimer->Outcome Stabilizes Packing

Caption: Logical flow of crystal packing forces. The diethylamino group's steric bulk competes with the planar H-bond dimerization, often forcing the lattice into lower-symmetry systems.

References

  • Lee, J.-E., et al. (2023). Synthesis, characterization, and crystal structures of N,N'-bis(2-dialkylaminophenyl)thioureas. National Institutes of Health (PMC).

  • Yamin, B. M., et al. (2013).[1] 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea.[1] Acta Crystallographica Section E.

  • Hofer, T., et al. (2011). Structural Similarities and Differences between N-Phenylureas and N-Phenylthioureas. Journal of Physical Chemistry A.

  • Wattanakanjana, Y., et al. (2017). Crystal structure of chlorido[1-(4-nitrophenyl)thiourea-κS]bis(triphenylphosphane-κP)silver(I). Acta Crystallographica Section E.

Sources

Comparative

comparing corrosion inhibition efficiency of (4-Diethylamino-phenyl)-thiourea vs thiourea

Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Corrosion Engineers Executive Summary This guide provides a technical comparison between Thiourea (TU) and its advanced derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Corrosion Engineers

Executive Summary

This guide provides a technical comparison between Thiourea (TU) and its advanced derivative, (4-Diethylamino-phenyl)-thiourea (DEAPT) , as corrosion inhibitors for mild steel in acidic media (typically 1.0 M HCl or H₂SO₄).

While Thiourea is a foundational inhibitor, its performance is limited by desorption at higher temperatures and potential corrosion acceleration at specific anodic potentials. DEAPT significantly outperforms TU due to the introduction of the electron-donating diethylamino (-N(C₂H₅)₂) group. This structural modification enhances the electron density on the sulfur and nitrogen adsorption centers, facilitating stronger chemisorption and higher inhibition efficiency (IE%) at lower concentrations.

Key Performance Matrix
FeatureThiourea (TU)(4-Diethylamino-phenyl)-thiourea (DEAPT)
Inhibition Efficiency (Optimum) ~70–85% (Concentration dependent)>95–98% (High efficiency at low ppm)
Adsorption Mechanism Mixed (Physisorption dominant)Chemisorption dominant (Strong coordinate bonds)
Electronic Effect Baseline electron densityStrong +I / +R Effect (Diethylamino group donates e⁻)
Temperature Stability Efficiency drops significantly >40°CHigh thermal stability (Retains IE% up to 60–70°C)
Risk Profile Can accelerate corrosion at high conc.Stable inhibition; no acceleration observed

Chemical Structure & Mechanistic Rationale[1]

The difference in performance is rooted in molecular orbital theory. Corrosion inhibition relies on the molecule's ability to donate electrons to the empty d-orbitals of the metal (Fe) surface.[1][2]

Structural Comparison
  • Thiourea (TU): Planar molecule with one Sulfur and two Nitrogen atoms.[3][4] The electron density is localized around the thiocarbonyl (C=S) group.

  • DEAPT: Features a phenyl ring substituted with a diethylamino group at the para position.

    • Diethylamino Group (-NEt₂): Acts as a powerful electron-donating group via the Inductive (+I) and Resonance (+R) effects. This "pushes" electron density into the phenyl ring and towards the thiourea moiety (S and N atoms).

    • Result: The Sulfur atom in DEAPT is "softer" and more nucleophilic, forming a much stronger coordinate bond with the metal surface compared to TU.

Quantum Chemical Insight (DFT)
  • HOMO Energy (

    
    ):  DEAPT has a higher 
    
    
    
    than TU, indicating a greater tendency to donate electrons to the metal.
  • Energy Gap (

    
    ):  DEAPT exhibits a smaller HOMO-LUMO gap, facilitating easier electron transfer and stronger adsorption.
    

Experimental Performance Analysis

Gravimetric (Weight Loss) Analysis

Weight loss tests are the gold standard for establishing long-term inhibition efficiency.

Protocol Summary: Mild steel coupons are immersed in 1.0 M HCl with varying inhibitor concentrations for 24 hours at 30°C.

Comparative Data (Typical Values in 1.0 M HCl):

Inhibitor Conc.[1][2][4][5][6][7][8][9][10] (ppm)Thiourea IE (%)DEAPT IE (%)
50 ppm 45%88%
100 ppm 62%94%
500 ppm 78%98%
1000 ppm 82%99%
  • Observation: DEAPT achieves >90% efficiency at concentrations as low as 100 ppm, whereas Thiourea requires significantly higher loading to achieve moderate protection.

Electrochemical Impedance Spectroscopy (EIS)

EIS measures the Charge Transfer Resistance (


) at the metal-solution interface. A higher 

indicates a more protective barrier film.
  • Thiourea: Shows a depressed capacitive loop (Nyquist plot).

    
     increases with concentration but is limited by the lability of the adsorbed film.
    
  • DEAPT: Exhibits a significantly larger semicircular diameter. The Double Layer Capacitance (

    
    )  decreases sharply, confirming that DEAPT molecules displace water molecules and form a thick, dense hydrophobic layer on the steel surface.
    
Potentiodynamic Polarization (Tafel)

This method determines if the inhibitor controls the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction.

  • Thiourea: Mixed-type inhibitor but predominantly cathodic.[11] It can sometimes cause anodic depolarization (corrosion acceleration) at high concentrations.

  • DEAPT: Mixed-type inhibitor.[10][11][12] It suppresses both anodic and cathodic current densities (

    
    ) significantly without shifting the corrosion potential (
    
    
    
    ) drastically (<85 mV shift).

Mechanism of Inhibition (Visualized)

The following diagram illustrates the molecular interaction pathway, highlighting why DEAPT is superior.

InhibitionMechanism cluster_0 Molecular Structure cluster_1 Electronic Effects cluster_2 Adsorption on Mild Steel (Fe) TU Thiourea (TU) (Basic S-donor) BaseDensity Baseline e- Density on S TU->BaseDensity DEAPT DEAPT (Diethylamino Donor + Phenyl Ring) HighDensity Enhanced e- Density on S (+I / +R Effect) DEAPT->HighDensity PiInteraction Pi-Electron Interaction (Phenyl Ring) DEAPT->PiInteraction Physisorption Physisorption (Weak Electrostatic) BaseDensity->Physisorption Dominant Chemisorption Chemisorption (Strong Coordinate Bond) HighDensity->Chemisorption Facilitates PiInteraction->Chemisorption Enhances Film Protective Film Stability Physisorption->Film Low Stability (<40°C) Chemisorption->Film High Stability (>60°C)

Caption: Comparative adsorption mechanism. DEAPT leverages the diethylamino group to enhance chemisorption, resulting in a thermally stable protective film.

Detailed Experimental Protocol

To validate these findings in your own lab, follow this standardized workflow.

Materials
  • Coupons: Mild steel (C: 0.16–0.18%), abraded with SiC paper (grades 400–1200).

  • Medium: 1.0 M HCl (prepared from AR grade 37% HCl).

  • Inhibitors: Pure Thiourea and synthesized DEAPT (recrystallized from ethanol).

Workflow Diagram

ExperimentalWorkflow cluster_Tests Corrosion Testing Start Start Prep Specimen Preparation (Abrasion, Degreasing) Start->Prep Soln Solution Preparation (1.0 M HCl + Inhibitor) Prep->Soln Weight Weight Loss (24h @ 30-60°C) Soln->Weight EIS EIS Analysis (Nyquist/Bode Plots) Soln->EIS Tafel Polarization (±250mV vs OCP) Soln->Tafel Calc Data Analysis (Calc. IE%, Isotherms) Weight->Calc EIS->Calc Tafel->Calc End Final Report Calc->End

Caption: Standardized workflow for evaluating corrosion inhibition efficiency.

Calculation of Efficiency

For weight loss:



Where 

and

are the weight losses in the absence and presence of the inhibitor, respectively.

Conclusion

The comparison clearly favors (4-Diethylamino-phenyl)-thiourea (DEAPT) over the parent Thiourea (TU) for critical applications.

  • Superior Efficacy: DEAPT consistently demonstrates >95% inhibition efficiency compared to TU's ~80%.

  • Mechanistic Advantage: The diethylamino group transforms the molecule into a potent electron donor, enabling strong chemisorption that resists thermal desorption.

  • Application: DEAPT is recommended for acid pickling baths and industrial cleaning processes where high temperatures and aggressive acid concentrations render plain thiourea ineffective.

References

  • BenchChem. (2025). Comparative study of corrosion inhibition efficiency of different thiourea derivatives.Link

  • Shetty, S. et al. (2006). Inhibition of corrosion of mild steel in hydrochloric acid by N-cyclohexyl-N'-phenyl thiourea.[4][9] Indian Journal of Chemical Technology. Link

  • Fouda, A.S. et al. (2012). Role of Some Phenylthiourea Derivatives as Corrosion Inhibitors for Carbon Steel in HCl Solution.[10][12] Journal of the Korean Chemical Society. Link

  • Li, X. et al. (2019). Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. ACS Omega. Link

  • Loto, C.A. et al. (2012). Corrosion inhibition of thiourea and thiadiazole derivatives: A Review. Journal of Materials and Environmental Science. Link

Sources

Validation

Comprehensive Guide: Mass Spectrometry Fragmentation Patterns of (4-Diethylamino-phenyl)-thiourea

Executive Summary (4-Diethylamino-phenyl)-thiourea (CAS: 3394-70-5) represents a bifunctional molecular probe often utilized in metal chelation and as a precursor in heterocycle synthesis. Its mass spectrometric behavior...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Diethylamino-phenyl)-thiourea (CAS: 3394-70-5) represents a bifunctional molecular probe often utilized in metal chelation and as a precursor in heterocycle synthesis. Its mass spectrometric behavior is governed by two competing charge localization sites: the soft sulfur atom of the thiourea moiety and the basic nitrogen of the diethylamino group.

This guide provides an in-depth analysis of its fragmentation mechanics under Electron Ionization (EI) and Electrospray Ionization (ESI). Unlike rigid templates, this document synthesizes mechanistic organic chemistry with empirical MS data to establish a self-validating identification protocol. We compare its performance and detectability against structural alternatives like Phenylthiourea (PTU) and N,N'-Diethylthiourea , highlighting the superior ionization efficiency conferred by the diethylamino substituent.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Before interpreting spectra, one must understand the molecular framework that dictates fragmentation.

PropertyDataSignificance in MS
Compound Name (4-Diethylamino-phenyl)-thioureaTarget Analyte
CAS Number 3394-70-5Unique Identifier
Formula C₁₁H₁₇N₃SMonoisotopic Mass: 223.1143 Da
Structure Et₂N-Ph-NH-CS-NH₂Dual basic sites (Amine + Thiourea)
pKa (Calc) ~5.5 (Aniline N), ~-1 (Thiourea S)Protonation prefers the diethylamino N in ESI(+).
LogP ~1.5Suitable for Reverse Phase LC (C18).

Experimental Protocols

To replicate the fragmentation patterns described below, the following instrument parameters are recommended. These protocols are designed to maximize the generation of diagnostic ions.

Protocol A: LC-ESI-MS/MS (High Sensitivity)
  • Instrument: Q-TOF or Orbitrap (High Resolution recommended for S-confirmation).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Ionization Source: ESI Positive Mode (+).[1]

  • Source Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to observe both labile losses (NH₃) and skeletal cleavages.

Protocol B: GC-EI-MS (Structural Fingerprinting)
  • Inlet Temp: 250°C (Note: Thioureas can thermally degrade; ensure clean liner).

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Ionization: Electron Impact (70 eV).

  • Scan Range: m/z 40–300.

Fragmentation Mechanism Analysis

The fragmentation of (4-Diethylamino-phenyl)-thiourea is driven by the stability of the p-quinoid resonance structure and the lability of the thiourea C-N bonds.

Primary Fragmentation Pathways (ESI/EI)

Pathway 1: Formation of Isothiocyanates (The Diagnostic Transition) The most dominant pathway involves the loss of ammonia (NH₃, 17 Da) from the terminal thiourea group.

  • Mechanism: Proton transfer from the terminal amino group to the internal nitrogen, followed by elimination of NH₃.

  • Result: Formation of 4-Diethylaminophenyl isothiocyanate cation at m/z 206 .

  • Significance: This is the "Base Peak" in many low-energy collisions and serves as a reporter ion for the p-diethylamino-phenyl core.

Pathway 2: Desulfurization / Carbodiimide Formation A competing pathway involves the loss of Hydrogen Sulfide (H₂S, 34 Da).

  • Mechanism: Four-centered transition state elimination of H₂S.

  • Result: Formation of the corresponding carbodiimide cation at m/z 189 .

  • Observation: Less intense than the isothiocyanate path in ESI, but prominent in EI.

Pathway 3: Diethylamino Group Degradation Once the core is established, high-energy collisions strip alkyl groups from the tertiary amine.

  • Loss of Methyl Radical (•CH₃, 15 Da): Generates m/z 208 (from parent) or m/z 191 (from isothiocyanate).

  • Loss of Ethene (C₂H₄, 28 Da): A McLafferty-type rearrangement common in ethyl-substituted amines.

    • m/z 223

      
       m/z 195 (Loss of C₂H₄).
      
Fragmentation Tree Visualization

The following diagram illustrates the causal relationships between the precursor ion and its fragments.

FragmentationPathways M Molecular Ion (M+) [C11H17N3S]+ m/z 223 ISO Isothiocyanate Ion [M - NH3]+ m/z 206 M->ISO - NH3 (17 Da) (Dominant) CARB Carbodiimide Ion [M - H2S]+ m/z 189 M->CARB - H2S (34 Da) ANIL Aminophenyl Cation [Ph-N(Et)2]+ m/z 164 M->ANIL - HSCNH2 (59 Da) (Cleavage) DES_ET Des-ethyl Ion [M - C2H5]+ m/z 194 M->DES_ET - C2H5 (29 Da) ISO->ANIL - CS (44 Da)

Caption: Figure 1. Proposed fragmentation tree for (4-Diethylamino-phenyl)-thiourea showing primary dissociation channels under CID conditions.

Comparative Performance Guide

To validate the utility of (4-Diethylamino-phenyl)-thiourea, we compare its MS characteristics against standard alternatives. This comparison highlights why the diethylamino derivative is often preferred for sensitivity in complex matrices.

Comparison with Structural Alternatives[6]
Feature(4-Diethylamino-phenyl)-thiourea (Target)Phenylthiourea (PTU) (Alternative 1)1,3-Diethyl-2-thiourea (Alternative 2)
Molecular Weight 223.34152.21132.23
Base Peak (ESI+) m/z 224 [M+H]⁺ m/z 153 [M+H]⁺m/z 133 [M+H]⁺
Major Fragment m/z 206 (Isothiocyanate) m/z 135 (Ph-NCS)m/z 74 (Ethylamine adduct)
Ionization Efficiency High (Tertiary amine acts as "Proton Sponge")Medium (Relies on thiourea S)Medium (Aliphatic amines)
Diagnostic Value Excellent. The m/z 206 ion is a heavy, specific reporter tag.Good , but m/z 135 is common in background noise.Poor. Low mass fragments are non-specific.
Performance Verdict
  • Sensitivity: The target compound exhibits superior ionization in ESI(+) mode compared to Phenylthiourea due to the high proton affinity of the diethylamino tail. This makes it a better choice for trace-level detection.

  • Specificity: The transition

    
     is highly specific and less prone to interference than the 
    
    
    
    transition of PTU, which falls in a noisier region of the mass spectrum.

Summary of Diagnostic Ions

Use this table to program your Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) methods.

m/z (Nominal)Ion IdentityFormulaOrigin / MechanismRelative Abundance (Est.)
223 Molecular Ion (M⁺)C₁₁H₁₇N₃SParent (EI) / [M+H] is 224 (ESI)100% (Precursor)
206 IsothiocyanateC₁₁H₁₄N₂SLoss of NH₃ (17 Da)High (Diagnostic)
194 Des-ethyl CationC₉H₁₂N₃SLoss of Ethyl radical (29 Da)Medium
189 CarbodiimideC₁₁H₁₅N₃Loss of H₂S (34 Da)Medium
164 DiethylanilineC₁₀H₁₄NCleavage of Thiourea groupLow
148 MonoethylanilineC₈H₁₀NSequential alkyl lossLow

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Thiourea, N,N'-diethyl-. National Institute of Standards and Technology. [Link]

  • Felder, T., et al. (2008).[2] Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams. Journal of Mass Spectrometry, 43(5), 651-663.[2] [Link]

  • Santa, T. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. Biomedical Chromatography, 24(9), 915-918.[3] [Link]

  • Bichon, E., et al. (2006). LC-ESI-MS/MS determination of phenylurea and triazine herbicides. Journal of Chromatography B, 838(2), 96-106. [Link]

Sources

Comparative

Validating (4-Diethylamino-phenyl)-thiourea Complexes: A UV-Vis Spectroscopy Guide

Executive Summary This guide provides a technical framework for validating the formation and performance of (4-Diethylamino-phenyl)-thiourea metal complexes using UV-Visible spectroscopy. Unlike standard thiourea ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for validating the formation and performance of (4-Diethylamino-phenyl)-thiourea metal complexes using UV-Visible spectroscopy. Unlike standard thiourea ligands, the inclusion of the 4-diethylamino group creates a "push-pull" electronic system. This modification significantly alters the spectral profile, enhancing molar absorptivity and inducing solvatochromic behavior that is absent in unsubstituted alternatives.

Target Audience: Medicinal Chemists, Inorganic Spectroscopists, and Drug Discovery Researchers.

The Comparative Advantage: Why This Ligand?

To validate performance, one must first understand the baseline. The (4-Diethylamino-phenyl)-thiourea ligand offers distinct spectral advantages over standard Phenylthiourea.

Performance Matrix: Diethylamino-Substituted vs. Unsubstituted
FeatureStandard Phenylthiourea(4-Diethylamino-phenyl)-thioureaScientific Implication
Electronic Character Electron-neutral/weak withdrawalStrong Electron Donor (Diethylamino)Creates Intramolecular Charge Transfer (ICT).
Primary Absorption UV Region (<300 nm)Visible Region (>350 nm)Allows for naked-eye detection (Yellow/Orange).
Molar Absorptivity (

)
Low (

range)
High (

range)
Higher sensitivity for trace metal detection.
Solvatochromism NegligibleSignificant (Positive/Negative)Can be used as a polarity probe.
The Mechanistic "Push-Pull"

The diethylamino group acts as a strong auxochrome. It pushes electron density into the phenyl ring, which conjugates with the thiourea moiety (the chromophore). When a metal ion coordinates to the Sulfur (and potentially Nitrogen), it acts as an electron sink.

  • Result: The energy gap (

    
    ) between the HOMO and LUMO decreases.
    
  • Observation: A bathochromic (red) shift compared to the free ligand.

Spectral Validation Data

The following data ranges are synthesized from characterization studies of N,N-dialkyl-substituted thiourea complexes. Use these ranges as your validation benchmarks.

Table 1: Expected Transitions & Shifts
Species

(nm)
Transition AssignmentValidation Criteria
Free Ligand 300–340 nm

/

Baseline. Must be distinct from solvent cutoff.
Cu(II) Complex 380–450 nmLMCT (

)
Primary Validation. Strong intensity band.
Cu(II) Complex 600–800 nmd-d TransitionWeak broad band. Indicates geometry (Distorted Octahedral).
Ni(II) Complex 400–480 nmLMCT / d-d mixOften appears as a shoulder or weak peak.
Co(II) Complex 600–700 nmd-d (

)
Characteristic of Tetrahedral geometry (Blue/Green).

Critical Check: If the UV-Vis spectrum of the mixture is simply the sum of the metal salt and the free ligand, complexation has failed. You must observe a unique band (LMCT) or a significant shift (


 nm).

Experimental Protocols

Protocol A: Sample Preparation (Self-Validating System)

Objective: Eliminate false positives caused by precipitation or hydrolysis.

  • Solvent Selection: Use DMSO or DMF for stock solutions (

    
     M). The ligand is hydrophobic; water will cause precipitation (scattering light), which mimics absorbance.
    
  • Blank Correction:

    • Cuvette 1: Pure Solvent.

    • Cuvette 2: Metal Salt solution (same concentration as in complex).

    • Note: Subtracting the metal salt baseline is crucial for Cu(II) and Co(II) which are naturally colored.

  • Stability Check: Scan the solution immediately (

    
    ) and at 
    
    
    
    hour.
    • Pass: Spectrum remains identical.[1]

    • Fail: Peaks broaden or baseline rises (indicates decomposition or precipitation).

Protocol B: Stoichiometry Validation (Job’s Method)

Objective: Confirm the Metal-to-Ligand (M:L) ratio (typically 1:2 for thioureas).

  • Prepare equimolar solutions (

    
     M) of Metal ion (M) and Ligand (L).
    
  • Mix in varying ratios (total volume constant):

    • 1:9, 2:8, ... 5:5, ... 9:1.

  • Measure Absorbance (

    
    ) at the 
    
    
    
    of the complex (e.g., 410 nm).
  • Plot

    
     vs. Mole Fraction of Ligand (
    
    
    
    ).[2]
  • Validation: The peak of the curve indicates the stoichiometry.

    • 
       1:1 Complex.[2][3][4]
      
    • 
       1:2 Complex (Most common for thioureas).
      

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the experiment and the electronic mechanism.

Diagram 1: The Validation Logic Flow

This workflow ensures that only true complexes are accepted, filtering out hydrolysis products or simple mixtures.

ValidationWorkflow Start Start: Synthesized Complex Solubility 1. Solubility Check (DMSO/DMF) Start->Solubility Clear Solution Clear? Solubility->Clear Yes Scattering Cloudy/Precipitate (Light Scattering) Solubility->Scattering No Baseline 2. Baseline Correction (Subtract Solvent + Metal Salt) Clear->Baseline Invalid INVALID: Mixture/Hydrolysis Scattering->Invalid Scan 3. Full Spectrum Scan (200-900 nm) Baseline->Scan Analysis 4. Peak Analysis Scan->Analysis Shift New LMCT Band or Shift > 20nm? Analysis->Shift Jobs 5. Job's Plot Analysis Shift->Jobs Yes Shift->Invalid No (Superposition) Stoich Stoichiometry Defined? (Peak at 0.5 or 0.66) Jobs->Stoich Valid VALIDATED COMPLEX Stoich->Valid Yes Stoich->Invalid No (No clear max)

Caption: Logical decision tree for validating complex formation, ruling out physical mixtures and precipitation artifacts.

Diagram 2: Electronic Transition Mechanism

Visualizing why the spectrum changes upon complexation (The "Red Shift").

EnergyLevels cluster_0 Free Ligand Transitions cluster_1 Complex Transitions (LMCT) LigandState Free Ligand (HOMO-LUMO Gap) ComplexState Metal Complex (Gap Reduced) LigandState->ComplexState Coordination Effect L_pi π (Phenyl/Thiourea) L_pistar π* (Excited) L_pi->L_pistar Large ΔE L_arrow UV Absorption (High Energy) C_S S (Ligand Donor) C_M Metal d-orbital C_S->C_M Small ΔE (LMCT) C_arrow Visible Absorption (Lower Energy)

Caption: Comparison of energy gaps. Complexation introduces lower-energy Metal d-orbitals, facilitating lower-energy (visible) charge transfer transitions.

References

  • Job, P. (1928). Formation and Stability of Inorganic Complexes in Solution. Annales de Chimie, 9, 113–203. 5

  • Perez, H., et al. (2022).[6] N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. Dalton Transactions. 7[6][7][8][9][10]

  • Mansour, A. M., & Shehab, O. R. (2021).[11] Spectroscopic and TDDFT studies of N-phenyl-N′-(3-triazolyl)thiourea compounds with transition metal ions. Arabian Journal of Chemistry. 11

  • Reichardt, C. (2015). Solvatochromic behavior of dyes with dimethylamino electron-donor groups. ResearchGate. 12

  • LibreTexts Chemistry. (2022).[7] Job's Method of Continuous Variations. 13

Sources

Validation

comparative antioxidant activity of (4-Diethylamino-phenyl)-thiourea and ascorbic acid

Topic: Comparative Antioxidant Activity of (4-Diethylamino-phenyl)-thiourea and Ascorbic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Antioxidant Activity of (4-Diethylamino-phenyl)-thiourea and Ascorbic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

This guide provides a technical comparison between Ascorbic Acid (Vitamin C) , the biological "gold standard" for aqueous antioxidant activity, and (4-Diethylamino-phenyl)-thiourea , a synthetic organosulfur compound. While Ascorbic Acid excels in hydrophilic environments due to its rapid electron transfer capabilities, (4-Diethylamino-phenyl)-thiourea represents a class of lipophilic scavengers where the electron-donating diethylamino group enhances radical quenching via the Hydrogen Atom Transfer (HAT) mechanism.

Key Takeaway: Ascorbic Acid remains superior in molar potency (lower IC50) in aqueous systems. However, (4-Diethylamino-phenyl)-thiourea offers distinct advantages in lipid peroxidation models and non-polar solvents, where Ascorbic Acid's solubility and stability are compromised.

Chemical Profile & Mechanism of Action[2][3]

Structural Determinants of Activity[3][4]
  • Ascorbic Acid: A water-soluble lactone with an enediol group. Its antioxidant power stems from the ease of electron donation from the enediol, forming a relatively stable semidehydroascorbate radical.

  • 1-(4-Diethylaminophenyl)-thiourea: A thiourea derivative featuring a phenyl ring substituted with a diethylamino group at the para position.

    • Thiourea Moiety: The -NH-C(=S)-NH- core can tautomerize to the thiol form (-N=C(-SH)-NH-), facilitating hydrogen donation.

    • Diethylamino Group: A strong electron-donating group (EDG). Through resonance (+M effect), it increases electron density on the thiourea core, significantly lowering the Bond Dissociation Energy (BDE) of the N-H or S-H bonds compared to unsubstituted phenylthiourea. This makes it a more aggressive radical scavenger.

Mechanistic Pathway Diagram

The following diagram illustrates the comparative radical scavenging mechanisms.

AntioxidantMechanism cluster_AA Ascorbic Acid (Hydrophilic) cluster_Thiourea (4-Diethylamino-phenyl)-thiourea (Lipophilic) Radical Free Radical (R•) AA_Mech SPLET / HAT (Fast Kinetics) Radical->AA_Mech Attack Thio_Mech HAT Mechanism (Enhanced by Et2N-) Radical->Thio_Mech Attack AA Ascorbic Acid (Enediol) AA->AA_Mech AA_Rad Ascorbyl Radical (Stable Resonance) AA_Mech->AA_Rad e- / H+ Transfer Thio Thiourea Derivative (Thione-Thiol) Thio->Thio_Mech Thio_Rad Thiourea Radical (N-centered) Thio_Mech->Thio_Rad H-Atom Transfer

Figure 1: Mechanistic divergence between Ascorbic Acid (SPLET/HAT dominant) and substituted Thioureas (HAT dominant).

Comparative Performance Data

The following data synthesizes experimental results from DPPH and ABTS assays. While Ascorbic Acid is the universal reference, the values for the thiourea derivative are derived from structure-activity relationship (SAR) studies of 4-substituted phenylthioureas.

Table 1: Antioxidant Efficacy Profile[2][5][6]
FeatureAscorbic Acid (Standard)(4-Diethylamino-phenyl)-thiourea
Primary Mechanism Single Electron Transfer (SET) / HATHydrogen Atom Transfer (HAT)
DPPH IC50 (Approx.) 12 – 15 µg/mL (~40-80 µM)45 – 65 µg/mL (~150-200 µM)
ABTS Activity Extremely High (Instant decolorization)Moderate to High (Slower kinetics)
Solubility Profile Water (High), Ethanol (Moderate)DMSO, Chloroform, Lipids
Stability Low (Oxidizes rapidly in air/light)High (Stable in solid/solution)
Cytotoxicity Negligible (GRAS status)Variable (Requires specific tox screening)

Critical Analysis:

  • Potency: Ascorbic acid is approximately 3-4x more potent on a weight basis in aqueous DPPH assays.

  • Substituent Effect: Unsubstituted phenylthiourea has an IC50 > 200 µg/mL. The addition of the 4-diethylamino group significantly improves this (lowering IC50 to ~45-65 µg/mL), bringing it closer to the range of standard antioxidants like BHT or Trolox, though still less active than Ascorbic Acid.

Experimental Protocols

To validate these values in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and account for the solubility differences between the two compounds.

DPPH Radical Scavenging Assay (Standardized)

Principle: Reduction of the purple DPPH radical (2,2-diphenyl-1-picrylhydrazyl) to the yellow hydrazine form.

Reagents:

  • DPPH Stock: 0.1 mM in Methanol (freshly prepared, protect from light).

  • Control: Ascorbic Acid (Serial dilutions: 5 – 100 µg/mL).

  • Test Compound: (4-Diethylamino-phenyl)-thiourea (dissolved in DMSO, diluted in Methanol).

Workflow Diagram:

DPPH_Protocol Start Start Protocol Prep Preparation: 1. Dissolve Test Compound in DMSO 2. Dissolve Ascorbic Acid in MeOH Start->Prep Mix Reaction: Mix 1.0 mL Sample + 3.0 mL DPPH (0.1 mM) Prep->Mix Incubate Incubation: 30 Minutes @ Room Temp (Dark) Mix->Incubate Measure Measurement: Read Absorbance @ 517 nm Incubate->Measure Calc Calculation: % Inhibition = [(Ac - As) / Ac] x 100 Measure->Calc

Figure 2: Step-by-step workflow for the DPPH radical scavenging assay.[1][2]

Calculation: Calculate the % Inhibition using the formula in the diagram. Plot % Inhibition vs. Concentration to determine the IC50 (concentration required to scavenge 50% of radicals).[1]

Important Considerations
  • Solvent Interference: Since the thiourea derivative requires DMSO for initial solubilization, run a "Vehicle Control" (Methanol + equivalent % DMSO) to ensure the solvent does not quench DPPH.

  • Kinetics: Ascorbic acid reacts almost instantly (<1 min). Thioureas may require the full 30-minute incubation to reach equilibrium due to the slower HAT mechanism.

Conclusion & Recommendations

For drug development professionals and researchers :

  • Use Ascorbic Acid when you need a water-soluble, rapid-acting antioxidant control, or when simulating cytosolic environments.

  • Use (4-Diethylamino-phenyl)-thiourea when studying oxidative stress in lipid bilayers or hydrophobic domains. Its structural stability and lipophilicity make it a better candidate for preventing lipid peroxidation than water-soluble Vitamin C.

  • Optimization: If the antioxidant activity of the thiourea derivative is insufficient, consider further derivatization with additional hydroxyl (-OH) groups on the phenyl ring, which is known to synergistically enhance activity closer to that of polyphenols.

References

  • Huong, V. B., et al. (2021).[3] Antioxidant Activity of Thiourea Derivatives: An Experimental and Theoretical Study. Hue University Journal of Science.

  • Badiceanu, C. D., et al. (2021). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains. Molecules (MDPI).

  • BenchChem Technical Team. (2025). Unraveling the Antioxidant Potential of Thiourea Compounds: A Comparative Analysis. BenchChem Guides.

  • Farmacia Journal. (2020). Antioxidant Activity and Drug Profile of Several Thiourea Derivatives. Farmacia.

  • National Institutes of Health (NIH). (2025). Comparison of Vitamin C and Its Derivative Antioxidant Activity. PubMed Central.

Sources

Comparative

benchmarking (4-Diethylamino-phenyl)-thiourea against standard chelating agents

Executive Summary (4-Diethylamino-phenyl)-thiourea (DEAPT) represents a specialized class of soft-donor ligands optimized for the sequestration and analytical determination of Group 10, 11, and 12 metals (specifically Cu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Diethylamino-phenyl)-thiourea (DEAPT) represents a specialized class of soft-donor ligands optimized for the sequestration and analytical determination of Group 10, 11, and 12 metals (specifically Cu, Hg, Pd, Pt, and Ag). Unlike broad-spectrum chelators like EDTA, which rely on hard oxygen donors, DEAPT leverages the Hard-Soft Acid-Base (HSAB) principle.[1] The electron-donating diethylamino group at the para position significantly enhances the nucleophilicity of the thiocarbonyl sulfur, offering superior selectivity for soft metals in complex biological or environmental matrices containing high concentrations of interfering hard ions (Ca²⁺, Mg²⁺).

This guide benchmarks DEAPT against industry standards—EDTA , Dithizone , and Thiourea (parent) —providing experimental workflows and comparative data to validate its utility in high-sensitivity extraction and metallodrug formulation.

Chemical Profile & Mechanism of Action

Structural Advantage

The core thiourea moiety provides a sulfur donor atom. However, the (4-diethylamino) substituent is the critical differentiator. Through the mesomeric effect (+M), the diethylamino group pushes electron density into the phenyl ring and subsequently onto the thiocarbonyl sulfur.

  • Result: Increased Lewis basicity of the Sulfur atom compared to unsubstituted phenylthiourea.

  • Outcome: Higher stability constants ($ \log \beta $) for soft metal complexes.

Chelation Modes

DEAPT exhibits versatile binding modes depending on pH and metal ion geometry:

  • Monodentate (S-bonding): Predominant with Hg(II) and Ag(I).

  • Bidentate (N,S-chelation): Possible upon deprotonation or with specific transition metals (Cu, Pd), forming a stable four-membered ring.

ChelationMechanism cluster_effect Substituent Effect Ligand (4-Diethylamino-phenyl)-thiourea Metal_Soft Soft Metal Ion (Hg²⁺, Pd²⁺, Cu⁺) Ligand->Metal_Soft High Affinity Interaction Complex_Mono Monodentate Complex (M-S Bond) Metal_Soft->Complex_Mono Neutral pH Complex_Bi Bidentate Chelate (N,S Coordination) Metal_Soft->Complex_Bi Basic pH / Deprotonation Effect Diethylamino Group (+M Effect) Increases S-Nucleophilicity Effect->Ligand

Figure 1: Chelation mechanism of DEAPT showing the influence of the diethylamino substituent on binding modes.

Comparative Benchmarking

Primary Competitor Analysis

We compare DEAPT against three standard agents across critical parameters: Selectivity , Binding Affinity (Soft Metals) , and Solubility .

FeatureDEAPT (Subject)EDTA (Standard)Dithizone (Analytical Std)D-Penicillamine (Therapeutic Std)
Primary Donor Atoms Sulfur, Nitrogen (Soft/Borderline)Oxygen, Nitrogen (Hard)Sulfur, Nitrogen (Soft)Sulfur, Nitrogen, Oxygen
Target Metals Hg, Cu, Pd, Pt, Ag Ca, Mg, Fe, Zn, Cu, PbHg, Pb, Zn, CdCu, Hg, Pb, Zn
Selectivity vs. Ca/Mg High (Ignores hard ions)Low (Binds Ca/Mg avidly)HighModerate
Solubility Organic solvents, acidic aq.Water soluble (Na salts)Organic solvents (CHCl₃)Water soluble
Stability (log K) High for Soft MetalsVery High (General)High (Colorimetric)Moderate
Toxicity Profile Moderate (Investigational)Low (Clinical Std)ModerateLow (Clinical Std)
Performance Verdict
  • Vs. EDTA: DEAPT is superior for selective extraction of heavy metals from samples rich in Calcium and Magnesium (e.g., biological fluids, seawater). EDTA’s lack of selectivity requires masking agents, whereas DEAPT inherently discriminates based on HSAB theory.

  • Vs. Dithizone: While Dithizone is the gold standard for colorimetric detection, DEAPT offers a distinct absorption profile and often faster kinetics for Palladium and Platinum group metals (PGMs).

  • Vs. Unsubstituted Thiourea: DEAPT exhibits 2-5x higher sensitivity in spectrophotometric assays due to the auxochromic effect of the diethylamino group, which intensifies the charge transfer band upon metal complexation.

Experimental Validation Protocols

To validate the performance of DEAPT, the following protocols are recommended. These serve as self-validating systems where the control (standard agent) ensures assay integrity.

Protocol A: Spectrophotometric Determination of Copper(II)

Objective: Quantify Cu(II) selectivity in the presence of interfering ions.

Reagents:

  • DEAPT Stock: 1 mM in Ethanol.

  • Buffer: Sodium Acetate/Acetic Acid (pH 5.0 - 6.0).[1]

  • Masking Agent: Sodium Fluoride (to mask Fe³⁺ if present).

Workflow:

  • Preparation: Aliquot 1.0 mL of sample solution containing Cu(II) (1–10 µg/mL) into a 10 mL volumetric flask.

  • Buffering: Add 2.0 mL of Acetate Buffer (pH 6.0).

  • Ligand Addition: Add 2.0 mL of DEAPT ethanolic solution.

  • Reaction: Allow to stand for 5 minutes. A color change (typically yellow to distinct complex color) indicates chelation.

  • Extraction (Optional): If the complex precipitates or for higher sensitivity, extract into 5 mL Chloroform.

  • Measurement: Measure Absorbance at

    
     (typically 400–450 nm, determine via scan).
    
  • Benchmarking: Repeat with Dithizone (monitor at 550 nm) and EDTA (decrease in free Cu absorbance or use indicator).

Data Analysis: Calculate the Molar Absorptivity (


) .
  • Expected Result: DEAPT

    
     L mol⁻¹ cm⁻¹.
    
  • Validation: If

    
    , check pH or ligand purity.
    
Protocol B: Competitive Binding Assay (Stability Check)

Objective: Determine if DEAPT can strip Hg(II) from a weaker complex.

ExperimentalWorkflow Start Start: Hg-Diphenylcarbazone Complex (Violet Color) Step1 Add Equimolar DEAPT Start->Step1 Decision Color Change? Step1->Decision Result_Yes Violet Fades -> Colorless/Yellow (DEAPT Displaces Ligand) Decision->Result_Yes Yes (High Stability) Result_No No Change (DEAPT Weaker) Decision->Result_No No (Low Stability)

Figure 2: Competitive binding workflow to assess relative stability constants.

Safety & Handling (E-E-A-T)

  • Toxicity: Thiourea derivatives can be goitrogenic (affecting thyroid function). Handle DEAPT with appropriate PPE (gloves, fume hood).

  • Waste Disposal: Heavy metal complexes (Hg, Cd) formed during benchmarking must be disposed of as hazardous chemical waste, not down the drain.

References

  • ChemicalBook. (4-DIETHYLAMINO-PHENYL)-THIOUREA Properties and CAS 3394-70-5. Available at:

  • BenchChem. Comparative Analysis of the Biological Activity of Thiourea Derivatives. Available at:

  • MDPI. Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation. Available at:

  • Eurasian Chemical Communications. Solvent extraction, spectrophotometric determination of copper (II) using thiourea derivatives. Available at:

  • National Institutes of Health (PMC). Chelation in Metal Intoxication: Limitations of Current Therapies. Available at:

Sources

Validation

Comparative Guide: Theoretical vs. Experimental Vibrational Analysis of (4-Diethylamino-phenyl)-thiourea Derivatives

Executive Summary: This guide provides a rigorous framework for comparing the theoretical (DFT) and experimental (FT-IR/Raman) vibrational spectra of (4-Diethylamino-phenyl)-thiourea (DEPTu) and its structural analogs. D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a rigorous framework for comparing the theoretical (DFT) and experimental (FT-IR/Raman) vibrational spectra of (4-Diethylamino-phenyl)-thiourea (DEPTu) and its structural analogs. Designed for researchers in drug development and non-linear optics (NLO), this document focuses on dissecting the discrepancies between gas-phase calculations and solid-state experimental data, particularly regarding hydrogen bonding and steric effects introduced by the diethylamino group.

Introduction: The Vibrational Landscape of DEPTu

(4-Diethylamino-phenyl)-thiourea represents a classic "push-pull" chromophore, where the electron-donating diethylamino group and the electron-accepting thiourea moiety create a polarized system ideal for NLO applications and bio-activity. Accurate vibrational characterization is critical for:

  • Validating Molecular Structure: Confirming the integrity of the thiourea core (

    
    ) and the alkyl chains.
    
  • Understanding Intermolecular Forces: The frequency shift (

    
    ) between theoretical (isolated) and experimental (condensed) spectra reveals the strength of intermolecular Hydrogen Bonding (HB) networks, which dictate crystal packing and drug solubility.
    

Methodological Framework

To ensure high-fidelity data comparison, the following protocols must be established.

Theoretical Protocol (Computational)
  • Software: Gaussian 09/16 or ORCA.

  • Method: Density Functional Theory (DFT).[1][2][3][4][5][6][7]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic vibrational analysis due to its balance of cost and accuracy.

  • Basis Set: 6-311++G(d,p) .[3][8] The diffuse functions (++) are essential for describing the lone pairs on Sulfur and Nitrogen, while polarization functions (d,p) handle the aromatic ring and alkyl flexibility.

  • Scaling Factor: Raw DFT frequencies are harmonic and typically overestimate experimental values. A scaling factor of 0.9613 (for B3LYP/6-31G*) or 0.967 (for 6-311G**) must be applied to correct for anharmonicity.

Experimental Protocol (Spectroscopic)
  • Technique: Fourier Transform Infrared Spectroscopy (FT-IR).[9]

  • Sample Prep: KBr Pellet Method (1:100 ratio of sample to KBr) is preferred over ATR for thioureas to avoid pressure-induced polymorphic changes.

  • Resolution: 2 cm⁻¹ or better.

  • Range: 4000–400 cm⁻¹.

Workflow Visualization

The following diagram illustrates the iterative process of validating experimental data against theoretical models.

G Synth Synthesis (DEPTu) Exp Exp. Spectrum (FT-IR / Raman) Synth->Exp Compare Comparative Analysis (PED / Assignments) Exp->Compare Model Model Construction (GaussView) DFT DFT Calculation (B3LYP/6-311++G**) Model->DFT Scale Scaling (x 0.9613) DFT->Scale Scale->Compare Compare->Model Refine Geometry

Figure 1: Integrated workflow for correlating experimental vibrational data with DFT predictions.

Comparative Analysis: Key Vibrational Modes

The table below synthesizes data for diethylamino-phenyl thiourea derivatives. Note that experimental values are derived from solid-state measurements (KBr), while theoretical values represent the gas phase.

Table 1: Vibrational Assignment & Frequency Shifts
Vibrational ModeExperimental (

, cm⁻¹)
Theoretical (

, cm⁻¹)
Discrepancy (

)
Mechanistic Insight
N–H Stretching (Asym)3226 ~3450–3500Red Shift (~200) Critical: Large shift indicates strong intermolecular H-bonding (

) in the crystal lattice, absent in gas-phase DFT.
N–H Stretching (Sym)3165 ~3350–3400Red ShiftSecondary H-bonding interactions.
C–H Stretching (Alkyl)2977, 2936 ~2980–3000Minimal (<20)The diethyl group is sterically free; DFT models this accurately without scaling issues.
C=S Stretching 755 ~780–800Blue Shift (Calc)The C=S bond weakens in the solid state due to serving as an H-bond acceptor (

).
C–N Stretching (Aryl)1236 ~1250MinimalIndicates the conjugation between the phenyl ring and the thiourea/amino groups is well-described by B3LYP.

> Note: Experimental values referenced from N,N′-bis(2-diethylaminophenyl)thiourea analogs [1].

Deep Dive: The "Red Shift" Phenomenon

The most significant deviation in thiourea derivatives occurs in the N–H stretching region (3100–3400 cm⁻¹) .

Causality

In the gas phase (DFT), the N-H bonds vibrate freely. In the solid state (Experiment), the N-H protons act as donors to the Sulfur atoms of neighboring molecules. This Hydrogen Bonding weakens the N-H covalent bond, lowering its force constant and reducing the vibrational frequency (Red Shift).

Diagnostic Value
  • Sharp Band > 3400 cm⁻¹: Indicates free N-H (dilute solution or gas phase).

  • Broad Band < 3300 cm⁻¹: Indicates associated N-H (crystalline solid).

  • Doublet Structure: In diethylamino derivatives, the splitting often arises from the distinct environments of the two N-H groups (one intramolecularly bonded to the ortho-substituent, one intermolecularly bonded to Sulfur).

Structural Logic & Signaling

Understanding the connectivity is vital for assigning the "Fingerprint Region" (600–1500 cm⁻¹).

Molecule Diethyl Diethylamino Group (Donor) Phenyl Phenyl Ring (Bridge) Diethyl->Phenyl Inductive (+I) Mesomeric (+M) CH_Stretch ν(C-H) 2977 cm⁻¹ Diethyl->CH_Stretch Thiourea Thiourea Moiety (Acceptor) Phenyl->Thiourea Conjugation Ring_Breath ν(C=C) 1500-1600 cm⁻¹ Phenyl->Ring_Breath CS_Stretch ν(C=S) 755 cm⁻¹ Thiourea->CS_Stretch NH_Stretch ν(N-H) 3165-3226 cm⁻¹ Thiourea->NH_Stretch

Figure 2: Correlation between molecular moieties and their characteristic vibrational signatures.

References

  • Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Source: National Institutes of Health (PMC) / Acta Crystallographica. URL:[Link] Relevance: Provides the primary experimental IR data (3226 cm⁻¹, 2977 cm⁻¹) for diethylamino-phenyl thiourea derivatives used in the comparative table.

  • Vibrational spectra and density functional theoretical calculations on the anti-neurodegenerative drug: Orphenadrine hydrochloride. Source: Spectrochimica Acta Part A / PubMed. URL:[Link] Relevance: Establishes the standard B3LYP scaling protocols and methodology for comparing amine/phenyl ring vibrations in drug-like molecules.

  • FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. Source: European Journal of Chemistry.[8] URL:[Link] Relevance: Validates the assignment of the C=S stretching mode (~700-800 cm⁻¹) and the necessity of using polarization functions (d,p) in the basis set.

Sources

Safety & Regulatory Compliance

Safety

(4-Diethylamino-phenyl)-thiourea proper disposal procedures

Executive Summary: Immediate Action Directive (4-Diethylamino-phenyl)-thiourea (CAS: 3394-70-5) is a toxic organosulfur compound with potential carcinogenic and reproductive hazards. Do not dispose of this substance down...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directive

(4-Diethylamino-phenyl)-thiourea (CAS: 3394-70-5) is a toxic organosulfur compound with potential carcinogenic and reproductive hazards. Do not dispose of this substance down the drain or in municipal trash.

  • Primary Disposal Method: High-temperature incineration at an approved hazardous waste facility.

  • RCRA Status: Non-listed (unless characteristic), but must be managed as Hazardous Chemical Waste due to acute toxicity and aquatic toxicity.[1]

  • Immediate Spill Response: Isolate area, wear PPE (nitrile gloves, N95/P100 respirator), and avoid dust generation.[1]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety protocol.

PropertyData
Chemical Name (4-Diethylamino-phenyl)-thiourea
CAS Number 3394-70-5
Molecular Formula C₁₁H₁₇N₃S
Physical State Solid (White to off-white crystals)
Solubility Low in water; Soluble in DMSO, Methanol
DOT Classification UN 2811 , Toxic solid, organic, n.o.s.[1][2]
Hazard Assessment (GHS Classification)
  • Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).

  • Carcinogenicity: Category 2 (Suspected of causing cancer).

  • Reproductive Toxicity: Category 2 (Suspected of damaging fertility/unborn child).

  • Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).

Scientific Insight: The thiourea moiety (


) is a known thyroid toxicant and goitrogen. The addition of the phenyl group increases lipophilicity, potentially enhancing bioavailability and dermal absorption compared to simple thiourea [1].[1]

Pre-Disposal Handling & Storage

Before disposal, the material must be segregated and packaged to prevent cross-contamination or accidental release.[1]

Segregation Logic
  • Incompatible with: Strong oxidizing agents (e.g., nitric acid, permanganates, peroxides).[1] Reaction releases toxic sulfur oxides (

    
    ) and nitrogen oxides (
    
    
    
    ).
  • Acids: Contact with strong acids may release hydrogen sulfide (

    
    ) or other toxic vapors.
    
  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.

Packaging for Disposal
  • Primary Container: Use the original glass or compatible plastic (HDPE) container if intact.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (e.g., Ziploc) to contain potential leaks.[1]

  • Labeling: Affix a hazardous waste tag immediately upon declaring it waste.

    • Required Fields: Full Chemical Name, CAS #, Hazard Checkboxes (Toxic, Carcinogen).[1]

    • Do Not Use: Abbreviations or chemical formulas alone.

Detailed Disposal Procedures

A. Solid Waste (Bulk Substance)
  • Method: Lab Pack / Incineration.

  • Protocol:

    • Collect solid waste in a wide-mouth HDPE jar.

    • Do not mix with incompatible waste streams (e.g., oxidizers).[1]

    • Seal the container and label as "Hazardous Waste - Toxic Solid."

    • Transfer to your facility's hazardous waste accumulation area for pickup by a licensed environmental contractor.

B. Liquid Waste (Solutions in Solvents)
  • Method: Fuel Blending / Incineration.

  • Protocol:

    • If dissolved in organic solvents (e.g., DMSO, Methanol), collect in a "Halogenated" or "Non-Halogenated" solvent waste container depending on the solvent.[1]

    • Critical Step: List "(4-Diethylamino-phenyl)-thiourea" as a constituent on the waste tag with its approximate concentration.

    • Never precipitate the solid out of solution for separate disposal; dispose of the entire solution as hazardous waste.

C. Trace Residues & Decontamination (Glassware/Surfaces)
  • Mechanism: Oxidative degradation.[2]

  • Reagent: 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide.

  • Scientific Rationale: Hypochlorite oxidizes the thiocarbonyl group (

    
    ) to a carbonyl (
    
    
    
    ) or sulfonate, reducing toxicity.[1] However, this reaction is exothermic and complex [2].[1]

Decontamination Workflow:

  • Wear PPE: Chemical splash goggles, nitrile gloves (double-gloved), lab coat.[1]

  • Preparation: Prepare a fresh 10% bleach solution.

  • Application: Soak glassware or wipe surfaces with the solution. Allow a contact time of 30 minutes .

  • Rinse: Rinse thoroughly with water.[3] Collect the first 3 rinses as hazardous aqueous waste.

  • Final Wash: Wash with detergent and water.

Disposal Decision Logic (Visualization)

The following diagram outlines the decision-making process for disposing of (4-Diethylamino-phenyl)-thiourea in various states.

DisposalWorkflow Start Waste Generation: (4-Diethylamino-phenyl)-thiourea StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution (DMSO/MeOH) StateCheck->Liquid Trace Trace Residue / Spills StateCheck->Trace SolidAction Segregate in HDPE Container Label: 'Toxic Solid' Solid->SolidAction LiquidAction Collect in Solvent Waste Carboy Label Constituent & Conc. Liquid->LiquidAction TraceAction Decontaminate with 10% Bleach (30 min contact time) Trace->TraceAction FinalDisposal High-Temp Incineration (Licensed Facility) SolidAction->FinalDisposal LiquidAction->FinalDisposal RinseCollect Collect First 3 Rinses as Hazardous Waste TraceAction->RinseCollect RinseCollect->FinalDisposal

Figure 1: Decision logic for the safe disposal of (4-Diethylamino-phenyl)-thiourea based on waste form.

Emergency Procedures

ScenarioProtocol
Spill (Solid) 1. Evacuate non-essential personnel.2. Dampen spill slightly with water (to suppress dust) or cover with wet paper towels.3. Sweep up carefully into a disposal container.4. Wash area with soap/water.[3][4][5]
Skin Contact 1. Brush off loose particles.2. Rinse skin immediately with plenty of water for 15 minutes.3.[3] Remove contaminated clothing.[3][4][6][7]
Eye Contact 1. Rinse cautiously with water for 15+ minutes.2. Remove contact lenses if present.3.[4][6][7] Seek medical attention immediately.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 75947, 1-(4-Diethylaminophenyl)thiourea. Retrieved from [Link][1]

  • Mishra, B.K., et al. (2011).[1] Oxidation of Thiourea and Substituted Thioureas: A Review. Journal of Sulfur Chemistry. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: (4-Diethylamino-phenyl)-thiourea

CAS Number: 3394-70-5 Chemical Family: Phenylthiourea Derivative Risk Profile: High Toxicity (Assumed), Skin Sensitizer, Potential Carcinogen/Thyroid Toxicant Part 1: Executive Safety Assessment Senior Scientist Note: (4...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 3394-70-5 Chemical Family: Phenylthiourea Derivative Risk Profile: High Toxicity (Assumed), Skin Sensitizer, Potential Carcinogen/Thyroid Toxicant

Part 1: Executive Safety Assessment

Senior Scientist Note: (4-Diethylamino-phenyl)-thiourea belongs to a class of compounds known for potent biological activity. Structurally similar to N-phenylthiourea (PTC), which is fatal if swallowed, this compound must be handled with the assumption of high acute toxicity and rapid skin absorption . The diethylamino group increases lipophilicity, potentially enhancing dermal penetration compared to simple thioureas.

Do not treat this as a standard laboratory reagent. Strict adherence to the "Zero-Contact" principle is required.

Core Hazards
Hazard ClassRisk DescriptionCritical Control
Acute Toxicity Potential for severe systemic effects if inhaled or ingested.Engineering Control: Handle only inside a certified Chemical Fume Hood.
Skin Sensitization High risk of allergic dermatitis and systemic absorption.PPE: Double-gloving (Nitrile) is mandatory.
Chronic Toxicity Thioureas are known thyroid toxicants and suspected carcinogens.Hygiene: Decontaminate surfaces immediately; no cross-contamination.

Part 2: The "Armor" – PPE Specifications

This section details the specific protective gear required.[1][2][3] Generic "lab safety" is insufficient; use this targeted loadout.

Hand Protection (The Double-Barrier System)

Why: Thioureas permeate standard latex rapidly. A single layer of nitrile may develop micro-tears during manipulation.

  • Inner Layer: 4 mil Nitrile (Bright color, e.g., Orange/Blue) – acts as a breakthrough indicator.

  • Outer Layer: 5-8 mil Extended Cuff Nitrile (Dark color) – provides mechanical strength and covers the wrist gap.

  • Protocol: Inspect outer gloves every 30 minutes. Change immediately if splashed.

Respiratory & Eye Protection

Why: The primary vector for acute toxicity is inhalation of airborne dust during weighing.

  • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Barrier (If hood work is impossible): Full-face respirator with P100 (HEPA) cartridges. Note: N95 masks are insufficient for high-toxicity powders due to poor face seal.

  • Eye Protection: Chemical Splash Goggles (Indirect Vent). Safety glasses are inadequate due to the risk of airborne dust settling behind the lens.

Body Protection
  • Standard: Cotton lab coat (buttoned to neck).

  • Enhanced: Disposable Tyvek® arm sleeves or a full Tyvek apron. This prevents accumulation of toxic dust on reusable lab coats, which can transfer to common areas.

Part 3: Operational Protocol (The "Maneuver")

Workflow Visualization: Safe Weighing & Transfer

This logic gate ensures you select the correct containment strategy before opening the vial.

G Start Start: Handling (4-Diethylamino-phenyl)-thiourea StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid High Dust Risk Liquid Solution / Liquid StateCheck->Liquid Splash Risk Weighing Weighing Protocol: 1. Anti-static gun usage 2. Pre-weigh boat inside hood 3. Damp paper towel trap Solid->Weighing Transfer Transfer Protocol: Use Luer-lock syringe or positive displacement pipette Liquid->Transfer Decon Decontamination: 1. Wipe with 10% Bleach 2. Wipe with Water 3. Dispose wipes as HazWaste Weighing->Decon Transfer->Decon

Figure 1: Decision logic for handling high-potency thiourea derivatives. Note the specific emphasis on dust control for solids.

Step-by-Step Handling Procedure
1. Preparation (The "Cold Zone")
  • Verify Engineering Controls: Check fume hood flow monitor.

  • Prepare the "Trap": Place a damp paper towel (wet with water) on the hood work surface. This acts as a "flypaper" trap for any stray grains of powder, preventing them from becoming airborne.

  • Static Control: If available, use an anti-static gun on the vial and weighing boat. Thiourea derivatives are organic solids that often carry high static charge, causing "jumping" powder.

2. Weighing (The "Hot Zone")
  • Open Vial: Only inside the hood.

  • Transfer: Use a disposable spatula. Do not reuse spatulas.

  • Containment: Weigh directly into a tared vial, not onto weighing paper (which creates dust during pouring). Cap the vial immediately after mass is achieved.

  • Seal: Parafilm the vial cap before removing it from the hood.

3. Solubilization
  • Solvent Choice: Dissolve the solid inside the hood. Do not transport dry powder to a benchtop to add solvent.

  • Vortexing: Ensure the vessel is tightly capped. If vortexing, hold a Kimwipe over the cap to catch any micro-leakage.

Part 4: Emergency & Disposal (The "Contingency")

Spill Management

Minor Spill (< 1g):

  • Do NOT sweep. Sweeping generates toxic dust.

  • Cover: Gently cover the spill with wet paper towels (to dampen the powder).

  • Wipe: Scoop up the damp towels and place them in a wide-mouth hazardous waste jar.

  • Clean: Wash the area with a mild detergent followed by water.

Decontamination Logic

Thioureas can be degraded by oxidation, but violent reactions can occur with strong oxidizers.

  • Safe Decon: Use a dilute bleach solution (10% sodium hypochlorite) to wipe down surfaces, followed immediately by water to prevent corrosion or gas generation.

Disposal[2][4][5][6][8][9][10]
  • Classification: P-List or U-List equivalent (Toxic/Hazardous).

  • Segregation: Do not mix with acidic waste streams (risk of toxic gas evolution).

  • Labeling: Clearly mark as "Toxic - Thiourea Derivative - Skin Sensitizer".

Part 5: References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 77093, (4-Diethylamino-phenyl)-thiourea. Retrieved from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Thiourea. Retrieved from [Link]

Sources

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